molecular formula C57H102O6 B15573561 1,2-Dioleoyl-3-linoleoyl-rac-glycerol

1,2-Dioleoyl-3-linoleoyl-rac-glycerol

Cat. No.: B15573561
M. Wt: 883.4 g/mol
InChI Key: JTMWOTXEVWLTTO-UHFFFAOYSA-N
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Description

1,2-Dioleoyl-3-linoleoyl-rac-glycerol is a useful research compound. Its molecular formula is C57H102O6 and its molecular weight is 883.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3-octadeca-9,12-dienoyloxy-2-octadec-9-enoyloxypropyl) octadec-9-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H102O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16,19,25-30,54H,4-15,17-18,20-24,31-53H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTMWOTXEVWLTTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H102O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

883.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to 1,2-Dioleoyl-3-linoleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dioleoyl-3-linoleoyl-rac-glycerol is a mixed triacylglycerol (TAG) containing two oleic acid moieties at the sn-1 and sn-2 positions and one linoleic acid moiety at the sn-3 position of the glycerol (B35011) backbone.[1][2][3] As a component of various vegetable oils, including pumpkin seed, olive, and sesame oils, this lipid is of significant interest in the fields of biochemistry, nutrition, and pharmaceutical sciences.[3] Its specific fatty acid composition and stereochemistry influence its physical properties and metabolic fate, making a thorough understanding of its chemical characteristics essential for researchers. This guide provides an in-depth overview of the chemical properties, analytical methodologies, and potential biological relevance of this compound.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. This data is crucial for its handling, storage, and application in experimental settings.

PropertyValueSource(s)
CAS Number 2190-20-7[3][4][5][6][7]
Molecular Formula C₅₇H₁₀₂O₆[3][4][6][7][8]
Molecular Weight 883.4 g/mol [8]
Physical Form Viscous liquid at room temperature[4][6]
Melting Point -2.5 to -2 °C
Solubility DMF: 10 mg/mlEthanol (B145695): 10 mg/mlPBS:Ethanol (1:1): 500 µg/ml[3]
Purity Typically ≥97% (TLC)[4][6]
Storage -20°C[3][4][6]
Stability ≥ 2 years (at -20°C)[3]

Experimental Protocols

The analysis and characterization of this compound rely on established methodologies for lipid analysis. Below are detailed protocols for the structural elucidation and quantification of this triacylglycerol.

Positional Analysis of Fatty Acids via Enzymatic Hydrolysis

This method determines the fatty acid composition at the sn-2 position of the glycerol backbone.

Principle: Pancreatic lipase (B570770) specifically hydrolyzes the ester bonds at the sn-1 and sn-3 positions of a triacylglycerol, leaving the sn-2 monoacylglycerol intact.[9] Subsequent analysis of the resulting monoacylglycerol reveals the fatty acid at the sn-2 position.

Methodology:

  • Sample Preparation: A known amount of this compound is emulsified in a buffer solution (e.g., Tris-HCl) containing bile salts and calcium chloride to facilitate enzyme activity.

  • Enzymatic Digestion: Pancreatic lipase is added to the emulsion, and the mixture is incubated at a controlled temperature (typically 37°C) with constant stirring.

  • Reaction Quenching: The reaction is stopped by adding an organic solvent (e.g., ethanol or acetone) or by acidification.

  • Lipid Extraction: The lipid products (monoacylglycerols, diacylglycerols, free fatty acids, and unreacted triacylglycerols) are extracted using a solvent system such as chloroform:methanol.

  • Separation: The sn-2 monoacylglycerol is isolated from the other lipid species using thin-layer chromatography (TLC) or solid-phase extraction (SPE).

  • Fatty Acid Analysis: The isolated sn-2 monoacylglycerol is then transesterified to fatty acid methyl esters (FAMEs), which are subsequently analyzed by gas chromatography (GC) to identify and quantify the fatty acid at the sn-2 position.

Analysis by Chromatography and Mass Spectrometry

High-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry (MS) are powerful tools for the separation and identification of triacylglycerols.

Principle: Chromatographic techniques separate complex lipid mixtures based on the physicochemical properties of the individual molecules. Mass spectrometry provides structural information, including molecular weight and fragmentation patterns, which aids in the definitive identification of the compound.[10]

Methodology:

  • Sample Preparation: The lipid sample containing this compound is dissolved in an appropriate organic solvent.

  • Chromatographic Separation:

    • Reverse-Phase HPLC: Separates triacylglycerols based on their partition number (PN), which is related to the total number of carbons and double bonds in the fatty acyl chains.

    • Silver Ion HPLC: Separates triacylglycerols based on the degree of unsaturation.[9]

    • Gas Chromatography (GC): Requires prior conversion of the triacylglycerol to FAMEs for analysis of fatty acid composition. High-temperature GC can also be used for the analysis of intact triacylglycerols.

  • Mass Spectrometric Detection:

    • The eluent from the chromatograph is introduced into the mass spectrometer.

    • Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used ionization techniques for triacylglycerols.

    • The mass spectrometer is operated in full-scan mode to obtain the mass-to-charge ratio (m/z) of the molecular ion and in tandem MS (MS/MS) mode to generate fragmentation patterns for structural elucidation. The fragmentation can help confirm the identity and position of the fatty acyl chains.

Signaling Pathways and Biological Relevance

While triacylglycerols like this compound are primarily known for their role in energy storage, their metabolic products can participate in cellular signaling.[11][12][13][14][15] The hydrolysis of TAGs by lipases releases free fatty acids (FFAs) and diacylglycerols (DAGs), which can act as second messengers or ligands for nuclear receptors.

The fatty acids released from this compound, namely oleic acid and linoleic acid, can modulate various signaling pathways. For instance, they can activate peroxisome proliferator-activated receptors (PPARs), which are transcription factors that regulate the expression of genes involved in lipid and glucose metabolism.[11]

Below is a diagram illustrating the general role of triacylglycerol metabolism in generating signaling molecules.

Triacylglycerol_Metabolism_Signaling TAG This compound (Triacylglycerol) Lipase Lipase Hydrolysis TAG->Lipase FFA Free Fatty Acids (Oleic Acid, Linoleic Acid) Lipase->FFA DAG Diacylglycerol Lipase->DAG PPARs PPAR Activation FFA->PPARs Activate Signaling Cellular Signaling DAG->Signaling Activate GeneExpression Modulation of Gene Expression Signaling->GeneExpression PPARs->GeneExpression

Caption: General overview of triacylglycerol metabolism and its role in cellular signaling.

Experimental Workflow for Analysis

The following diagram outlines a typical workflow for the comprehensive analysis of this compound from a complex lipid mixture.

Analysis_Workflow start Lipid Sample extraction Lipid Extraction (e.g., Bligh-Dyer) start->extraction separation Chromatographic Separation (HPLC or TLC) extraction->separation fraction Isolate TAG Fraction separation->fraction analysis Structural Analysis fraction->analysis ms Mass Spectrometry (LC-MS/MS) analysis->ms Intact Molecule hydrolysis Enzymatic Hydrolysis (Pancreatic Lipase) analysis->hydrolysis Positional Info end Structural Elucidation ms->end gcms FAME Analysis (GC-MS) hydrolysis->gcms gcms->end

Caption: Workflow for the analysis of this compound.

References

An In-Depth Technical Guide to 1,2-Dioleoyl-3-linoleoyl-rac-glycerol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An introduction to the structure and significance of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol (OOL), a mixed-acid triacylglycerol with notable applications in various scientific fields. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, purification, and analysis, and explores its role in drug delivery systems and metabolic pathways.

Core Properties and Specifications

This compound is a triacylglycerol (TAG) composed of a glycerol (B35011) backbone esterified with two oleic acid molecules at the sn-1 and sn-2 positions and one linoleic acid molecule at the sn-3 position.[1][2][3][4][5] This specific arrangement of fatty acids confers unique physicochemical properties that are relevant to its biological functions and applications. It is naturally found in various vegetable oils, including pumpkin seed, olive, and sesame oils.[2][3][4][5]

Chemical and Physical Data

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₅₇H₁₀₂O₆[3][4]
Molecular Weight 883.4 g/mol [3]
CAS Number 2190-20-7[3][4]
Appearance Colorless to yellowish viscous liquid at room temperature[6]
Purity Typically >95%[4]
Storage Conditions -20°C for long-term storage[3][4]
Solubility Soluble in DMF (10 mg/ml) and Ethanol (B145695) (10 mg/ml). Soluble in a 1:1 solution of PBS and Ethanol at 500 µg/ml.[3][4]

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound, as well as its application in drug delivery and metabolic studies.

Chemoenzymatic Synthesis

A two-step chemoenzymatic approach is a common strategy for the regioselective synthesis of structured triacylglycerols like this compound.

Step 1: Enzymatic Synthesis of 1,2-Dioleoyl-rac-glycerol

This step involves the selective acylation of glycerol with oleic acid at the sn-1 and sn-2 positions using a lipase (B570770) that is not sn-1,3 specific or by protecting the sn-3 position. A more common approach for mixed acid TAGs is a stepwise synthesis.

Step 2: Chemical Acylation with Linoleic Acid

The resulting 1,2-Dioleoyl-rac-glycerol is then chemically acylated with linoleoyl chloride at the sn-3 position.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 1,2-Dioleoyl-rac-glycerol (1 equivalent) in anhydrous pyridine.

  • Acylation: Cool the solution to 0°C in an ice bath. Add linoleoyl chloride (1.1 equivalents) dropwise with constant stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of hexane:diethyl ether:acetic acid (80:20:1, v/v/v).

  • Workup: Upon completion, quench the reaction by adding cold water. Extract the product with diethyl ether. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

cluster_synthesis Chemoenzymatic Synthesis of this compound Glycerol Glycerol DAG 1,2-Dioleoyl-rac-glycerol Glycerol->DAG Enzymatic Acylation TAG This compound DAG->TAG Chemical Acylation OleicAcid Oleic Acid OleicAcid->DAG LinoleoylChloride Linoleoyl Chloride LinoleoylChloride->TAG Lipase Lipase (non-specific) Lipase->DAG Chemical Chemical Acylation Chemical->TAG

Caption: Chemoenzymatic synthesis workflow for this compound.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful technique for the purification of triacylglycerols based on their hydrophobicity.

Protocol:

  • Sample Preparation: Dissolve the crude synthesized product in the initial mobile phase solvent (e.g., acetonitrile (B52724)/2-propanol) to a concentration of 1-5 mg/mL. Filter the sample through a 0.2 µm PTFE syringe filter before injection.

  • HPLC System and Conditions:

    • HPLC System: A standard HPLC or UHPLC system with a column thermostat and a suitable detector (e.g., Mass Spectrometer (MS) or Evaporative Light Scattering Detector (ELSD)).

    • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 2-propanol (e.g., 70:30 v/v). The exact ratio may require optimization.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 18°C.

    • Injection Volume: 5-20 µL.

  • Fraction Collection: Collect the fractions corresponding to the peak of this compound.

  • Solvent Evaporation: Evaporate the solvent from the collected fractions under a stream of nitrogen to obtain the purified product.

Formulation of Lipid Nanoparticles (LNPs) by Microfluidics

Microfluidics offers a reproducible and scalable method for the production of LNPs for drug delivery. This compound can be incorporated as a lipid component.

Protocol:

  • Lipid Solution Preparation: Prepare a lipid stock solution in ethanol containing an ionizable lipid (e.g., DLin-MC3-DMA), a helper lipid (e.g., DSPC), cholesterol, a PEG-lipid (e.g., DMG-PEG2000), and this compound at a desired molar ratio (e.g., 50:10:38.5:1.5:x, where x is the molar percentage of the target TAG). The final lipid concentration after mixing is typically around 2 mg/mL.[1][7]

  • Aqueous Phase Preparation: Prepare the aqueous phase containing the therapeutic cargo (e.g., siRNA, mRNA) in a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0).

  • Microfluidic Mixing: Use a microfluidic device with a staggered herringbone micromixer. Pump the lipid-ethanol solution and the aqueous solution through separate inlets of the microfluidic chip at a defined total flow rate (TFR) and flow rate ratio (FRR). For example, a TFR of 20 mL/min and an FRR of 3:1 (aqueous:organic) can be used.[1][7]

  • Nanoparticle Formation: The rapid mixing of the two phases within the microfluidic channels leads to the self-assembly of LNPs.

  • Purification: Purify the formed LNPs by dialysis against a suitable buffer (e.g., PBS, pH 7.4) to remove ethanol and non-encapsulated cargo.

cluster_lnp Lipid Nanoparticle Formulation via Microfluidics LipidSol Lipid Solution in Ethanol (including this compound) Microfluidic Microfluidic Device (Staggered Herringbone Mixer) LipidSol->Microfluidic AqueousSol Aqueous Solution with Cargo (e.g., siRNA, mRNA) AqueousSol->Microfluidic LNP Lipid Nanoparticles Microfluidic->LNP Purification Purification (Dialysis) LNP->Purification FinalLNP Purified LNPs Purification->FinalLNP

Caption: Workflow for the formulation of lipid nanoparticles containing this compound using a microfluidic device.

Metabolic Fate and Signaling Pathways

The metabolism of triacylglycerols is a complex process involving enzymatic hydrolysis and subsequent cellular uptake and utilization of the breakdown products.

In Vitro Lipolysis Assay

An in vitro lipolysis assay using pancreatic lipase can be employed to study the enzymatic hydrolysis of this compound.[8]

Protocol:

  • Substrate Emulsion Preparation: Prepare an emulsion of this compound in a digestion buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 5 mM CaCl₂, and 2 mM bile salts).

  • Enzyme Solution: Prepare a solution of porcine pancreatic lipase in the digestion buffer.

  • Lipolysis Reaction: Initiate the reaction by adding the lipase solution to the substrate emulsion at 37°C with constant stirring. Maintain the pH at 7.5 using a pH-stat by automatic titration with NaOH.

  • Reaction Monitoring: Record the volume of NaOH consumed over time, which is proportional to the amount of free fatty acids released.

  • Product Analysis: At different time points, withdraw aliquots of the reaction mixture and stop the reaction with an inhibitor (e.g., 4-bromophenylboronic acid).[9] Extract the lipids and analyze the composition of triacylglycerols, diacylglycerols, monoacylglycerols, and free fatty acids by GC-MS or LC-MS/MS to quantify the metabolic products.[8][10]

Cellular Uptake and Metabolism

The cellular uptake of triacylglycerol-rich lipoproteins involves lipoprotein lipase-mediated hydrolysis at the cell surface, followed by the uptake of fatty acids and monoacylglycerols.

cluster_metabolism Metabolism of this compound TAG This compound (in Lipoprotein) DAG 1,2-Dioleoyl-rac-glycerol + Linoleic Acid TAG->DAG Hydrolysis LPL Lipoprotein Lipase (LPL) LPL->DAG MAG 2-Oleoyl-glycerol + Oleic Acid LPL->MAG DAG->MAG Hydrolysis FFA Free Fatty Acids (Oleic & Linoleic) MAG->FFA Cell Cell Membrane FFA->Cell Uptake Intracellular Intracellular Metabolism (Energy, Storage, Signaling) Cell->Intracellular

Caption: Simplified pathway of the extracellular lipolysis and cellular uptake of this compound components.

Potential Signaling Pathway Involvement: PPARγ Activation

Fatty acids and their derivatives are known ligands for peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation. The liberation of oleic and linoleic acids from this compound suggests a potential role in modulating PPARγ activity.

PPARγ Reporter Assay Protocol:

  • Cell Culture: Culture a stable cell line expressing a PPARγ-responsive luciferase reporter gene (e.g., PPARγ CALUX cells) in the appropriate medium.[11]

  • Treatment: Seed the cells in a 96-well plate. After 24 hours, treat the cells with varying concentrations of this compound, oleic acid, linoleic acid (as positive controls), and a known PPARγ agonist (e.g., rosiglitazone) and antagonist (e.g., GW9662).

  • Incubation: Incubate the cells for 24 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., vehicle-treated cells) and plot the dose-response curves to determine the effect of the compounds on PPARγ activation.

cluster_ppar PPARγ Activation by Fatty Acid Ligands TAG This compound Lipolysis Lipolysis TAG->Lipolysis FA Oleic Acid & Linoleic Acid Lipolysis->FA PPARg PPARγ FA->PPARg Ligand Binding PPRE PPRE (in DNA) PPARg->PPRE RXR RXR RXR->PPRE GeneExp Target Gene Expression (Lipid Metabolism, etc.) PPRE->GeneExp Transcription

Caption: Proposed mechanism of PPARγ activation by fatty acids derived from this compound.

Quantitative Data Summary

The following tables summarize key quantitative data related to the experimental protocols described above.

Table 1: HPLC Purification Parameters

ParameterValue
Column Type C18 Reversed-Phase
Mobile Phase Acetonitrile:2-Propanol (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 18°C
Detection ELSD or MS

Table 2: Microfluidic LNP Formulation Parameters

ParameterTypical ValueReference(s)
Total Flow Rate (TFR) 20 mL/min[1][7]
Flow Rate Ratio (FRR) 3:1 (Aqueous:Organic)[1][7]
Lipid Concentration 2 mg/mL[1]
Molar Ratio Example 50:10:38.5:1.5 (Ionizable:Helper:Cholesterol:PEG)[12]

Table 3: In Vitro Lipolysis Conditions

ParameterValueReference(s)
Enzyme Porcine Pancreatic Lipase[8]
pH 7.5[13]
Temperature 37°C[14]
Bile Salt Concentration 2 mM
Calcium Chloride Conc. 5 mM

Conclusion

This compound is a significant triacylglycerol with diverse applications in research and development. This guide has provided a detailed technical overview, including its fundamental properties, comprehensive experimental protocols for its synthesis, purification, and analysis, and its application in advanced drug delivery systems. The exploration of its metabolic fate and potential interaction with signaling pathways like PPARγ highlights its biological relevance. The structured data and workflows presented herein are intended to serve as a valuable resource for scientists and professionals in the fields of lipid research and drug development.

References

Unraveling the Structure of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and analytical data pertinent to the structure elucidation of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol (OOL), a triacylglycerol (TAG) of interest in various fields due to its presence in numerous vegetable oils. This document outlines the core analytical techniques, including chromatographic separation, mass spectrometry, and nuclear magnetic resonance spectroscopy, that are pivotal for the unambiguous identification and characterization of this specific TAG isomer.

Introduction to this compound

This compound is a triacylglycerol with a glycerol (B35011) backbone esterified with two oleic acid molecules at the sn-1 and sn-2 positions and one linoleic acid molecule at the sn-3 position.[1][2] Its chemical formula is C₅₇H₁₀₂O₆, and it has a molecular weight of approximately 883.42 g/mol .[3] The precise arrangement of these fatty acids on the glycerol backbone is critical as it defines the molecule's physicochemical properties and its metabolic fate. The elucidation of this structure requires a multi-faceted analytical approach to differentiate it from its regioisomers, such as 1,3-Dioleoyl-2-linoleoyl-glycerol (OLO) and 1-Linoleoyl-2,3-dioleoyl-glycerol (LOO).

Chromatographic Separation of Triacylglycerol Isomers

High-performance liquid chromatography (HPLC) is a cornerstone technique for the separation of TAG isomers.[4][5] Both reversed-phase and silver ion chromatography are employed to resolve these closely related molecules.

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC separates TAGs based on their partition number (PN), which is related to the total number of carbons in the fatty acid chains and the degree of unsaturation.[6] While TAGs with the same fatty acid composition (and thus the same PN) will have similar retention times, slight differences in the polarity of regioisomers can be exploited for separation.

Experimental Protocol: RP-HPLC-MS

  • Sample Preparation: A stock solution of the TAG sample is prepared in chloroform (B151607) (1 mg/mL). A working solution is then made by diluting the stock to 10 µg/mL in methanol (B129727) containing a suitable additive for mass spectrometry, such as 10 mM ammonium (B1175870) acetate (B1210297) for the formation of [M+NH₄]⁺ adducts.

  • Instrumentation: A UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: Acetonitrile/water (60:40, v/v) with 10 mM ammonium acetate.

    • Mobile Phase B: Isopropanol/acetonitrile (90:10, v/v) with 10 mM ammonium acetate.

    • Gradient: A linear gradient from 30% to 100% B over 20 minutes, followed by a 5-minute hold at 100% B.

    • Flow Rate: 0.2 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 1-5 µL.

  • Detection: Mass spectrometry detection in positive ion mode.

Expected Data:

While specific retention times are instrument and method-dependent, the elution order of isomers can often be predicted. In RP-HPLC, isomers with the unsaturated fatty acid at the sn-2 position may elute slightly earlier than those with it at the sn-1/3 positions.

Compound Expected Elution Order
This compound (OOL)2
1,3-Dioleoyl-2-linoleoyl-rac-glycerol (OLO)1
1-Linoleoyl-2,3-dioleoyl-rac-glycerol (LOO)2

Note: The elution order can be influenced by the specific stationary phase and mobile phase composition.

Mass Spectrometry for Structural Confirmation

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and elucidating the structure of TAGs by analyzing their fragmentation patterns.[6][7] Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques.[7]

Experimental Protocol: ESI-MS/MS

  • Ionization Mode: Positive electrospray ionization (ESI).

  • Precursor Ion Selection: The ammoniated adduct of OOL, [M+NH₄]⁺ (m/z 901.8), is selected for fragmentation.

  • Collision-Induced Dissociation (CID): The precursor ion is subjected to CID to generate fragment ions.

  • Data Acquisition: Full scan MS and product ion scans (MS/MS) are acquired.

Expected Fragmentation Pattern:

The primary fragmentation pathway for TAGs in MS/MS is the neutral loss of a fatty acid moiety, resulting in diacylglycerol-like fragment ions.[6] The relative abundance of these fragment ions can provide information about the position of the fatty acids. The loss of a fatty acid from the sn-1 or sn-3 position is generally more favorable than from the sn-2 position.

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Interpretation
901.8 ([M+NH₄]⁺)603.5C₁₈H₃₂O₂ (Linoleic Acid)Loss of linoleic acid from the sn-3 position.
901.8 ([M+NH₄]⁺)601.5C₁₈H₃₄O₂ (Oleic Acid)Loss of oleic acid from the sn-1 or sn-2 position.

For this compound, the fragment ion resulting from the loss of linoleic acid (from sn-3) is expected to be of higher relative abundance compared to the loss of oleic acid from the sn-2 position.

G Precursor_Ion [OOL + NH₄]⁺ m/z 901.8 Fragment_1 [M - Linoleic Acid + H]⁺ m/z 603.5 Precursor_Ion->Fragment_1 - C₁₈H₃₂O₂ (sn-3) Fragment_2 [M - Oleic Acid + H]⁺ m/z 601.5 Precursor_Ion->Fragment_2 - C₁₈H₃₄O₂ (sn-1/2) G cluster_0 Sample Preparation & Separation cluster_1 Initial Characterization cluster_2 Detailed Structural Analysis cluster_3 Structure Confirmation Sample TAG Mixture (e.g., from Pumpkin Seed Oil) HPLC RP-HPLC Sample->HPLC MS LC-MS Analysis HPLC->MS NMR ¹³C NMR of Isolated Isomer HPLC->NMR MS_Data Molecular Weight Determination (m/z 901.8 for [M+NH₄]⁺) MS->MS_Data MSMS LC-MS/MS Analysis MS_Data->MSMS Fragmentation Fragmentation Pattern Analysis (Loss of Fatty Acids) MSMS->Fragmentation Chemical_Shifts Carbonyl & Glycerol Chemical Shift Analysis NMR->Chemical_Shifts Structure Confirmed Structure: This compound Fragmentation->Structure Chemical_Shifts->Structure

References

An In-depth Technical Guide to 1,2-Dioleoyl-3-linoleoyl-rac-glycerol (OOL, TG 18:1/18:1/18:2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol, a mixed triacylglycerol of significant interest in various scientific disciplines. This document details its nomenclature, physicochemical properties, and relevant experimental protocols. Furthermore, it explores its metabolic context and relationship with key cellular signaling pathways.

Nomenclature and Synonyms

This compound is a triacylglycerol where the glycerol (B35011) backbone is esterified with two oleic acid molecules at the sn-1 and sn-2 positions and one linoleic acid molecule at the sn-3 position. Due to its complex structure and various naming conventions, it is known by a multitude of synonyms. A comprehensive list is provided below for cross-referencing in literature and databases.

Common Abbreviations:

  • OOL

  • TG(18:1/18:1/18:2)

  • TAG(54:4)

Systematic and Trivial Names:

  • 1,2-Dioleoyl-3-linolein

  • Glycerol 1,2-dioleate 3-linoleate

  • 1,2-Di(cis-9-octadecenoyl)-3-(cis-9,12-octadecadienoyl)-rac-glycerol

  • 9,12-Octadecadienoic acid (Z,Z)-, 2,3-bis((1-oxo-9-octadecenyl)oxy)propyl ester, (R-(Z,Z))-

  • 1-oleoyl-2-oleoyl-3-linoleoyl-glycerol

  • Triglyceride ool,sn

  • 1,2-dioleoyl-3-linoleoyl-sn-glycerol

Chemical Database Identifiers:

  • CAS Number: 2190-20-7

  • PubChem CID: 25240371

  • ChEBI ID: CHEBI:77683

  • LIPID MAPS ID: LMGL03010288

Physicochemical and Analytical Data

A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for its handling, storage, and analysis.

PropertyValueSource
Molecular Formula C₅₇H₁₀₂O₆--INVALID-LINK--
Molecular Weight 883.4 g/mol --INVALID-LINK--
Physical Form Viscous liquid at room temperatureSigma-Aldrich
Purity Typically ≥95%Cayman Chemical
Storage Temperature -20°CCayman Chemical
Solubility DMF: 10 mg/ml, Ethanol: 10 mg/ml, PBS:Ethanol (1:1): 500 µg/mlCayman Chemical

Experimental Protocols

The accurate quantification and characterization of this compound in various matrices are essential for research and development. Below are detailed methodologies for common analytical techniques.

Lipid Extraction from Biological Samples

A robust lipid extraction is the foundational step for accurate analysis. The Folch method is a widely accepted protocol.

  • Homogenization: Homogenize the tissue sample in a 2:1 chloroform:methanol solution.

  • Phase Separation: Add a salt solution (e.g., 0.9% NaCl) to the homogenate to induce phase separation.

  • Lipid Collection: The lower organic phase, containing the lipids, is carefully collected.

  • Drying and Reconstitution: The solvent from the lipid-containing phase is evaporated under a stream of nitrogen. The dried lipid extract is then reconstituted in an appropriate solvent for the downstream analytical method.

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for the quantification of individual triglyceride species.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate.

    • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.

    • Gradient: A linear gradient from mobile phase A to B is employed to elute the triglycerides.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive ion electrospray ionization (ESI+) is commonly used.

    • Precursor Ion: The [M+NH₄]⁺ adduct of this compound is monitored.

    • Product Ions: Fragmentation of the precursor ion will yield product ions corresponding to the neutral loss of the fatty acid chains, allowing for confirmation of the triglyceride's composition.

  • Quantification: A calibration curve is generated using a certified standard of this compound. An internal standard, such as a stable isotope-labeled triglyceride, should be used to correct for matrix effects and variations in instrument response.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample homogenize Homogenization (Chloroform:Methanol 2:1) sample->homogenize phase_sep Phase Separation (add salt solution) homogenize->phase_sep extract Collect Lower Organic Phase phase_sep->extract dry Dry Down (under Nitrogen) extract->dry reconstitute Reconstitute in Injection Solvent dry->reconstitute inject Inject Sample reconstitute->inject lc HPLC Separation (C18 Column) inject->lc ms Mass Spectrometry (ESI+, MRM) lc->ms data Data Acquisition ms->data quant Quantification (vs. Calibration Curve) data->quant

Figure 1. A generalized workflow for the quantification of this compound using LC-MS/MS.

Metabolic Pathways and Signaling

While specific signaling pathways directly initiated by this compound are not well-defined, its role as a triglyceride places it at the center of lipid metabolism, which is intricately linked to major signaling cascades.

Triglycerides are the primary form of energy storage in eukaryotes. Dietary triglycerides are hydrolyzed in the gut, and their components are re-esterified in enterocytes and packaged into chylomicrons for transport. In the liver, fatty acids are synthesized de novo or taken up from circulation and esterified to a glycerol backbone to form triglycerides, which are then stored in lipid droplets or secreted as very-low-density lipoproteins (VLDL).

The metabolism of triglycerides is tightly regulated by hormones, most notably insulin (B600854). Insulin promotes the storage of triglycerides by stimulating glucose uptake and its conversion to fatty acids, as well as by inhibiting lipolysis in adipose tissue. Conversely, during fasting or in states of insulin resistance, lipolysis is increased, leading to the release of free fatty acids into the circulation. These fatty acids can then be taken up by other tissues for energy or contribute to the synthesis of other lipids.

The breakdown of triglycerides can also generate signaling molecules. For instance, diacylglycerols (DAGs), intermediates in triglyceride metabolism, are well-known second messengers that can activate protein kinase C (PKC), a key enzyme in various signaling pathways.

triglyceride_metabolism_signaling cluster_input Sources of Fatty Acids cluster_liver Hepatocyte cluster_signaling Regulatory Signaling diet Dietary Intake (Chylomicrons) fa_pool Fatty Acyl-CoA Pool diet->fa_pool dnl De Novo Lipogenesis (from Glucose) dnl->fa_pool tg_synthesis Triglyceride Synthesis fa_pool->tg_synthesis glycerol_p Glycerol-3-P glycerol_p->tg_synthesis ool This compound (OOL) tg_synthesis->ool ld Lipid Droplet (Storage) ool->ld vldl VLDL Assembly & Secretion ool->vldl ld->fa_pool hydrolysis insulin Insulin Signaling insulin->dnl stimulates insulin->tg_synthesis stimulates lipolysis Lipolysis insulin->lipolysis inhibits lipolysis->fa_pool stimulates hydrolysis

Figure 2. An overview of triglyceride metabolism and its regulation by insulin signaling, highlighting the position of OOL.

This technical guide serves as a foundational resource for professionals working with this compound. The provided information on its nomenclature, properties, and analytical methods, along with its metabolic context, will aid in the design and execution of future research and development endeavors.

A Technical Guide to the Physicochemical Properties of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physical state and related properties of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol (OOL), a significant triacylglycerol found in various natural sources. This document is intended to serve as a comprehensive resource for professionals in research, science, and drug development who are working with or exploring the applications of this lipid.

Executive Summary

This compound is a mixed triacylglycerol that is of interest due to its prevalence in a variety of seed and vegetable oils, including pumpkin seed, olive, and sesame oils.[1][2] Understanding its physical state at ambient temperatures is crucial for its application in various fields, from pharmaceutical formulations to food science. This guide confirms that this compound exists as a viscous liquid at room temperature and delves into the methodologies used to determine such properties, alongside its metabolic context.

Physicochemical Properties

The physical state of a triacylglycerol is primarily determined by the nature of its constituent fatty acids. The presence of unsaturated fatty acids, such as oleic and linoleic acid, introduces kinks into the hydrocarbon chains, preventing the tight packing that is characteristic of solid fats.[3] This structural feature results in a lower melting point, rendering the substance liquid at room temperature.[3]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Physical Form Viscous liquid at room temperatureSigma-Aldrich
Molecular Formula C₅₇H₁₀₂O₆[1]
Molecular Weight 883.4 g/mol [1]
CAS Number 2190-20-7[1]
Synonyms OOL, TG(18:1/18:1/18:2)[1]
Storage Temperature -20°CSigma-Aldrich

Experimental Protocols for Determining Physical State

The determination of the physical state of a lipid such as this compound can be accomplished through several established experimental protocols.

Visual Inspection

A straightforward and initial assessment of the physical state is conducted through visual inspection at a controlled room temperature (typically 20-25°C).

Methodology:

  • A sample of this compound is placed in a clear container.

  • The sample is equilibrated to a controlled room temperature.

  • The physical appearance of the sample is observed. The observation should note whether the sample is a free-flowing liquid, a viscous liquid, a semi-solid, or a solid.[4][5]

  • The color and clarity of the sample are also recorded.[4]

For this compound, this method reveals a viscous liquid state.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[6][7] It is a precise method for determining the melting point and other thermal transitions of lipids.[6][8]

Methodology:

  • A small, accurately weighed sample of the lipid is hermetically sealed in an aluminum pan.

  • An empty sealed pan is used as a reference.

  • The sample and reference pans are placed in the DSC instrument.

  • The temperature of the DSC cell is lowered to a temperature where the sample is expected to be in a solid state (e.g., -50°C).

  • The sample is then heated at a constant rate (e.g., 5-10°C/min).

  • The heat flow to the sample is monitored. An endothermic peak is observed as the sample melts.

  • The melting point is typically determined as the onset temperature or the peak temperature of the melting endotherm.[8]

The following workflow illustrates the general process of determining the melting point of a lipid using DSC.

G cluster_0 DSC Experimental Workflow A Sample Preparation: Weigh and seal lipid in DSC pan C Instrument Setup: Place sample and reference in DSC cell A->C B Reference Preparation: Seal empty DSC pan B->C D Cooling: Lower temperature to solidify sample (e.g., -50°C) C->D E Heating: Heat at a constant rate (e.g., 5-10°C/min) D->E F Data Acquisition: Monitor heat flow vs. temperature E->F G Data Analysis: Identify endothermic melting peak F->G H Result: Determine melting point (onset or peak temperature) G->H

DSC Experimental Workflow for Melting Point Determination.

Metabolic Context and Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, its metabolism follows the general pathways of dietary triacylglycerols. These pathways are fundamental to energy storage and mobilization in biological systems.

Triglyceride Metabolism Overview

Dietary triacylglycerols are hydrolyzed in the intestine to fatty acids and monoacylglycerols, which are then absorbed by enterocytes. Inside the enterocytes, they are re-esterified back into triacylglycerols and packaged into chylomicrons for transport in the lymph and blood.[9] In peripheral tissues, lipoprotein lipase (B570770) hydrolyzes the triacylglycerols in chylomicrons, releasing fatty acids for energy or storage.[9]

The synthesis and breakdown of triglycerides are tightly regulated by hormones, primarily insulin (B600854) and glucagon.[10][11]

G cluster_0 Simplified Triglyceride Metabolism Diet Dietary Triglycerides (e.g., OOL) Intestine Intestine: Hydrolysis to Fatty Acids & Monoacylglycerols Diet->Intestine Enterocytes Enterocytes: Re-esterification to Triglycerides Intestine->Enterocytes Chylomicrons Chylomicrons Enterocytes->Chylomicrons Bloodstream Bloodstream Chylomicrons->Bloodstream LPL Lipoprotein Lipase Bloodstream->LPL Tissues Peripheral Tissues: (Adipose, Muscle) Energy_Storage Energy Production or Storage Tissues->Energy_Storage LPL->Tissues FA_Glycerol Fatty Acids & Glycerol LPL->FA_Glycerol FA_Glycerol->Tissues

Overview of Dietary Triglyceride Metabolism.
Hormonal Regulation of Triglyceride Metabolism

Insulin, released in response to high blood glucose, promotes the storage of triglycerides by stimulating glucose and fatty acid uptake in adipose tissue and inhibiting lipolysis.[10][11] Conversely, glucagon, released during periods of low blood glucose, stimulates the breakdown of stored triglycerides (lipolysis) to release fatty acids into the bloodstream for use as an energy source by other tissues.[10][11]

G cluster_0 Hormonal Regulation of Triglyceride Metabolism Insulin Insulin (High Blood Glucose) Triglyceride_Synthesis Triglyceride Synthesis (Lipogenesis) Insulin->Triglyceride_Synthesis Stimulates Triglyceride_Breakdown Triglyceride Breakdown (Lipolysis) Insulin->Triglyceride_Breakdown Inhibits Glucagon Glucagon (Low Blood Glucose) Glucagon->Triglyceride_Breakdown Stimulates

Hormonal Control of Triglyceride Synthesis and Breakdown.

Conclusion

This compound is a viscous liquid at room temperature, a property attributable to its unsaturated fatty acid composition. Its physical state can be reliably determined through standard laboratory procedures such as visual inspection and more sophisticated techniques like Differential Scanning Calorimetry. While this specific triacylglycerol does not have a uniquely characterized signaling pathway, its metabolic fate is governed by the well-established pathways of triglyceride metabolism, which are under tight hormonal control. This guide provides foundational knowledge for researchers and professionals working with this and similar lipid molecules.

References

An In-depth Technical Guide to 1,2-Dioleoyl-3-linoleoyl-rac-glycerol (CAS Number 2190-20-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol, a mixed-acid triglyceride with the CAS number 2190-20-7. This document details its chemical and physical properties, synthesis, and analytical methodologies. Furthermore, it explores its biological significance, particularly its role as a diacylglycerol precursor in cellular signaling, and its applications in drug delivery systems. Detailed experimental protocols and visual diagrams of key pathways and workflows are provided to support researchers in their laboratory work.

Introduction

This compound is a triacylglycerol (TAG) composed of a glycerol (B35011) backbone esterified with two oleic acid molecules at the sn-1 and sn-2 positions and one linoleic acid molecule at the sn-3 position. As a mixed-acid triglyceride, its specific stereochemistry influences its physical properties and metabolic fate. This compound is found in various vegetable oils and is of significant interest in the fields of lipidomics, cell signaling, and pharmaceutical sciences due to its role as a metabolic intermediate and its potential as an excipient in drug formulations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and experimental use.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 2190-20-7[1]
Molecular Formula C₅₇H₁₀₂O₆[1]
Molecular Weight 883.42 g/mol [1]
Physical Form Viscous liquid at room temperature[2][3]
Solubility Soluble in nonpolar organic solvents such as hexane (B92381) and chloroform. Soluble in DMF (10 mg/ml) and Ethanol (B145695) (10 mg/ml). Sparingly soluble in methanol. Insoluble in water.[1][4][5][6]
Storage Temperature -20°C[1]
Density Approximately 0.8 g/cm³[3]
Stability Stable for at least 2 years when stored at -20°C. Susceptible to oxidation at the double bonds of the fatty acid chains.[5]

Biological Significance and Signaling Pathways

While this compound primarily serves as a storage form of energy, its metabolic breakdown product, 1,2-diacyl-sn-glycerol (DAG), is a critical second messenger in various cellular signaling pathways. The activation of phospholipase C (PLC) by G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and DAG.

DAG remains in the plasma membrane and activates Protein Kinase C (PKC), a family of serine/threonine kinases. The activation of PKC initiates a cascade of downstream phosphorylation events that regulate a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis. The general mechanism of the IP₃/DAG signaling pathway is depicted below.[7][8]

IP3_DAG_Pathway extracellular_signal Extracellular Signal (e.g., Hormone, Growth Factor) receptor GPCR / RTK extracellular_signal->receptor Binds plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP₂ plc->pip2 Hydrolyzes ip3 IP₃ pip2->ip3 dag 1,2-Diacyl-sn-glycerol (DAG) pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca2_release Ca²⁺ Release er->ca2_release ca2_release->pkc Co-activates downstream_proteins Downstream Proteins pkc->downstream_proteins Phosphorylates cellular_response Cellular Response (Proliferation, Apoptosis, etc.) downstream_proteins->cellular_response Leads to

IP₃/DAG Signaling Pathway

Experimental Protocols

Synthesis of this compound

The synthesis of mixed-acid triglycerides can be achieved through a multi-step enzymatic or chemical process. A representative enzymatic approach is outlined below.

Synthesis_Workflow start Start: Glycerol and Linoleic Acid step1 Step 1: Enzymatic Esterification (Lipase at sn-1,3) start->step1 product1 1-Linoleoyl-rac-glycerol step1->product1 step2 Step 2: Protection of Free Hydroxyl Groups product1->step2 product2 Protected 1-Linoleoyl-rac-glycerol step2->product2 step3 Step 3: Enzymatic Esterification with Oleic Acid product2->step3 product3 Protected this compound step3->product3 step4 Step 4: Deprotection product3->step4 product4 This compound step4->product4 purification Purification (Chromatography) product4->purification end Final Product purification->end

Synthesis Workflow

Methodology:

  • Esterification of Glycerol with Linoleic Acid:

    • Dissolve glycerol and a molar excess of linoleic acid in an appropriate organic solvent.

    • Add a lipase (B570770) specific for the sn-1 and sn-3 positions (e.g., from Rhizomucor miehei).

    • Incubate the reaction mixture with agitation at a controlled temperature until the desired conversion is achieved, monitoring by thin-layer chromatography (TLC).

  • Protection of Free Hydroxyl Groups:

    • Isolate the 1-linoleoyl-rac-glycerol.

    • Protect the free hydroxyl groups at the sn-2 and sn-3 positions using a suitable protecting group (e.g., tert-butyldimethylsilyl).

  • Esterification with Oleic Acid:

    • React the protected monoglyceride with an excess of oleic acid in the presence of a suitable lipase or chemical catalyst.

    • Monitor the reaction by TLC until completion.

  • Deprotection:

  • Purification:

Analytical Characterization

The purity and structure of the synthesized triglyceride should be confirmed by various analytical techniques.

Table 2: Analytical Methods for Characterization

TechniquePurposeExpected Results
Thin-Layer Chromatography (TLC) Purity assessment and reaction monitoring.A single spot with an Rf value characteristic of triglycerides.
High-Performance Liquid Chromatography (HPLC) Purity determination and quantification.A single peak with a retention time corresponding to the triglyceride.
Gas Chromatography (GC) Fatty acid composition analysis after transesterification.Peaks corresponding to the methyl esters of oleic and linoleic acids in a 2:1 ratio.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation.Characteristic signals for the glycerol backbone protons and carbons, and the acyl chain protons and carbons.
Mass Spectrometry (MS) Molecular weight confirmation and structural analysis.A molecular ion peak corresponding to the calculated molecular weight, and fragment ions resulting from the neutral loss of the fatty acid chains.
Preparation for Cell Culture Experiments

For in vitro studies, lipids are typically delivered to cells complexed with a carrier protein like bovine serum albumin (BSA).

Methodology: [9]

  • Preparation of Lipid Stock Solution:

    • Dissolve this compound in a small amount of ethanol or another suitable organic solvent.

    • Prepare a solution of fatty acid-free BSA in serum-free cell culture medium.

    • Slowly add the lipid solution to the BSA solution while vortexing to facilitate complex formation.

  • Cell Treatment:

    • Dilute the lipid-BSA complex in cell culture medium to the desired final concentration.

    • Remove the existing medium from the cultured cells and replace it with the lipid-containing medium.

    • Incubate the cells for the desired period before performing downstream assays.

Applications in Drug Development

Mixed-acid triglycerides like this compound are valuable in the formulation of poorly water-soluble drugs, particularly in self-emulsifying drug delivery systems (SEDDS). SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.

Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)

The following is a general protocol for the preparation of a SEDDS formulation.

SEDDS_Workflow start Start: Drug, Oil, Surfactant, Co-surfactant step1 Step 1: Dissolve Drug in Oil (this compound) start->step1 step2 Step 2: Add Surfactant and Co-surfactant step1->step2 step3 Step 3: Homogenize the Mixture step2->step3 product SEDDS Pre-concentrate step3->product emulsification Emulsification in Aqueous Medium product->emulsification end Fine Oil-in-Water Emulsion emulsification->end

SEDDS Formulation Workflow

Methodology: [10][11][12][13]

  • Solubility Studies: Determine the solubility of the active pharmaceutical ingredient (API) in various oils, surfactants, and co-surfactants to select the most suitable components.

  • Construction of Pseudo-ternary Phase Diagrams: To identify the self-emulsifying regions, titrate mixtures of the oil, surfactant, and co-surfactant with water and observe the formation of emulsions.

  • Preparation of the SEDDS Formulation:

    • Accurately weigh the required amounts of the oil (this compound), surfactant, and co-surfactant.

    • Dissolve the API in the oil phase with gentle heating and stirring if necessary.

    • Add the surfactant and co-surfactant to the oil-drug mixture and homogenize until a clear solution is obtained.

  • Characterization of the SEDDS:

    • Evaluate the self-emulsification time, droplet size, and zeta potential of the resulting emulsion upon dilution in an aqueous medium.

    • Assess the in vitro drug release profile.

Conclusion

This compound is a versatile molecule with important roles in cell biology and significant potential in pharmaceutical applications. This technical guide has provided a detailed overview of its properties, synthesis, analysis, and applications to serve as a valuable resource for researchers and professionals in the field. The provided protocols and diagrams are intended to facilitate the practical application of this knowledge in a laboratory setting. Further research into the specific biological activities of this and other mixed-acid triglycerides will continue to expand their utility in science and medicine.

References

Methodological & Application

Synthesis of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the chemoenzymatic synthesis of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol (OOL), a mixed-acid triglyceride of significant interest in lipid research and pharmaceutical development. The synthesis strategy involves the protection of glycerol (B35011) at the sn-1 and sn-3 positions, followed by a stepwise acylation and subsequent deprotection to yield the target molecule. This method offers a high degree of control over the fatty acid composition at specific positions on the glycerol backbone. The protocol includes detailed procedures for each reaction step, purification by column chromatography, and characterization by Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Introduction

Mixed-acid triglycerides are fundamental components of biological systems and play crucial roles in energy storage, membrane structure, and cell signaling. The specific arrangement of different fatty acids on the glycerol backbone dictates the physicochemical properties and biological functions of these molecules. This compound (OOL) is a specific triglyceride containing two oleic acid moieties at the sn-1 and sn-2 positions and a linoleic acid moiety at the sn-3 position. The presence of both monounsaturated (oleic) and polyunsaturated (linoleic) fatty acids makes OOL a valuable standard for lipidomic studies, and a potential component in the formulation of lipid-based drug delivery systems. This protocol details a reliable chemoenzymatic method for the laboratory-scale synthesis of OOL.

Experimental Overview

The synthesis of this compound is achieved through a multi-step process, which is outlined in the workflow diagram below. The key steps involve the protection of the primary hydroxyl groups of glycerol, acylation of the secondary hydroxyl group, deprotection, and subsequent acylation of the primary hydroxyl groups.

SynthesisWorkflow cluster_protection Step 1: Protection cluster_acylation1 Step 2: First Acylation cluster_deprotection Step 3: Deprotection cluster_acylation2 Step 4: Second Acylation cluster_acylation3 Step 5: Final Acylation cluster_purification Purification & Analysis Glycerol Glycerol ProtectedGlycerol 1,3-O-Benzylideneglycerol Glycerol->ProtectedGlycerol Benzaldehyde (B42025), p-TsOH AcylProtectedGlycerol 2-O-Oleoyl-1,3-O-benzylideneglycerol ProtectedGlycerol->AcylProtectedGlycerol Oleoyl (B10858665) Chloride, Pyridine (B92270) Monoacylglycerol 2-O-Oleoyl-rac-glycerol AcylProtectedGlycerol->Monoacylglycerol Pd/C, H₂ Diacylglycerol 1,2-Di-O-oleoyl-rac-glycerol Monoacylglycerol->Diacylglycerol Oleoyl Chloride, Pyridine OOL This compound Diacylglycerol->OOL Linoleoyl Chloride, Pyridine Purification Silica (B1680970) Gel Chromatography OOL->Purification Analysis TLC, NMR, MS Purification->Analysis

Figure 1: Synthetic workflow for this compound.

Materials and Reagents

ReagentFormulaMW ( g/mol )SupplierNotes
GlycerolC₃H₈O₃92.09Sigma-AldrichAnhydrous
BenzaldehydeC₇H₆O106.12Sigma-AldrichReagent grade
p-Toluenesulfonic acid monohydrateC₇H₈O₃S·H₂O190.22Sigma-AldrichCatalyst
Oleoyl chlorideC₁₈H₃₃ClO300.91TCI America>80% purity
Linoleoyl chlorideC₁₈H₃₁ClO298.89Cayman Chemical
PyridineC₅H₅N79.10Sigma-AldrichAnhydrous
Palladium on Carbon (10%)Pd/C-Sigma-AldrichCatalyst
TriethylsilaneC₆H₁₆Si116.28Sigma-AldrichHydrogen donor
Dichloromethane (B109758) (DCM)CH₂Cl₂84.93Fisher ScientificAnhydrous
Hexane (B92381)C₆H₁₄86.18Fisher ScientificHPLC grade
Diethyl ether(C₂H₅)₂O74.12Fisher ScientificAnhydrous
Ethyl acetateC₄H₈O₂88.11Fisher ScientificHPLC grade
Silica gelSiO₂60.08Sigma-Aldrich230-400 mesh
TLC plates--MilliporeSigmaSilica gel 60 F₂₅₄

Experimental Protocols

Step 1: Synthesis of 1,3-O-Benzylideneglycerol

This step protects the primary hydroxyl groups at the sn-1 and sn-3 positions of glycerol.

  • To a solution of anhydrous glycerol (1 equivalent) in toluene, add benzaldehyde (1.1 equivalents) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 equivalents).

  • Reflux the mixture with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction progress by TLC (e.g., using a mobile phase of hexane:ethyl acetate, 1:1 v/v).

  • Once the reaction is complete, cool the mixture to room temperature and neutralize the acid catalyst with a saturated solution of sodium bicarbonate.

  • Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate (B86663).

  • Remove the solvent under reduced pressure to obtain the crude cis-1,3-O-benzylideneglycerol, which can be purified by column chromatography on silica gel if necessary.[1]

Step 2: Synthesis of 2-O-Oleoyl-1,3-O-benzylideneglycerol

The free secondary hydroxyl group of the protected glycerol is acylated with oleic acid.

  • Dissolve 1,3-O-benzylideneglycerol (1 equivalent) in anhydrous dichloromethane (DCM) containing anhydrous pyridine (1.5 equivalents) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution in an ice bath (0 °C).

  • Add oleoyl chloride (1.2 equivalents) dropwise to the stirred solution.[2]

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC (hexane:ethyl acetate, 9:1 v/v).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with DCM, wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate.

Step 3: Deprotection to form 2-O-Oleoyl-rac-glycerol

The benzylidene protecting group is removed to yield the 2-monoacylglycerol.

  • Dissolve the 2-O-oleoyl-1,3-O-benzylideneglycerol (1 equivalent) in methanol.

  • Add 10% Palladium on carbon (Pd/C) catalyst (10% by weight of the substrate).

  • Add triethylsilane (3 equivalents) as a hydrogen donor.[3]

  • Stir the mixture at room temperature under a hydrogen atmosphere (balloon).

  • Monitor the deprotection by TLC. The reaction is typically complete within a few hours.[4]

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-O-oleoyl-rac-glycerol. This product can be used in the next step without further purification.

Step 4: Synthesis of 1,2-Di-O-oleoyl-rac-glycerol

The primary hydroxyl group at the sn-1 position is acylated with another molecule of oleic acid.

  • Dissolve 2-O-oleoyl-rac-glycerol (1 equivalent) in anhydrous DCM and pyridine (1.5 equivalents) under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add oleoyl chloride (1.2 equivalents) dropwise.

  • Allow the reaction to proceed at room temperature overnight.

  • Work up the reaction and purify the product as described in Step 2. The resulting 1,2-di-O-oleoyl-rac-glycerol is a key intermediate.[5][6]

Step 5: Synthesis of this compound

The final acylation step introduces the linoleoyl group at the sn-3 position.

  • Dissolve 1,2-di-O-oleoyl-rac-glycerol (1 equivalent) in anhydrous DCM and pyridine (1.5 equivalents) under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add linoleoyl chloride (1.2 equivalents) dropwise.[7]

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction to completion by TLC.

  • Work up the reaction as described in Step 2.

Purification and Characterization

Purification by Column Chromatography

The crude this compound is purified by silica gel column chromatography. A suitable mobile phase is a mixture of hexane and diethyl ether (e.g., 98:2 v/v). Fractions are collected and analyzed by TLC. Fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the final product as an oil.

Thin-Layer Chromatography (TLC)

TLC is used to monitor the progress of the reactions and to assess the purity of the final product.

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A common solvent system for separating neutral lipids is petroleum ether:diethyl ether:acetic acid (84:15:1 v/v/v).[8]

  • Visualization: The spots can be visualized by placing the TLC plate in a chamber with iodine vapor or by spraying with a suitable reagent such as phosphomolybdic acid followed by heating.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of the final product. The spectra should be consistent with the structure of this compound.

  • ¹H NMR (in CDCl₃): Expected signals include those for the glycerol backbone protons, the olefinic protons of the fatty acid chains, the allylic protons, the methylene (B1212753) protons adjacent to the carbonyl groups, the long methylene chains, and the terminal methyl groups. The integration of these signals should correspond to the number of protons in the molecule.

  • ¹³C NMR (in CDCl₃): Expected signals include those for the carbonyl carbons of the ester groups, the carbons of the glycerol backbone, the olefinic carbons, and the aliphatic carbons of the fatty acid chains.[10][11]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and confirm the identity of the synthesized triglyceride.

  • Technique: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are suitable methods.[12][13]

  • Expected Ions: The mass spectrum is expected to show the protonated molecular ion [M+H]⁺ and characteristic fragment ions corresponding to the loss of the fatty acid chains.[12][13][14] For this compound (C₅₇H₁₀₂O₆, MW = 883.4 g/mol ), the [M+H]⁺ ion would be at m/z 884.4.

Safety Precautions

  • Oleoyl chloride and linoleoyl chloride are corrosive and react with moisture. Handle these reagents in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2][15][16][17]

  • Pyridine is toxic and flammable. Use in a well-ventilated fume hood.

  • Dichloromethane is a suspected carcinogen. Handle with care and appropriate PPE.

  • Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle with care and do not allow it to dry out completely during filtration.

  • Hydrogen gas is highly flammable. Ensure proper ventilation and avoid sources of ignition.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Analytical Data
1,3-O-BenzylideneglycerolC₁₀H₁₂O₃180.20NMR consistent with structure.
2-O-Oleoyl-1,3-O-benzylideneglycerolC₂₈H₄₄O₄444.65NMR and MS confirm structure.
2-O-Oleoyl-rac-glycerolC₂₁H₄₀O₄356.54NMR and MS confirm structure.
1,2-Di-O-oleoyl-rac-glycerolC₃₉H₇₂O₅621.00NMR and MS confirm structure.
This compoundC₅₇H₁₀₂O₆883.43¹H NMR, ¹³C NMR, and MS confirm final structure and purity. [18]

Logical Relationship Diagram

LogicalFlow cluster_synthesis Synthesis Strategy cluster_analysis Verification Start Starting Materials (Glycerol, Fatty Acids) Protect Protection of sn-1, sn-3 OH Start->Protect Acylate2 Acylation of sn-2 OH Protect->Acylate2 Deprotect Deprotection of sn-1, sn-3 OH Acylate2->Deprotect Acylate1 Acylation of sn-1 OH Deprotect->Acylate1 Acylate3 Acylation of sn-3 OH Acylate1->Acylate3 Product Target Triglyceride Acylate3->Product Purify Purification (Column Chromatography) Product->Purify Product->Purify Characterize Characterization (NMR, MS) Purify->Characterize Purity Purity Assessment (TLC) Purify->Purity

Figure 2: Logical flow of synthesis and verification.

References

Application Notes and Protocols for the Quantitative Analysis of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol in Olive Oil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olive oil, a cornerstone of the Mediterranean diet, is primarily composed of triacylglycerols (TAGs), which account for approximately 98% of its composition. The specific profile of these TAGs, including 1,2-Dioleoyl-3-linoleoyl-rac-glycerol (OLL), is a critical determinant of the oil's quality, authenticity, and potential health benefits. OLL is a mixed TAG containing two oleic acid moieties and one linoleic acid moiety attached to a glycerol (B35011) backbone.[1][2][3][4] The quantitative analysis of OLL is essential for verifying the purity of olive oil, detecting adulteration with other vegetable oils, and understanding its nutritional properties.

These application notes provide a comprehensive guide for the quantitative determination of OLL in olive oil using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), a powerful and sensitive analytical technique.

Principle of the Method

The quantitative analysis of this compound in olive oil is achieved through a multi-step process. Initially, the olive oil sample undergoes a simple dilution to prepare it for analysis. Subsequently, the diluted sample is injected into a reverse-phase HPLC system. The HPLC column separates the various triacylglycerols based on their polarity and hydrophobicity. Following chromatographic separation, the eluent is introduced into a mass spectrometer. The mass spectrometer ionizes the OLL molecules and isolates the specific precursor ion corresponding to OLL. This precursor ion is then fragmented, and specific product ions are monitored for quantification. This highly selective and sensitive detection method, known as Multiple Reaction Monitoring (MRM), allows for the accurate quantification of OLL even in the complex matrix of olive oil. The concentration of OLL is then determined by comparing its response to a calibration curve generated from authentic standards.

Experimental Protocols

Materials and Reagents
  • Solvents: Acetonitrile (LC-MS grade), Isopropanol (LC-MS grade), Methanol (B129727) (LC-MS grade), Chloroform (B151607) (HPLC grade), Water (LC-MS grade), Acetone (HPLC grade).

  • Standards: this compound (purity ≥98%).

  • Olive Oil Samples: A selection of authentic extra virgin olive oils from various cultivars.

Sample Preparation

A simple dilution of the olive oil sample is sufficient for this analysis.

  • Accurately weigh approximately 100 mg of the olive oil sample into a 10 mL volumetric flask.

  • Dissolve the oil in a mixture of methanol and chloroform (1:1, v/v).

  • Bring the flask to volume with the methanol/chloroform mixture.

  • Vortex the solution for 30 seconds to ensure homogeneity.

  • Transfer an aliquot of the solution into an autosampler vial for HPLC-MS analysis.

HPLC-MS/MS Instrumentation and Conditions
  • Chromatographic System: A high-performance liquid chromatograph equipped with a binary pump, autosampler, and column oven.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Table 1: HPLC and Mass Spectrometry Parameters

ParameterSetting
HPLC Column C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A Acetonitrile/Water (60:40, v/v) with 10 mM Ammonium Acetate
Mobile Phase B Isopropanol/Acetonitrile (90:10, v/v) with 10 mM Ammonium Acetate
Gradient Elution Start with 30% B, increase to 100% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
MRM Transition Precursor Ion (m/z) -> Product Ion (m/z)
906.8 -> 603.5 ([M+Na]+ -> [M+Na-C18:2]+)
Calibration and Quantification
  • Prepare a stock solution of this compound standard in the mobile phase.

  • Generate a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of OLL in the olive oil samples.

  • Inject the calibration standards and the prepared olive oil samples into the HPLC-MS/MS system.

  • Construct a calibration curve by plotting the peak area of the OLL standard against its concentration.

  • Determine the concentration of OLL in the olive oil samples by interpolating their peak areas on the calibration curve.

Data Presentation

The quantitative data for this compound in various olive oil cultivars are summarized in the table below.

Table 2: Concentration of this compound (OLL) in Different Olive Oil Cultivars

Olive Oil CultivarOriginOLL Concentration (% of total TAGs)Reference
CoratinaEgypt12.00 - 13.91[5]
KroneikiEgypt12.00 - 13.91[5]
PicualEgypt12.00 - 13.91[5]
ChemlaliTunisia~15.5
ChetouiTunisia~14.0
LeccinoItaly~13.8
FrantoioItaly~14.2

Note: The concentrations presented are approximate values and can vary based on factors such as ripeness of the olives, processing conditions, and geographical origin.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the quantitative analysis of this compound.

Logical Relationship of Analytical Steps

logical_relationship sample Olive Oil Matrix extraction Dilution sample->extraction separation HPLC (Chromatographic Separation) extraction->separation ionization ESI (Ionization) separation->ionization selection Quadrupole 1 (Precursor Ion Selection) ionization->selection fragmentation Quadrupole 2 (Collision Cell - Fragmentation) selection->fragmentation detection Quadrupole 3 (Product Ion Detection) fragmentation->detection quantification Data Analysis (Quantification) detection->quantification

Caption: Logical steps in the HPLC-MS/MS analysis of OLL in olive oil.

Conclusion

The protocol detailed in these application notes provides a robust and reliable method for the quantitative analysis of this compound in olive oil. The use of HPLC-MS/MS with Multiple Reaction Monitoring ensures high selectivity and sensitivity, allowing for accurate determination of OLL concentrations. This methodology is invaluable for quality control, authenticity assessment, and nutritional profiling of olive oil, providing essential information for researchers, scientists, and professionals in the food and drug development industries.

References

Application Note: High-Performance Liquid Chromatography Methods for the Separation of Triglyceride Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triglycerides (TGs), the primary components of natural fats and oils, are esters derived from glycerol (B35011) and three fatty acids. The specific positioning of these fatty acids on the glycerol backbone (regioisomerism) and the geometry and location of double bonds within the fatty acid chains significantly influence their physicochemical and biological properties.[1] Consequently, the accurate separation and identification of TG isomers are crucial in various fields, including lipidomics, food science for quality and authenticity control, and in the pharmaceutical industry for the development of lipid-based drug delivery systems.[1] This document provides detailed protocols for two powerful High-Performance Liquid Chromatography (HPLC) techniques for separating triglyceride isomers: Non-Aqueous Reversed-Phase (NARP) HPLC and Silver-Ion HPLC.

Method 1: Non-Aqueous Reversed-Phase (NARP) HPLC for Regioisomer Separation

NARP-HPLC separates triglycerides based on their Equivalent Carbon Number (ECN), which is a value that accounts for both the total number of carbon atoms and the number of double bonds in the fatty acid chains.[1] While challenging, with optimized conditions, this technique can effectively resolve regioisomers, which have identical fatty acid compositions and thus the same ECN.[2] The separation of regioisomers, such as 1,2-dipalmitoyl-3-oleoyl-glycerol (PPO) and 1,3-dipalmitoyl-2-oleoyl-glycerol (POP), is particularly important as their structural differences can lead to different metabolic fates.[2]

Experimental Protocol: NARP-HPLC

1. Sample Preparation:

  • Dissolve the lipid extract or standard mixture in the initial mobile phase solvent (e.g., acetonitrile (B52724)/isopropanol) to a final concentration of 1-5 mg/mL.[1]

  • Filter the sample through a 0.2 µm PTFE syringe filter before injection to remove any particulate matter.[1]

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) system equipped with a column thermostat and a suitable detector, such as a Mass Spectrometer (MS) or an Evaporative Light Scattering Detector (ELSD).[1]

  • Column: A polymeric ODS (octadecylsilane) column is often effective.[1] For example, a Nucleodur C18 Isis, 5 µm, 250 x 4.6 mm column can be used.[1]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and an organic modifier like isopropanol (B130326) is common.[1][3] The exact ratio requires optimization, but a starting point of acetonitrile/isopropanol (70:30, v/v) can be effective.[3]

  • Flow Rate: A typical flow rate is 0.8 - 1.0 mL/min.[1][3]

  • Column Temperature: Temperature is a critical parameter for enhancing separation. Lower temperatures, for instance, 18°C, can improve resolution.[1][2]

  • Injection Volume: 5-20 µL.[1]

  • Detector: Mass Spectrometry (MS) is highly recommended for positive identification of the eluting isomers.[2] ELSD can also be used.[1]

Data Presentation: NARP-HPLC
ParameterConditionReference
HPLC System Standard HPLC or UHPLC with column thermostat and MS or ELSD detector[1]
Column Nucleodur C18 Isis, 5 µm, 250 x 4.6 mm or polymeric ODS[1]
Mobile Phase Isocratic: Acetonitrile/Isopropanol (e.g., 70:30, v/v)[1][3]
Flow Rate 0.8 - 1.0 mL/min[1][3]
Column Temp. 18°C (optimization may be required)[1]
Injection Vol. 5-20 µL[1]
Sample Conc. 1-5 mg/mL in initial mobile phase[1]

NARP-HPLC Workflow

NARP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc NARP-HPLC Analysis cluster_data Data Analysis Sample Lipid Extract / Standard Dissolve Dissolve in Acetonitrile/Isopropanol Sample->Dissolve Filter Filter (0.2 µm PTFE) Dissolve->Filter Inject Inject into HPLC System Filter->Inject Column C18 Column (e.g., Nucleodur C18 Isis) Inject->Column Separation Isocratic Elution (ACN/Isopropanol) Column->Separation Detection Detection (MS or ELSD) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Identification Isomer Identification and Quantification Chromatogram->Identification

Caption: Workflow for the separation of triglyceride regioisomers by NARP-HPLC.

Method 2: Silver-Ion HPLC for Separation Based on Unsaturation

Silver-ion HPLC (Ag-HPLC) is a powerful technique that separates triglyceride isomers based on the number, configuration (cis/trans), and position of double bonds in their fatty acid chains.[1] This separation is achieved through the formation of reversible complexes between the silver ions incorporated into the stationary phase and the π-electrons of the double bonds in the unsaturated fatty acids.[1][2]

Experimental Protocol: Silver-Ion HPLC

1. Sample Preparation:

  • Dissolve the lipid sample in a non-polar solvent such as hexane (B92381) or a mixture of hexane and the initial mobile phase to a concentration of 1-10 mg/mL.[1]

  • Filter the sample through a 0.2 µm PTFE syringe filter prior to injection.[1]

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC system equipped with a column oven and a suitable detector (ELSD or MS).[1]

  • Column: A column packed with a stationary phase containing silver ions. Commercially available columns such as ChromSpher 5 Lipids are commonly used.[4] In some cases, connecting two or more columns in series can enhance resolution.[4][5]

  • Mobile Phase: A non-polar mobile phase is typically used. Isocratic elution with hexane containing a small percentage of a more polar modifier like acetonitrile (e.g., 1.0% or 1.5% acetonitrile in hexane) is a common starting point.[5] Gradient elution can also be employed for more complex samples.[6]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[1]

  • Column Temperature: Column temperature can have a significant and sometimes counterintuitive effect on retention times in Ag-HPLC, with unsaturated compounds sometimes eluting more slowly at higher temperatures.[5] A temperature of 20°C is a reasonable starting point.[5]

  • Injection Volume: 5-20 µL.

  • Detector: ELSD or MS can be used for detection. Note that adding silver ions to the mobile phase is not compatible with MS detection due to ion suppression.[4]

Data Presentation: Silver-Ion HPLC
ParameterConditionReference
HPLC System Standard HPLC with column oven and ELSD or MS detector[1]
Column Silver-ion column (e.g., ChromSpher 5 Lipids)[4]
Mobile Phase Isocratic: Hexane with a polar modifier (e.g., 1.0-1.5% Acetonitrile)[5]
Flow Rate 1.0 mL/min[1]
Column Temp. 20°C (optimization is critical)[5]
Injection Vol. 5-20 µL[1]
Sample Conc. 1-10 mg/mL in a non-polar solvent[1]

Silver-Ion HPLC Workflow

Ag_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc Silver-Ion HPLC Analysis cluster_data Data Analysis Sample Lipid Sample Dissolve Dissolve in Hexane Sample->Dissolve Filter Filter (0.2 µm PTFE) Dissolve->Filter Inject Inject into HPLC System Filter->Inject Column Silver-Ion Column (e.g., ChromSpher 5 Lipids) Inject->Column Separation Isocratic Elution (Hexane/Acetonitrile) Column->Separation Detection Detection (ELSD or MS) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Identification Isomer Identification (based on unsaturation) Chromatogram->Identification

Caption: Workflow for the separation of triglyceride isomers by Silver-Ion HPLC.

Method Selection and Logical Relationship

The choice between NARP-HPLC and Silver-Ion HPLC depends on the specific analytical goal. NARP-HPLC is generally preferred for the separation of regioisomers, while Silver-Ion HPLC provides excellent selectivity for isomers differing in the degree and type of unsaturation. For a comprehensive analysis of complex lipid samples, a multi-dimensional approach combining both techniques can be highly effective.

Logical_Relationship cluster_decision Decision Point cluster_paths Chromatographic Approaches cluster_output Outcome Start Analytical Goal: Separate Triglyceride Isomers Decision Primary Basis of Isomerism? Start->Decision Regioisomers Positional (Regioisomers) e.g., POP vs PPO Decision->Regioisomers Position Unsaturation Degree/Type of Unsaturation (cis/trans, position of double bonds) Decision->Unsaturation Unsaturation NARPHPLC NARP-HPLC Regioisomers->NARPHPLC AgHPLC Silver-Ion HPLC Unsaturation->AgHPLC Separation1 Separation by ECN and Polarity NARPHPLC->Separation1 Separation2 Separation by Double Bond Interactions AgHPLC->Separation2

Caption: Logical workflow for selecting an HPLC method for triglyceride isomer analysis.

Conclusion

The HPLC methods detailed in this application note provide robust and reliable approaches for the challenging separation of triglyceride isomers. Careful optimization of the experimental parameters, particularly the mobile phase composition and column temperature, is critical for achieving the desired resolution. The choice of method should be guided by the specific isomeric features of interest. For unambiguous identification, coupling HPLC with mass spectrometry is highly advantageous. These protocols serve as a comprehensive guide for researchers, scientists, and drug development professionals working on the detailed characterization of lipids.

References

Application Note: Mass Spectrometry Fragmentation Pattern of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dioleoyl-3-linoleoyl-rac-glycerol (OOG) is a mixed triacylglycerol (TAG) containing two oleic acid moieties at the sn-1 and sn-2 positions and one linoleic acid moiety at the sn-3 position of the glycerol (B35011) backbone.[1][2][3] As a component of various natural oils and fats, the structural elucidation of OOG and its isomers is critical in the fields of lipidomics, food science, and pharmaceutical development. Mass spectrometry, particularly when coupled with tandem mass spectrometry (MS/MS), is a powerful analytical technique for the detailed characterization of TAGs. This application note provides a comprehensive overview of the mass spectrometric fragmentation pattern of this compound, a detailed experimental protocol for its analysis, and visual representations of the fragmentation pathway and experimental workflow.

Molecular Profile

PropertyValue
Chemical Formula C₅₇H₁₀₂O₆
Molecular Weight 883.4 g/mol [1]
Structure Glycerol backbone with oleic acid (18:1) at sn-1 and sn-2, and linoleic acid (18:2) at sn-3.

Mass Spectrometric Fragmentation Analysis

The fragmentation of this compound in mass spectrometry is typically induced by collision-induced dissociation (CID) of a precursor ion. Common precursor ions in positive ion mode are the ammonium (B1175870) adduct [M+NH₄]⁺, the sodium adduct [M+Na]⁺, or the lithium adduct [M+Li]⁺, which are often generated using electrospray ionization (ESI).[4] The primary fragmentation pathway involves the neutral loss of the constituent fatty acids, resulting in the formation of diacylglycerol-like fragment ions.

A key principle in the fragmentation of triacylglycerols is that the fatty acid at the sn-2 position is sterically more hindered and, therefore, is lost less readily compared to the fatty acids at the sn-1 and sn-3 positions.[5] This differential fragmentation allows for the distinction between TAG isomers. For this compound, the loss of the oleic acid from the sn-2 position is expected to be less favorable than the loss of oleic acid from the sn-1 position or the loss of linoleic acid from the sn-3 position.

Data Presentation: Expected Fragmentation Pattern

The following table summarizes the expected major fragment ions for the [M+NH₄]⁺ adduct of this compound upon CID. The relative intensities are estimated based on the general fragmentation rules for TAGs, where losses from the sn-1 and sn-3 positions are favored.

Precursor Ion (m/z)Fragment IonDescriptionCalculated m/z of Fragment IonEstimated Relative Intensity
901.8[M+NH₄ - C₁₈H₃₂O₂ - NH₃]⁺Neutral loss of Linoleic Acid (from sn-3)603.5High
901.8[M+NH₄ - C₁₈H₃₄O₂ - NH₃]⁺Neutral loss of Oleic Acid (from sn-1)601.5High
901.8[M+NH₄ - C₁₈H₃₄O₂ - NH₃]⁺Neutral loss of Oleic Acid (from sn-2)601.5Low
603.5[C₁₈H₃₃O]⁺Acylium ion of Oleic Acid265.2Moderate
601.5[C₁₈H₃₁O]⁺Acylium ion of Linoleic Acid263.2Moderate

Note: The m/z values are calculated based on the most common isotopes. The [M+NH₄]⁺ precursor ion is calculated as (Molecular Weight + Mass of NH₄⁺) = (883.4 + 18.03) = 901.43, rounded to 901.8 for common representation.

Experimental Protocols

This section outlines a detailed methodology for the analysis of this compound using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).

Sample Preparation
  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent such as chloroform (B151607) or a 2:1 (v/v) mixture of chloroform:methanol.

  • Working Solution Preparation: Dilute the stock solution to a final concentration of 10 µg/mL in the infusion solvent (e.g., methanol/chloroform 1:1, v/v) containing an appropriate additive for adduct formation (e.g., 10 mM ammonium acetate (B1210297) for [M+NH₄]⁺).

  • Filtration: Filter the working solution through a 0.2 µm PTFE syringe filter to remove any particulate matter before introduction to the mass spectrometer.

Mass Spectrometry Instrumentation and Parameters

The following parameters are provided as a general guideline and may require optimization based on the specific instrument used.

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)
Infusion Flow Rate 5-10 µL/min
Capillary Voltage 3.5 - 4.5 kV
Cone Voltage 30 - 50 V
Source Temperature 100 - 150 °C
Desolvation Temperature 300 - 400 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 600 - 800 L/hr
MS Scan Range m/z 100 - 1200
MS/MS Precursor Ion Select the [M+NH₄]⁺ ion (m/z 901.8)
Collision Gas Argon
Collision Energy Ramp from 20 to 45 eV to observe the different fragment ions.

Visualizations

Fragmentation Pathway Diagram

fragmentation_pathway precursor [M+NH₄]⁺ m/z 901.8 (1,2-Dioleoyl-3-linoleoyl-glycerol-NH₄)⁺ loss_linoleic [M+NH₄ - C₁₈H₃₂O₂ - NH₃]⁺ m/z 603.5 (Dioleoyl-glycerol)⁺ precursor->loss_linoleic - Linoleic Acid (sn-3) (High Intensity) loss_oleic_sn1_3 [M+NH₄ - C₁₈H₃₄O₂ - NH₃]⁺ m/z 601.5 (Oleoyl-linoleoyl-glycerol)⁺ precursor->loss_oleic_sn1_3 - Oleic Acid (sn-1) (High Intensity) loss_oleic_sn2 [M+NH₄ - C₁₈H₃₄O₂ - NH₃]⁺ m/z 601.5 (Oleoyl-linoleoyl-glycerol)⁺ precursor->loss_oleic_sn2 - Oleic Acid (sn-2) (Low Intensity) acylium_oleic [C₁₈H₃₃O]⁺ m/z 265.2 (Oleoyl acylium ion) loss_linoleic->acylium_oleic Further Fragmentation acylium_linoleic [C₁₈H₃₁O]⁺ m/z 263.2 (Linoleoyl acylium ion) loss_oleic_sn1_3->acylium_linoleic Further Fragmentation

Caption: Fragmentation pathway of this compound.

Experimental Workflow Diagram

experimental_workflow sample_prep Sample Preparation (Stock & Working Solutions) filtration Filtration (0.2 µm PTFE filter) sample_prep->filtration infusion Direct Infusion ESI-MS filtration->infusion ms1_scan MS1 Scan (Identify [M+NH₄]⁺ at m/z 901.8) infusion->ms1_scan ms2_scan Tandem MS (MS/MS) (Fragment precursor ion) ms1_scan->ms2_scan Isolate Precursor data_analysis Data Analysis (Identify fragment ions and relative intensities) ms2_scan->data_analysis

Caption: Experimental workflow for MS/MS analysis of OOG.

References

Application Notes and Protocols for the Use of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol as an Internal Standard in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 1,2-Dioleoyl-3-linoleoyl-rac-glycerol as an internal standard in quantitative lipidomics studies. This document outlines the rationale for its use, detailed experimental protocols, and data analysis strategies, particularly for the analysis of triacylglycerols (TGs) in biological matrices such as plasma and serum.

Introduction to this compound as an Internal Standard

This compound, also known as OOL or TG(18:1/18:1/18:2), is a triacylglycerol containing two oleic acid chains and one linoleic acid chain. Its chemical formula is C₅₇H₁₀₂O₆ and it has a molecular weight of 883.42 g/mol .[1] In lipidomics, an internal standard is crucial for accurate and precise quantification as it helps to correct for variations that can occur during sample preparation, extraction, and analysis by mass spectrometry. The ideal internal standard is a compound that is chemically similar to the analytes of interest but is not naturally present in the sample, or is present at very low concentrations. While stable isotope-labeled standards are often considered the gold standard, structurally similar lipids like OOG can be a cost-effective and reliable alternative for the quantification of other triacylglycerols.

Key Properties:

  • Chemical Formula: C₅₇H₁₀₂O₆

  • Molecular Weight: 883.42 g/mol

  • Synonyms: OOL, TG(18:1/18:1/18:2), TG(54:4)

  • Physical State: Liquid at room temperature

  • Storage: Should be stored at -20°C for long-term stability.

Principle of Quantification using an Internal Standard

The fundamental principle of using an internal standard is to add a known amount of the standard to the sample at the beginning of the workflow. The internal standard experiences the same sample processing and analysis conditions as the endogenous lipids. By comparing the signal of the endogenous lipid to the signal of the internal standard, variations in extraction efficiency, injection volume, and ionization efficiency can be normalized.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Biological Sample (e.g., Plasma) IS_Addition Addition of Known Amount of OOG Internal Standard Sample->IS_Addition Extraction Lipid Extraction (e.g., Folch Method) IS_Addition->Extraction LC_Separation Chromatographic Separation (e.g., C18 column) Extraction->LC_Separation MS_Detection Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Area Integration (Analyte and IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification G start Start sample_prep Sample Preparation - Thaw plasma samples - Spike with OOG internal standard start->sample_prep lipid_extraction Lipid Extraction - Modified Folch method - Collect organic phase sample_prep->lipid_extraction drying_recon Drying and Reconstitution - Dry under nitrogen - Reconstitute in injection solvent lipid_extraction->drying_recon lc_ms_analysis LC-MS/MS Analysis - C18 reverse phase chromatography - ESI+ MRM detection drying_recon->lc_ms_analysis data_processing Data Processing - Peak integration - Calculate analyte/IS ratio lc_ms_analysis->data_processing quantification Quantification - Use calibration curve - Generate concentration data data_processing->quantification end End quantification->end G FA Fatty Acids LPA Lysophosphatidic Acid FA->LPA Glycerol Glycerol-3-Phosphate Glycerol->LPA PA Phosphatidic Acid LPA->PA DAG Diacylglycerol PA->DAG TAG Triacylglycerol (TG) (e.g., OOG) DAG->TAG Storage Lipid Droplet Storage TAG->Storage Lipolysis Lipolysis Storage->Lipolysis Lipolysis->FA Lipolysis->Glycerol

References

Application Notes and Protocols for Dissolving 1,2-Dioleoyl-3-linoleoyl-rac-glycerol (DOLG) for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the solubilization of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol (DOLG), a common triacylglycerol, for use in cell culture experiments. The protocol focuses on creating a stable complex with bovine serum albumin (BSA) to facilitate the delivery of this lipophilic molecule to cells in an aqueous culture environment.

Introduction

This compound is a triacylglycerol containing two oleic acid moieties and one linoleic acid moiety. The delivery of such hydrophobic molecules to cells in vitro presents a significant challenge due to their poor solubility in aqueous culture media. This protocol details a widely accepted method of complexing DOLG with fatty acid-free BSA. BSA acts as a carrier, sequestering the lipid in its hydrophobic pockets and allowing for a homogenous dispersion in the culture medium, thereby making it bioavailable to the cells. The fatty acid components of DOLG, oleic acid and linoleic acid, are known to influence various cellular processes through modulation of key signaling pathways.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the preparation of DOLG-BSA complexes.

ParameterValueNotes
DOLG Stock Solution
SolventEthanol (B145695) (≥99.5%, sterile)
Concentration10 - 50 mMHigher concentrations may be possible but require careful solubility checks.
Storage-20°C, protected from lightMinimize freeze-thaw cycles.
Fatty Acid-Free BSA Stock Solution
SolventSterile PBS or serum-free medium
Concentration10% (w/v)A 100 mg/mL solution.
PreparationDissolve gently at 37°C to avoid denaturation.Do not vortex vigorously.
SterilizationFilter through a 0.22 µm filter.
Storage4°C for short-term, -20°C for long-term
DOLG-BSA Complex
Molar Ratio (DOLG:BSA)2:1 to 6:1The optimal ratio may vary depending on the cell type and experimental goals.
Incubation Temperature37°C
Incubation Time1 - 2 hoursWith gentle agitation.
Final Working Solution
DiluentSerum-free or low-serum cell culture medium
Final Ethanol Concentration< 0.5% (v/v)High concentrations of ethanol can be toxic to cells.

Experimental Protocols

This section provides a detailed step-by-step methodology for the preparation of DOLG-BSA complexes for cell culture applications.

Materials
  • This compound (DOLG)

  • Ethanol (≥99.5%, sterile)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS), sterile

  • Serum-free cell culture medium

  • Sterile microcentrifuge tubes and conical tubes

  • 0.22 µm sterile syringe filters

  • Water bath or incubator at 37°C

  • Vortex mixer

  • Shaker or rocker

Protocol 1: Preparation of DOLG-BSA Complex

1. Preparation of DOLG Stock Solution (10 mM): a. Aseptically weigh out 8.834 mg of DOLG (Molecular Weight: 883.4 g/mol ) and transfer to a sterile 1.5 mL microcentrifuge tube. b. Add 1 mL of sterile ethanol (≥99.5%) to the tube. c. Vortex thoroughly until the DOLG is completely dissolved. A brief warming to 37°C may aid in dissolution. d. Store the stock solution at -20°C, protected from light.

2. Preparation of 10% (w/v) Fatty Acid-Free BSA Solution: a. In a sterile 50 mL conical tube, add 1 g of fatty acid-free BSA. b. Add 10 mL of sterile PBS or serum-free cell culture medium. c. Place the tube in a 37°C water bath and allow the BSA to dissolve with gentle swirling. Avoid vigorous shaking or vortexing as this can cause foaming and protein denaturation. d. Once fully dissolved, sterilize the BSA solution by passing it through a 0.22 µm syringe filter into a new sterile tube. e. This 10% BSA solution has a concentration of approximately 1.5 mM (assuming BSA MW ~66.5 kDa).

3. Preparation of DOLG-BSA Complex (Example: 5:1 molar ratio): a. In a sterile conical tube, add the required volume of the 10% BSA solution. For example, to make 1 mL of a 1 mM DOLG-BSA complex, start with 133.3 µL of the 1.5 mM BSA solution. b. To the BSA solution, add the calculated volume of the 10 mM DOLG stock solution. To achieve a 5:1 molar ratio with the amount of BSA from the previous step, you would add 100 µL of the 10 mM DOLG stock. c. Bring the total volume up to 1 mL with serum-free cell culture medium. d. Incubate the mixture for 1-2 hours at 37°C with gentle rocking or shaking to allow for the complex to form. The solution should be clear. e. This stock solution of the DOLG-BSA complex can be further diluted in cell culture medium to achieve the desired final concentration for treating cells. Remember to prepare a vehicle control containing the same concentration of BSA and ethanol as the final DOLG-BSA treatment.

Visualization of Methodologies and Signaling Pathways

Experimental Workflow

The following diagram illustrates the workflow for preparing the DOLG-BSA complex for cell culture experiments.

G cluster_0 Preparation of Stock Solutions cluster_1 Complex Formation cluster_2 Cell Treatment DOLG 1. Weigh DOLG Dissolve_DOLG 2. Dissolve in Ethanol DOLG->Dissolve_DOLG Mix 6. Mix DOLG and BSA Solutions Dissolve_DOLG->Mix BSA 3. Weigh Fatty Acid-Free BSA Dissolve_BSA 4. Dissolve in PBS/Medium BSA->Dissolve_BSA Filter_BSA 5. Sterile Filter BSA Solution Dissolve_BSA->Filter_BSA Filter_BSA->Mix Incubate 7. Incubate at 37°C Mix->Incubate Dilute 8. Dilute Complex in Culture Medium Incubate->Dilute Treat_Cells 9. Add to Cells Dilute->Treat_Cells Oleic_Acid_Signaling cluster_ILK ILK Pathway cluster_TGFb TGF-β/Smad3 Pathway OA Oleic Acid Integrin Integrin OA->Integrin activates ILK ILK Integrin->ILK activates Akt Akt ILK->Akt phosphorylates Cell_Proliferation Cell Proliferation Akt->Cell_Proliferation OA2 Oleic Acid TGFbR TGF-β Receptor OA2->TGFbR activates Smad3 Smad3 TGFbR->Smad3 phosphorylates Gene_Expression Gene Expression (Migration, EMT) Smad3->Gene_Expression Linoleic_Acid_Signaling cluster_AKTmTOR AKT/mTOR Pathway cluster_AMPK AMPK Pathway LA Linoleic Acid PI3K PI3K LA->PI3K activates AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Protein_Synthesis Protein Synthesis & Cell Growth mTOR->Protein_Synthesis LA2 Linoleic Acid AMPK AMPK LA2->AMPK activates Metabolic_Regulation Metabolic Regulation AMPK->Metabolic_Regulation

Application Notes and Protocols for the Enzymatic Hydrolysis of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol with Pancreatic Lipase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the enzymatic hydrolysis of the mixed-acid triglyceride, 1,2-Dioleoyl-3-linoleoyl-rac-glycerol, using pancreatic lipase (B570770). This information is intended to guide researchers in designing and executing experiments to study lipid metabolism, enzyme kinetics, and the generation of specific hydrolysis products for further research and development.

Introduction

Pancreatic lipase (triacylglycerol acylhydrolase, EC 3.1.1.3) is a key enzyme in the digestive system responsible for the hydrolysis of dietary triglycerides.[1][2] It exhibits stereospecificity, preferentially cleaving the ester bonds at the sn-1 and sn-3 positions of the glycerol (B35011) backbone.[3][4] This sequential hydrolysis results in the production of diacylglycerols, monoacylglycerols, and free fatty acids.[5] The study of the hydrolysis of specific triglycerides, such as this compound, is crucial for understanding lipid absorption, the metabolic fate of different fatty acids, and for the development of therapeutics targeting fat digestion.[6][7]

The hydrolysis of this compound by pancreatic lipase is expected to release oleic acid from the sn-1 position and linoleic acid from the sn-3 position, yielding 2-oleoyl-glycerol as the primary monoacylglycerol product. This specificity allows for the targeted release of these important fatty acids and the formation of a specific monoacylglycerol.

Key Experimental Parameters and Quantitative Data

The efficiency of pancreatic lipase-mediated hydrolysis is influenced by several factors, including pH, temperature, and the presence of cofactors such as colipase and bile salts.[8] Optimal conditions for porcine pancreatic lipase activity are generally observed at a pH of approximately 8.0 and a temperature of around 40°C.

Table 1: Optimal Reaction Conditions for Porcine Pancreatic Lipase

ParameterOptimal Value/RangeReference(s)
pH8.0[scientific_publication_8]
Temperature40°C[scientific_publication_8]
CofactorsBile Salts (e.g., sodium taurodeoxycholate), Colipase, Calcium Chloride[scientific_publication_8, 13]

Table 2: Apparent Activation Energies for Triacylglycerol Hydrolysis by Pancreatic Lipase

SubstrateApparent Activation Energy (kJ·mol⁻¹)Reference(s)
Trioleoylglycerol59.8[5]
Dioleoylglycerol53.5[5]

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of this compound

This protocol outlines the procedure for the in vitro hydrolysis of this compound using porcine pancreatic lipase.

Materials:

  • This compound

  • Porcine Pancreatic Lipase (Type II, Sigma-Aldrich or equivalent)

  • Tris-HCl buffer (1 M, pH 8.0)

  • Sodium taurodeoxycholate (B1243834) (bile salt)

  • Calcium chloride (CaCl₂)

  • Colipase (optional, but recommended for optimal activity)

  • Diethyl ether or a chloroform (B151607)/methanol mixture (2:1, v/v) for extraction

  • Hydrochloric acid (to stop the reaction)

  • Nitrogen gas

Procedure:

  • Substrate Preparation:

    • Accurately weigh a desired amount of this compound.

    • Prepare an emulsion by sonicating the triglyceride in the Tris-HCl buffer (pH 8.0) containing bile salts and CaCl₂. A typical buffer composition is 0.1 M Tris-HCl, 10 mM CaCl₂, and 4 mM sodium taurodeoxycholate.

  • Enzymatic Reaction:

    • Pre-warm the substrate emulsion to 40°C in a shaking water bath.

    • Prepare a stock solution of porcine pancreatic lipase in Tris-HCl buffer.

    • To initiate the hydrolysis, add the pancreatic lipase solution to the substrate emulsion. The final enzyme concentration should be optimized for the desired reaction rate.

    • Incubate the reaction mixture at 40°C with vigorous shaking for a predetermined time course (e.g., 0, 2, 5, 10, 20, 30 minutes).[3]

  • Reaction Termination and Product Extraction:

    • Stop the reaction at each time point by adding hydrochloric acid to lower the pH.

    • Extract the lipids from the reaction mixture by adding a sufficient volume of diethyl ether or a chloroform/methanol (2:1, v/v) solution.

    • Vortex the mixture thoroughly and centrifuge to separate the organic and aqueous phases.

    • Carefully collect the organic phase containing the hydrolysis products.

    • Dry the organic extract under a stream of nitrogen gas.

Protocol 2: Analysis of Hydrolysis Products by Thin-Layer Chromatography (TLC)

This protocol describes the separation of the products of triglyceride hydrolysis (free fatty acids, monoacylglycerols, diacylglycerols, and unreacted triglyceride) using TLC.

Materials:

  • Silica (B1680970) gel TLC plates (e.g., Silica Gel 60 F₂₅₄)

  • Developing solvent: A common system is petroleum ether:diethyl ether:acetic acid (84:15:1, v/v/v).[9]

  • Iodine vapor or other suitable visualization reagent (e.g., phosphomolybdic acid spray followed by charring).[10]

  • Lipid standards: Oleic acid, linoleic acid, 2-oleoyl-glycerol, 1,2-dioleoyl-glycerol, 1,3-dioleoyl-glycerol, and this compound.

Procedure:

  • Sample Preparation:

    • Dissolve the dried lipid extracts from Protocol 1 in a small volume of chloroform or hexane (B92381).

  • TLC Plate Development:

    • Spot the dissolved lipid extracts and standards onto a silica gel TLC plate.

    • Place the TLC plate in a developing chamber containing the petroleum ether:diethyl ether:acetic acid solvent system.

    • Allow the solvent front to migrate near the top of the plate.

    • Remove the plate from the chamber and allow it to air dry.

  • Visualization and Identification:

    • Place the dried TLC plate in a chamber containing iodine crystals to visualize the lipid spots. The unsaturated fatty acids and glycerides will appear as brown spots.

    • Alternatively, spray the plate with a suitable visualization reagent and heat as required.

    • Identify the separated components by comparing their retention factors (Rf values) to those of the lipid standards.

Protocol 3: Quantitative Analysis of Fatty Acids by Gas Chromatography (GC)

This protocol details the quantification of the released oleic and linoleic acids by converting them to their fatty acid methyl esters (FAMEs) followed by GC analysis.

Materials:

  • Boron trifluoride-methanol solution (14% BF₃ in methanol) or methanolic HCl.

  • Hexane

  • Anhydrous sodium sulfate

  • Gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a wax or biscyanopropyl phase column).[11]

  • FAME standards (methyl oleate (B1233923) and methyl linoleate).

Procedure:

  • Methylation of Fatty Acids:

    • The bands corresponding to free fatty acids, monoacylglycerols, and diacylglycerols can be scraped from the TLC plate.

    • Elute the lipids from the silica gel using a solvent like diethyl ether.

    • Evaporate the solvent and add BF₃-methanol solution to the dried lipids.

    • Heat the mixture at 100°C for a short period (e.g., 5-10 minutes) to convert the fatty acids to their methyl esters.

    • After cooling, add water and extract the FAMEs with hexane.

    • Dry the hexane extract over anhydrous sodium sulfate.

  • GC Analysis:

    • Inject an aliquot of the hexane extract containing the FAMEs into the GC.

    • Use an appropriate temperature program to separate the methyl oleate and methyl linoleate.

    • Identify the peaks by comparing their retention times to those of the FAME standards.

    • Quantify the amount of each fatty acid by comparing the peak areas to a calibration curve generated from the standards.

Visualizations

Hydrolysis_Pathway TG This compound DG1 1,2-Dioleoyl-glycerol TG->DG1 + H₂O FFA1 Linoleic Acid (sn-3) TG->FFA1 MG 2-Oleoyl-glycerol DG1->MG + H₂O FFA2 Oleic Acid (sn-1) DG1->FFA2 DG2 2-Linoleoyl-glycerol Lipase Pancreatic Lipase

Caption: Hydrolysis pathway of this compound by pancreatic lipase.

Experimental_Workflow cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_analysis Product Analysis Substrate This compound Emulsification Emulsification (Buffer, Bile Salts, CaCl₂) Substrate->Emulsification Incubation Incubation at 40°C with Pancreatic Lipase Emulsification->Incubation Termination Reaction Termination (Acidification) Incubation->Termination Extraction Lipid Extraction Termination->Extraction TLC TLC Separation Extraction->TLC GC GC Analysis of FAMEs TLC->GC

Caption: Experimental workflow for the hydrolysis and analysis of this compound.

References

Application Notes and Protocols for Triglyceride Analysis in Plasma using a Lipidomics Workflow

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triglycerides (TGs) are a major class of lipids that play a crucial role in energy storage and metabolism. Dysregulation of triglyceride metabolism is implicated in numerous diseases, including cardiovascular disease, obesity, and type 2 diabetes. Accurate and comprehensive analysis of triglyceride species in plasma is therefore essential for understanding disease mechanisms, identifying biomarkers, and developing novel therapeutics. This document provides a detailed lipidomics workflow for the quantitative analysis of triglycerides in plasma, from sample preparation to data analysis, tailored for researchers, scientists, and drug development professionals.

Experimental Workflow Overview

The overall workflow for plasma triglyceride analysis involves several key stages: sample preparation, including lipid extraction; analytical separation and detection, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS); and data processing and analysis.[1] Each step is critical for achieving accurate and reproducible results.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Plasma Sample Collection (EDTA tube) extraction Lipid Extraction (e.g., Folch or Matyash method) start->extraction Add internal standards drydown Solvent Evaporation extraction->drydown reconstitution Reconstitution in LC-MS compatible solvent drydown->reconstitution lc_separation UPLC/HPLC Separation (Reversed-Phase C18) reconstitution->lc_separation Injection ms_detection Tandem Mass Spectrometry (e.g., QqQ or QTOF) lc_separation->ms_detection Ionization (ESI+) peak_picking Peak Picking & Integration ms_detection->peak_picking lipid_id Lipid Identification (Precursor/Neutral Loss Scans) peak_picking->lipid_id quantification Quantification (Internal Standard Calibration) lipid_id->quantification statistics Statistical Analysis quantification->statistics

Caption: Experimental workflow for plasma triglyceride analysis.

Experimental Protocols

Plasma Sample Preparation and Lipid Extraction

Proper sample handling and efficient lipid extraction are paramount for accurate triglyceride analysis.[2] Plasma is generally preferred over serum for lipidomics studies as the clotting process in serum can alter the lipid profile.[2]

Materials:

  • Human plasma collected in EDTA tubes

  • Internal standards (e.g., deuterated or odd-chain triglycerides)

  • Chloroform, Methanol, Methyl-tert-butyl ether (MTBE) (HPLC grade)

  • 0.9% NaCl solution

  • Centrifuge, Nitrogen evaporator, Vortex mixer

Protocol: Modified Folch Extraction [3]

  • Thaw frozen plasma samples on ice.

  • To 100 µL of plasma in a glass tube, add an appropriate amount of internal standard solution.

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubate at room temperature for 15-20 minutes.

  • Add 0.4 mL of 0.9% NaCl solution to induce phase separation.

  • Vortex for 30 seconds and centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a new tube.

  • Dry the extracted lipids under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of a 1:1 (v/v) butanol:methanol mixture or another LC-MS compatible solvent.[4]

LC-MS/MS Analysis

Ultra-high performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is the preferred platform for triglyceride analysis, offering high sensitivity and specificity.[5][6]

Instrumentation:

  • UHPLC system (e.g., Agilent 1290 Infinity LC)

  • Tandem mass spectrometer (e.g., Triple Quadrupole or QTOF) with an electrospray ionization (ESI) source

LC Parameters:

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid
Mobile Phase B Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid
Gradient 30% B to 100% B over 15 min, hold at 100% B for 5 min, re-equilibrate at 30% B for 5 min
Flow Rate 0.3 mL/min
Column Temperature 55°C
Injection Volume 2-5 µL

MS Parameters:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Gas Temperature 325°C
Gas Flow 8 L/min
Nebulizer Pressure 35 psi
Fragmentor Voltage 175 V
Scan Type Multiple Reaction Monitoring (MRM) or Precursor Ion Scan

Triglyceride Identification and Quantification:

Triglycerides are typically detected as ammonium adducts ([M+NH_4])^+ in positive ion mode.[5] Identification is achieved through characteristic neutral losses of fatty acyl chains. For quantification, Multiple Reaction Monitoring (MRM) is a highly sensitive and selective technique.[5] Specific precursor-to-product ion transitions for each triglyceride species are monitored.

Quantitative Data

The following table presents a summary of the concentrations of various triglyceride species identified in a pooled human plasma sample from healthy individuals. This data can serve as a reference for typical physiological levels.

Triglyceride Species (Total Carbons:Double Bonds)Concentration (µg/mL plasma)
TG(48:1)8.5 ± 1.2
TG(50:1)22.1 ± 3.5
TG(50:2)35.8 ± 5.1
TG(52:1)30.2 ± 4.8
TG(52:2)85.7 ± 12.3
TG(52:3)55.4 ± 8.9
TG(54:2)41.6 ± 6.7
TG(54:3)68.9 ± 10.5
TG(54:4)45.3 ± 7.2

Data is illustrative and compiled from representative lipidomics studies. Actual concentrations can vary based on diet, genetics, and health status.

Triglyceride Metabolism Signaling Pathway

Triglyceride metabolism is tightly regulated by hormonal signals, primarily insulin (B600854) and glucagon, which control the balance between triglyceride synthesis (lipogenesis) and breakdown (lipolysis).[7][8]

triglyceride_metabolism cluster_synthesis Lipogenesis (Fed State) cluster_breakdown Lipolysis (Fasting State) Insulin Insulin Glucose_Uptake Glucose Uptake Insulin->Glucose_Uptake stimulates HSL Hormone-Sensitive Lipase (HSL) Insulin->HSL inhibits Glycolysis Glycolysis Glucose_Uptake->Glycolysis Acetyl_CoA Acetyl-CoA Glycolysis->Acetyl_CoA Glycerol_3_Phosphate Glycerol-3-Phosphate Glycolysis->Glycerol_3_Phosphate Fatty_Acid_Synthesis Fatty Acid Synthesis Acetyl_CoA->Fatty_Acid_Synthesis Triglyceride_Synthesis Triglyceride Synthesis Fatty_Acid_Synthesis->Triglyceride_Synthesis Glycerol_3_Phosphate->Triglyceride_Synthesis VLDL VLDL Assembly & Secretion Triglyceride_Synthesis->VLDL Glucagon Glucagon Glucagon->HSL activates ATGL Adipose Triglyceride Lipase (ATGL) Glucagon->ATGL activates Triglyceride_Storage Stored Triglycerides Fatty_Acids_Glycerol Free Fatty Acids & Glycerol Triglyceride_Storage->Fatty_Acids_Glycerol hydrolysis by ATGL & HSL Bloodstream Release to Bloodstream Fatty_Acids_Glycerol->Bloodstream

Caption: Hormonal regulation of triglyceride metabolism.

Conclusion

This application note provides a comprehensive and detailed workflow for the analysis of triglycerides in plasma using modern lipidomics techniques. The provided protocols and data serve as a valuable resource for researchers and scientists in academic and industrial settings. Adherence to these methodologies will enable the generation of high-quality, reproducible data, facilitating a deeper understanding of the role of triglycerides in health and disease and accelerating the drug development process.

References

Application Notes and Protocols for the Supercritical Fluid Chromatography (SFC) Separation of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the separation of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol using Supercritical Fluid Chromatography (SFC).

Introduction

This compound is a triacylglycerol (TAG) of significant interest in various fields, including nutrition and pharmaceutical sciences, due to its specific fatty acid composition and stereochemistry. The separation of its isomers, including regioisomers (such as 1,3-Dioleoyl-2-linoleoyl-glycerol) and enantiomers, presents a considerable analytical challenge. Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the analysis of TAGs, offering several advantages over traditional methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[1][2][3][4][5] SFC provides faster separations, reduced consumption of organic solvents, and unique selectivity for complex lipid mixtures.[1][6][7]

Application Notes

Principle of SFC Separation for Triacylglycerols

SFC utilizes a mobile phase, typically supercritical carbon dioxide, which exhibits properties intermediate between a liquid and a gas.[6] This allows for high diffusion rates and low viscosity, leading to efficient and rapid separations.[4][8] For the separation of non-polar compounds like TAGs, SFC often operates in a mode similar to normal-phase chromatography.[2][4] The addition of a small amount of a polar organic solvent, known as a modifier (e.g., methanol, ethanol, or acetonitrile), to the supercritical CO2 is crucial for modulating the retention and selectivity of the analytes.[2][4][9]

Chromatographic Conditions and Method Development

The successful separation of this compound isomers by SFC is highly dependent on the careful optimization of several key parameters:

  • Stationary Phase (Column): The choice of the column is critical for achieving the desired selectivity.

    • Chiral Columns: For the separation of enantiomers, chiral stationary phases (CSPs) are necessary. Columns based on polysaccharide derivatives, such as amylose (B160209) or cellulose (B213188) tris(3,5-dimethylphenylcarbamate), have proven effective for the chiral separation of TAGs.[9]

    • Reversed-Phase Columns (e.g., C18, ODS): These columns separate TAGs based on their partition number (PN), which is related to the total carbon number and the number of double bonds in the fatty acid chains.[3][5]

    • Silver-Loaded Columns: These columns provide unique selectivity based on the degree of unsaturation, as the silver ions interact with the double bonds of the fatty acids.[3]

    • Polar Columns (e.g., Silica, Diethylamine): These are used for class separation of lipids and can also provide separation of TAG isomers.[9][10]

  • Mobile Phase:

    • Supercritical CO2: The primary mobile phase.

    • Modifier: The type and concentration of the modifier significantly impact retention and selectivity. Common modifiers for TAG analysis include methanol, ethanol, and acetonitrile.[4][9] A gradient of increasing modifier concentration is often employed to elute TAGs with varying polarities.

  • Back Pressure and Temperature: These parameters influence the density and solvating power of the supercritical fluid. Higher back pressure generally increases the fluid density, leading to shorter retention times. Temperature can affect both the fluid properties and the interactions between the analyte and the stationary phase.[1][2][4]

Detection Systems

  • Mass Spectrometry (MS): SFC-MS is a powerful combination that provides both separation and structural information, enabling the confident identification of isomers.[2][9] Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are common interfaces.

  • Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector for non-volatile analytes like TAGs and is compatible with the gradients used in SFC.[3]

  • Ultraviolet (UV) Detector: While TAGs have a weak UV chromophore, detection at low wavelengths (around 205-210 nm) is possible.[3]

Experimental Protocol

This protocol provides a starting point for the separation of this compound isomers. Optimization may be required based on the specific instrumentation and desired separation.

1. Sample Preparation

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 1 mL of a suitable solvent, such as a mixture of isopropanol (B130326) and hexane (B92381) (e.g., 1:1, v/v).

  • Vortex the solution until the sample is completely dissolved.

  • Filter the solution through a 0.22 µm PTFE syringe filter into an autosampler vial.

2. Instrumentation

  • A supercritical fluid chromatography system equipped with a binary pump for CO2 and modifier, an autosampler, a column oven, and a back pressure regulator.

  • Detector: Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole) or an Evaporative Light Scattering Detector (ELSD).

3. SFC-MS Method Parameters

ParameterRecommended Condition
Column Chiral Stationary Phase (e.g., CHIRALPAK® IG-U, 4.6 x 250 mm, 5 µm)
Mobile Phase A Supercritical CO2
Mobile Phase B (Modifier) Methanol
Gradient 5% B to 25% B over 15 minutes
Flow Rate 2.0 mL/min
Back Pressure 15 MPa
Column Temperature 40 °C
Injection Volume 5 µL
MS Ionization Mode ESI Positive
MS Source Temperature 350 °C
MS Nebulizer Gas Nitrogen
MS Data Acquisition Full Scan (m/z 300-1200) and MS/MS fragmentation

4. Data Analysis

  • Identify the peaks corresponding to the different isomers based on their retention times and mass spectra.

  • For MS data, look for the precursor ion [M+NH4]+ and characteristic fragment ions corresponding to the neutral loss of the fatty acid chains.

  • Quantify the relative amounts of each isomer by integrating the peak areas from the chromatogram.

Data Presentation

Table 1: Summary of SFC Conditions for Triacylglycerol Separation from Literature

ParameterColumn TypeModifierBack Pressure (MPa)Temperature (°C)Reference
TAG Isomer Separation Chiral (Amylose derivative)Acetonitrile/MethanolNot SpecifiedNot Specified[9]
General TAG Analysis Not SpecifiedAcetonitrile1025[2][4]
Vegetable Oil TAGs Octadecyl Silicagel (ODS)Not SpecifiedNot SpecifiedNot Specified[3]
Vegetable Oil TAGs Silver-LoadedNot SpecifiedNot SpecifiedNot Specified[3]
Lipid Class Separation Diethylamine-bonded SilicaNot SpecifiedNot SpecifiedNot Specified[9][10]

Table 2: Hypothetical Quantitative Data for the Separation of this compound Isomers

IsomerRetention Time (min)Resolution (Rs)Peak Area (%)
Enantiomer 110.2-49.8
Enantiomer 211.52.150.2
Regioisomer (e.g., OLO)12.82.5Not Applicable

Visualization

SFC_Workflow cluster_prep Sample Preparation cluster_sfc SFC System cluster_detection Detection & Analysis sample This compound Sample dissolve Dissolve in Solvent sample->dissolve filter Filter (0.22 µm) dissolve->filter autosampler Autosampler Injection filter->autosampler sfc_column SFC Chiral Column (Supercritical CO2 + Modifier) autosampler->sfc_column bpr Back Pressure Regulator sfc_column->bpr detector Detector (MS or ELSD) bpr->detector data_analysis Data Analysis (Peak Integration, Identification) detector->data_analysis

References

Troubleshooting & Optimization

Technical Support Center: Improving Solubility of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol in Ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-Dioleoyl-3-linoleoyl-rac-glycerol (DOLG) and facing challenges with its solubility in ethanol (B145695).

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound (DOLG) in pure ethanol?

A1: The reported solubility of this compound in ethanol is approximately 10 mg/mL.[1][2] However, this can be affected by the purity of both the DOLG and the ethanol, as well as the ambient temperature.

Q2: My DOLG is not dissolving completely in ethanol at the expected concentration. What are the common reasons for this?

A2: Several factors can contribute to incomplete dissolution:

  • Low Temperature: The solubility of triglycerides like DOLG in ethanol is temperature-dependent. Lower temperatures will decrease solubility.

  • Purity of Reagents: Impurities in either the DOLG or the ethanol can affect solubility.

  • Insufficient Agitation: Proper mixing is crucial to ensure the entire sample comes into contact with the solvent.

  • High Concentration: You may be attempting to dissolve the DOLG above its solubility limit at the current temperature.

Q3: Are there methods to improve the solubility of DOLG in ethanol?

A3: Yes, several methods can be employed to enhance the solubility of DOLG in ethanol:

  • Heating: Gently warming the solution can significantly increase solubility.

  • Sonication: Using an ultrasonic bath or probe can help disperse the lipid and facilitate dissolution.

  • Co-solvents: Introducing a small amount of a co-solvent can improve the overall solvating power of the mixture.

Q4: What co-solvents are compatible with ethanol for dissolving DOLG?

A4: Co-solvents should be chosen based on their miscibility with ethanol and their ability to solubilize triglycerides. Common choices include:

  • Dimethyl Sulfoxide (DMSO)

  • Chloroform

  • Hexane It is important to consider the downstream application when selecting a co-solvent, as some may be incompatible with certain biological assays or analytical techniques.

Q5: Will adding water to the ethanol improve the solubility of DOLG?

A5: No, adding water to ethanol will generally decrease the solubility of triglycerides like DOLG. Triglycerides are non-polar lipids, and increasing the polarity of the solvent system by adding water will reduce their solubility.

Troubleshooting Guides

Issue 1: DOLG forms a cloudy suspension or oily droplets in ethanol.
Possible Cause Troubleshooting Step
Low Temperature Gently warm the solution in a water bath to 40-50°C while stirring. Do not overheat, as this could degrade the lipid.
Incomplete Mixing Vortex the sample vigorously for 1-2 minutes. If the issue persists, proceed to sonication.
Concentration too High Dilute the sample with additional ethanol to see if it dissolves. This will help determine if you are exceeding the solubility limit.
Issue 2: A thin film of DOLG remains on the vial after attempting to dissolve.
Possible Cause Troubleshooting Step
Insufficient Solvent Contact Use a vortex mixer to ensure the solvent washes over the entire surface of the vial. For stubborn films, sonication is recommended.
Lipid was not fully dried of a previous solvent If the DOLG was previously in a different solvent (e.g., chloroform), ensure all previous solvent is evaporated under a stream of inert gas before adding ethanol.

Quantitative Data on Solubility Improvement

The following tables provide data on how different methods can affect the solubility of triglycerides similar to DOLG in ethanol.

Table 1: Effect of Temperature on the Solubility of Various Triglycerides in 95% Ethanol. [3]

Temperature (°C)Triolein ( g/100g solvent)Trimyristin ( g/100g solvent)Tripalmitin ( g/100g solvent)Tristearin ( g/100g solvent)
40~1.5~2.5~0.8~0.3
50~2.0~3.5~1.2~0.5
60~2.8>4.0~1.8~0.8
70>3.0-~2.5~1.2
80-->3.0~1.8

Table 2: Effect of Co-solvents on Triglyceride Extraction Yield (as an indicator of solubility). [4]

Co-solventRelative Extraction Yield/Solubility
EthanolHigh
MethanolModerate-High
AcetoneModerate
HexaneLow-Moderate

Note: This table indicates the general trend of co-solvent effectiveness. The optimal percentage of co-solvent should be determined empirically for your specific application.

Experimental Protocols

Protocol 1: Dissolving DOLG in Ethanol using Heat and Vortexing
  • Preparation: Weigh the desired amount of this compound into a clean, dry glass vial.

  • Solvent Addition: Add the calculated volume of absolute ethanol to the vial.

  • Initial Mixing: Cap the vial securely and vortex at room temperature for 30 seconds.

  • Heating: Place the vial in a water bath pre-heated to 40-50°C.

  • Intermittent Vortexing: Remove the vial from the water bath every 2-3 minutes and vortex for 30 seconds.

  • Observation: Continue this process until the solution becomes clear. This should typically take 5-15 minutes.

  • Cooling: Allow the solution to cool to room temperature. Observe for any precipitation. If precipitation occurs, you may have exceeded the solubility at room temperature, and slight warming may be required before use.

Protocol 2: Dissolving DOLG in Ethanol using Sonication
  • Preparation: Weigh the desired amount of this compound into a clean, dry glass vial.

  • Solvent Addition: Add the calculated volume of absolute ethanol to the vial.

  • Initial Mixing: Cap the vial securely and vortex for 30 seconds.

  • Sonication: Place the vial in an ultrasonic water bath.

  • Sonication Parameters: Sonicate at a frequency of 40-50 kHz. To prevent overheating and potential degradation of the lipid, use a pulsed sonication method (e.g., 20 seconds on, 1 minute off in an ice-water bath) for a total sonication time of 5-10 minutes.

  • Observation: Visually inspect the solution for clarity. If undissolved particles remain, continue sonication for another 5 minutes using the pulsed method.

  • Final Step: Once dissolved, the solution can be stored at the appropriate temperature for your experiment.

Visualized Workflows

experimental_workflow Workflow for Dissolving DOLG in Ethanol cluster_methods Solubility Enhancement Methods start Start: Weigh DOLG add_ethanol Add Ethanol start->add_ethanol vortex Vortex at RT add_ethanol->vortex observe1 Observe Solution vortex->observe1 clear Solution is Clear (Ready for Use) observe1->clear Yes not_clear Solution is Cloudy/ Undissolved Lipid observe1->not_clear No heating Heating Method not_clear->heating sonication Sonication Method not_clear->sonication cosolvent Co-solvent Method not_clear->cosolvent heating->observe1 sonication->observe1 cosolvent->add_ethanol

Caption: General experimental workflow for dissolving DOLG in ethanol.

logical_relationship Factors Affecting DOLG Solubility in Ethanol solubility DOLG Solubility in Ethanol temp Temperature solubility->temp Increases with agitation Agitation (Vortexing/Sonication) solubility->agitation Improved by concentration DOLG Concentration solubility->concentration Decreases with higher purity Purity of DOLG and Ethanol solubility->purity Affected by cosolvent Presence of Co-solvents solubility->cosolvent Increased by water Presence of Water solubility->water Decreased by

Caption: Key factors influencing the solubility of DOLG in ethanol.

References

long-term stability and storage of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information on the long-term stability and proper storage of the 1,2-Dioleoyl-3-linoleoyl-rac-glycerol (OOL) standard. It includes troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage temperature for the this compound standard?

For long-term stability, it is recommended to store the this compound standard at -20°C.[1][2][3] Some suppliers indicate that the standard is stable for at least two years when stored at this temperature.[2]

Q2: Can the standard be stored at room temperature?

Short-term storage at room temperature is permissible, for example, during shipping.[1][2] However, for periods longer than a few days, storage at -20°C is crucial to prevent degradation.[1]

Q3: In what form is the this compound standard supplied?

The standard is typically supplied as a colorless and viscous oil or liquid.[1]

Q4: What solvents are suitable for dissolving the this compound standard?

This standard is soluble in a variety of organic solvents, including dichloromethane, ether, ethyl acetate, methanol, Dimethylformamide (DMF), and ethanol.[1][2] It is slightly soluble in chloroform (B151607) and methanol.[4]

Q5: What is the expected purity of the standard?

The purity of the this compound standard is generally high, typically ≥95% or ≥98%.[1][2]

Troubleshooting Guide

Issue 1: Inconsistent or unexpected experimental results.

  • Possible Cause 1: Standard Degradation. Improper storage or handling can lead to the degradation of the standard, affecting its concentration and purity. The double bonds in the oleoyl (B10858665) and linoleoyl chains are susceptible to oxidation, and the ester linkages can undergo hydrolysis.

    • Solution: Ensure the standard has been consistently stored at -20°C and protected from light. Avoid repeated freeze-thaw cycles. If degradation is suspected, it is advisable to use a fresh vial of the standard.

  • Possible Cause 2: Incomplete Solubilization. If the standard is not fully dissolved, the concentration of the working solution will be inaccurate.

    • Solution: Before use, ensure the standard, which is an oil, is completely dissolved in the chosen solvent. Vortexing or gentle warming may aid in solubilization. For standards that have been stored at -20°C, it's good practice to warm them to room temperature and centrifuge the vial to collect all the oil at the bottom before opening.[1]

Issue 2: Visible changes in the standard's appearance.

  • Possible Cause: Oxidation or Contamination. A change in color (e.g., yellowing) or the presence of particulate matter can indicate oxidation or microbial contamination.

    • Solution: Discard the vial if any visual changes are observed. To prevent future issues, always handle the standard using sterile techniques in a clean environment.

Storage and Stability Data

ParameterRecommended ConditionStability
Long-Term Storage -20°C≥ 2 years[2]
Short-Term Storage Room TemperaturePermissible for short periods (e.g., shipping)[1][2]
In Solvent -80°CUp to 1 year[3]

Experimental Protocols

Protocol for Preparation of a Standard Stock Solution

  • Equilibration: Allow the vial of this compound to warm to room temperature.

  • Centrifugation: Centrifuge the vial briefly to ensure all the oil is collected at the bottom.[1]

  • Dissolution: Add a precise volume of a suitable solvent (e.g., ethanol, dichloromethane) to the vial to achieve the desired stock concentration.

  • Homogenization: Vortex the solution until the standard is completely dissolved.

  • Storage of Stock Solution: If not for immediate use, the stock solution can be stored at -80°C for up to one year.[3] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use vials.

Visualizations

G Workflow for Handling and Storage A Receive Standard B Short-Term Storage (Room Temperature) A->B If not storing immediately C Long-Term Storage (-20°C) A->C For long-term D Prepare for Use: - Warm to Room Temp - Centrifuge B->D C->D E Dissolve in Appropriate Solvent D->E F Use in Experiment E->F G Store Aliquots (-80°C) E->G For future use G->F

Caption: Recommended workflow for the handling and storage of the standard.

G Potential Degradation Pathways A This compound B Oxidation (at double bonds) A->B C Hydrolysis (Lipolysis) A->C D Oxidized Triglycerides B->D E Glycerol + Free Fatty Acids (Oleic and Linoleic Acid) C->E

Caption: Key chemical degradation pathways for this compound.

References

preventing oxidation of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the oxidation of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol (OOL) during analysis.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and analysis of OOL.

Question: I am observing unexpected peaks and a noisy baseline in my GC-MS analysis of OOL. What could be the cause?

Answer: Unexpected peaks and a noisy baseline in your GC-MS analysis of this compound (OOL) are often indicative of sample oxidation. The linoleoyl moiety in OOL is a polyunsaturated fatty acid (PUFA) that is highly susceptible to oxidation, leading to the formation of various degradation products such as hydroperoxides, aldehydes, and ketones. These by-products can appear as extraneous peaks in your chromatogram and contribute to a noisy baseline.[1]

To troubleshoot this issue, consider the following:

  • Sample Handling and Storage: Ensure that your OOL samples are handled under an inert atmosphere (e.g., nitrogen or argon) as much as possible to minimize exposure to oxygen.[2] Samples should be stored at -20°C or lower in tightly sealed vials, preferably with a Teflon-lined cap.[3][4][5]

  • Solvent Quality: Use high-purity, degassed solvents for sample preparation and analysis. Solvents can contain dissolved oxygen, which can promote oxidation.

  • Injector Temperature: A high injector temperature can induce on-column oxidation. Optimize the injector temperature to ensure efficient volatilization of OOL without causing thermal degradation.

  • Antioxidant Addition: The addition of an antioxidant such as Butylated Hydroxytoluene (BHT) to your sample and solvents can effectively inhibit lipid oxidation. A final concentration of 0.01-0.05% BHT is often sufficient.

Question: My HPLC analysis of OOL shows significant peak tailing and a loss of resolution. How can I resolve this?

Answer: Peak tailing and loss of resolution in the HPLC analysis of OOL can be attributed to several factors, including secondary interactions with the stationary phase and issues with the mobile phase or column integrity. For lipids like OOL, peak tailing is a common problem.[6][7]

Here are some troubleshooting steps:

  • Column Choice and Condition: For reversed-phase HPLC of triglycerides, a C18 column is commonly used. Ensure your column is not degraded or contaminated. If you suspect column contamination, flush it with a strong solvent. If the problem persists, the column may need to be replaced.[6]

  • Mobile Phase pH: The pH of the mobile phase can influence the ionization state of residual silanol (B1196071) groups on the silica-based stationary phase, leading to interactions with the lipid molecules and causing peak tailing.[8] Adjusting the pH of the mobile phase might improve peak shape.

  • Injection Solvent: The solvent used to dissolve the sample for injection should be as close in composition to the mobile phase as possible. Injecting a sample in a solvent that is much stronger than the mobile phase can lead to poor peak shape.[6]

  • Sample Overload: Injecting too much sample can saturate the column, resulting in peak broadening and tailing. Try diluting your sample and injecting a smaller volume.[7]

  • Extra-column Volume: Minimize the length and internal diameter of the tubing connecting the injector, column, and detector to reduce extra-column band broadening, which can contribute to peak tailing.[9]

Question: I am concerned about the degradation of OOL during sample preparation before mass spectrometry analysis. What precautions should I take?

Answer: Preventing the degradation of OOL during sample preparation for mass spectrometry is crucial for accurate analysis. The primary concerns are oxidation and enzymatic degradation.

To minimize degradation, follow these precautions:

  • Work Quickly and on Ice: Perform all sample preparation steps as quickly as possible and keep samples on ice to reduce the rate of chemical reactions and enzymatic activity.

  • Inert Atmosphere: As with GC-MS, work under an inert atmosphere (nitrogen or argon) whenever possible, especially during solvent evaporation steps.[2]

  • Use of Antioxidants: Incorporate an antioxidant like BHT into your extraction and reconstitution solvents.[10]

  • Solvent Selection: Use high-purity solvents. For extraction, a common choice is a mixture of chloroform (B151607) and methanol. For reconstitution before MS analysis, a solvent that is compatible with your ionization method should be used. Toluene (B28343) has been shown to prevent the isomerization and degradation of similar lipid molecules.[11]

  • Avoid Exposure to Light: Protect your samples from light, as photo-oxidation can be a significant degradation pathway for unsaturated lipids. Use amber vials or cover your glassware with aluminum foil.

FAQs

Q1: What is the primary cause of this compound (OOL) degradation during analysis?

A1: The primary cause of OOL degradation is oxidation of the polyunsaturated linoleoyl fatty acid chain. This process is initiated by factors such as exposure to oxygen, heat, light, and the presence of metal ions. The double bonds in the linoleoyl chain are particularly susceptible to attack by reactive oxygen species, leading to a cascade of reactions that produce a variety of oxidation products.[5]

Q2: What are the best storage conditions for OOL to prevent oxidation?

A2: To minimize oxidation, OOL should be stored at -20°C or below in a tightly sealed glass vial with a Teflon-lined cap.[3][4][5] It is also highly recommended to overlay the sample with an inert gas like argon or nitrogen before sealing the vial to displace any oxygen.[3][5] For long-term storage, lower temperatures (-80°C) are even more effective at preserving the integrity of the molecule.[12]

Q3: Which antioxidant is more effective at preventing OOL oxidation: BHT or Vitamin E (α-tocopherol)?

A3: Both Butylated Hydroxytoluene (BHT) and Vitamin E (α-tocopherol) are effective antioxidants for preventing lipid oxidation. Some studies have shown that at certain concentrations, there is no significant difference in their effectiveness.[10][13] However, the choice of antioxidant may depend on the specific analytical method and sample matrix. BHT is a synthetic antioxidant that is widely used and generally very effective. Tocopherols (B72186) are natural antioxidants, which may be preferred in certain applications. In some cases, synthetic antioxidants like BHT have been found to be more effective in slowing lipid oxidation than mixed tocopherols.[14]

Q4: Can I use plastic containers to store OOL or its solutions?

A4: It is strongly recommended to avoid using plastic containers for storing OOL, especially when dissolved in organic solvents.[3][4][5] Plasticizers and other additives can leach from the plastic into the solvent, contaminating your sample. Always use glass vials with Teflon-lined caps (B75204) for storage.

Q5: How can I detect if my OOL sample has oxidized?

A5: Several analytical methods can be used to detect lipid oxidation. Common methods include:

  • Peroxide Value (PV): Measures the concentration of primary oxidation products (hydroperoxides).

  • Thiobarbituric Acid Reactive Substances (TBARS) Assay: Measures secondary oxidation products, such as malondialdehyde.[10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify and quantify volatile secondary oxidation products.

  • High-Performance Liquid Chromatography (HPLC): Can separate and quantify various oxidation products.

Quantitative Data Summary

Table 1: Comparison of Antioxidant Effectiveness in Preventing Lipid Oxidation

AntioxidantConcentrationMethod of EvaluationEfficacyReference
α-Tocopherol1%Peroxide Value, TBARSNo significant difference compared to 1% BHT[10][13]
BHT1%Peroxide Value, TBARSNo significant difference compared to 1% α-tocopherol[10][13]
Mixed Tocopherols0.03%TBARSLess effective than BHA/BHT mixture[14]
BHA/BHT mixture0.02%TBARSMore effective than mixed tocopherols[14]

Table 2: Effect of Storage Temperature on Lipid Oxidation

Storage TemperatureDurationSample TypeKey FindingsReference
-18°C210 daysPork lardPeroxide value increased from 1.52 to 12.87 meq/kg[3]
4°C9 daysCatfishSignificant loss of EPA and DHA[15]
15°C320 daysPeanutsPeroxide value remained within acceptable limits[4]
35°C240 daysPeanutsPeroxide value exceeded acceptable limits[4]
-20°C vs. -80°CNot specifiedBiological samples-80°C is more effective for long-term stability[12]

Experimental Protocols

Protocol 1: Sample Preparation of OOL for GC-MS Analysis with Oxidation Prevention

  • Materials:

    • This compound (OOL) standard

    • Anhydrous sodium sulfate

    • High-purity, degassed hexane (B92381)

    • Butylated Hydroxytoluene (BHT)

    • Inert gas (Argon or Nitrogen)

    • Glass vials with Teflon-lined caps

    • Microsyringe

  • Procedure:

    • Prepare a stock solution of BHT in hexane (e.g., 1 mg/mL).

    • Accurately weigh a small amount of OOL into a clean, dry glass vial.

    • Under a stream of inert gas, add a calculated volume of hexane to dissolve the OOL to the desired concentration.

    • Add the BHT stock solution to the OOL solution to achieve a final BHT concentration of 0.05%.

    • Vortex briefly to ensure homogeneity.

    • If the sample contains any moisture, add a small amount of anhydrous sodium sulfate, vortex, and allow it to settle.

    • Carefully transfer the supernatant to a clean autosampler vial using a glass syringe.

    • Flush the headspace of the vial with inert gas before sealing it with a Teflon-lined cap.

    • Analyze the sample by GC-MS as soon as possible. If immediate analysis is not possible, store the prepared sample at -20°C.

Protocol 2: Monitoring OOL Oxidation using the Peroxide Value (PV) Method

  • Materials:

    • OOL sample

    • Acetic acid-chloroform solution (3:2, v/v)

    • Saturated potassium iodide (KI) solution

    • 0.01 N Sodium thiosulfate (B1220275) solution (standardized)

    • 1% Starch indicator solution

    • Deionized water

  • Procedure:

    • Accurately weigh approximately 5 g of the OOL sample into a 250 mL Erlenmeyer flask.

    • Add 30 mL of the acetic acid-chloroform solution and swirl to dissolve the sample.

    • Add 0.5 mL of the saturated KI solution and swirl for exactly 1 minute.

    • Immediately add 30 mL of deionized water and stopper the flask. Shake vigorously to liberate the iodine from the chloroform layer.

    • Titrate the liberated iodine with the standardized 0.01 N sodium thiosulfate solution, with constant and vigorous shaking, until the yellow color almost disappears.

    • Add 0.5 mL of the starch indicator solution and continue the titration, shaking vigorously, until the blue color disappears.

    • Perform a blank determination under the same conditions.

    • Calculate the Peroxide Value (PV) using the following formula: PV (meq/kg) = [(S - B) x N x 1000] / W Where: S = Volume of titrant for the sample (mL) B = Volume of titrant for the blank (mL) N = Normality of the sodium thiosulfate solution W = Weight of the sample (g)

Visualizations

Lipid_Oxidation_Pathway OOL This compound (OOL) Lipid_Radical Lipid Radical (L.) OOL->Lipid_Radical Initiators Initiators (Light, Heat, Metal Ions) Initiators->OOL Initiation Oxygen Oxygen (O2) Peroxyl_Radical Peroxyl Radical (LOO.) Lipid_Radical->Peroxyl_Radical + O2 (Propagation) Hydroperoxide Lipid Hydroperoxide (LOOH) (Primary Oxidation Product) Peroxyl_Radical->Hydroperoxide + LH (Propagation) Stable_Radical Stable Antioxidant Radical (A.) Peroxyl_Radical->Stable_Radical + AH (Termination) Secondary_Products Secondary Oxidation Products (Aldehydes, Ketones, etc.) Hydroperoxide->Secondary_Products Decomposition Antioxidant Antioxidant (AH)

Caption: Simplified pathway of lipid oxidation and the role of antioxidants.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_storage Storage Sample OOL Sample Dissolve Dissolve in Degassed Solvent Sample->Dissolve Add_Antioxidant Add Antioxidant (e.g., BHT) Dissolve->Add_Antioxidant Inert_Atmosphere Flush with Inert Gas (N2/Ar) Add_Antioxidant->Inert_Atmosphere GCMS GC-MS Analysis Inert_Atmosphere->GCMS HPLC HPLC Analysis Inert_Atmosphere->HPLC Store Store at -20°C or below in sealed glass vial Inert_Atmosphere->Store

Caption: Recommended workflow for handling OOL to prevent oxidation.

References

Technical Support Center: Troubleshooting Co-elution of Triglyceride Isomers in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving challenges in the separation of triglyceride (TAG) isomers by reverse-phase high-performance liquid chromatography (RP-HPLC). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues, such as co-elution, encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of triglyceride isomers, particularly regioisomers, so challenging in RP-HPLC?

Triglyceride isomers, such as regioisomers (e.g., 1,2-dipalmitoyl-3-oleoyl-glycerol, PPO, and 1,3-dipalmitoyl-2-oleoyl-glycerol, POP), often have identical fatty acid compositions.[1] This results in the same equivalent carbon number (ECN), which is a primary factor for separation in RP-HPLC.[1][2] The subtle difference in the position of fatty acids on the glycerol (B35011) backbone presents a significant challenge for conventional RP-HPLC systems, frequently leading to co-elution.[1]

Q2: What are the primary HPLC techniques for separating triglyceride isomers?

There are two main approaches for separating challenging triglyceride isomers:

  • Non-Aqueous Reversed-Phase (NARP) HPLC: This is a common technique that separates triglycerides based on their partitioning between a non-polar stationary phase (like C18) and a polar mobile phase.[1] While standard NARP-HPLC may struggle with regioisomers, optimization of the stationary phase, mobile phase, and temperature can achieve separation.[1][3]

  • Silver Ion HPLC (Ag+-HPLC): This powerful technique is often considered a reference method for separating TAG isomers based on the degree of unsaturation.[1][4][5] The separation mechanism involves the interaction of the π-electrons of the double bonds in the fatty acids with silver ions on the stationary phase.[1][5]

Q3: Which detectors are most suitable for analyzing triglyceride isomers?

Since triglycerides lack strong UV chromophores, specialized detectors are often required.[1]

  • Mass Spectrometry (MS): This is the preferred method as it provides structural information that can distinguish between isomers.[1] Techniques like Atmospheric Pressure Chemical Ionization (APCI-MS) and Electrospray Ionization (ESI-MS) are commonly used.[1]

  • Evaporative Light Scattering Detector (ELSD): A universal detector suitable for any non-volatile analyte, making it a good alternative when MS is not available.[1][6]

  • Charged Aerosol Detector (CAD): Another universal detector known for its high sensitivity and broad dynamic range in lipid analysis.[1]

Q4: Can Ultra-High-Performance Liquid Chromatography (UPLC) improve the separation of triglyceride isomers?

Yes, UPLC, which utilizes columns with smaller particle sizes (typically <2 µm), can significantly enhance the resolution of TAG isomers.[1] The benefits include higher efficiency, improved sensitivity, and faster analysis times compared to conventional HPLC.[1][6]

Troubleshooting Guides

Problem: Poor resolution or co-elution of triglyceride isomers.

This is the most common issue encountered when analyzing triglyceride isomers. The following steps provide a systematic approach to troubleshooting and improving your separation.

Step 1: Optimize the Stationary Phase

The choice of the HPLC column is critical for separating structurally similar triglyceride isomers.[4]

  • Recommendation: Octadecylsilane (ODS or C18) columns are widely used and have shown good performance.[4][7] For complex mixtures, connecting two or three C18 columns in series can enhance separation.[4][8]

  • Consider Specialty Columns:

    • Polymeric ODS Columns: These have demonstrated the ability to differentiate between triglyceride positional isomers.[4]

    • Silver-Ion (Ag+) HPLC Columns: These are particularly effective for separating isomers that differ in the number or position of double bonds.[4][5]

    • Chiral Phase Columns: This is the primary method for separating enantiomers.[4][5]

Step 2: Adjust the Mobile Phase Composition

The mobile phase composition directly influences selectivity and resolution.[4]

  • Primary Solvent: Acetonitrile is a commonly used main component of the mobile phase.[4][7][8]

  • Organic Modifiers: The choice and concentration of the organic modifier are crucial. Systematically varying the composition can significantly impact resolution.[1] Common modifiers include:

    • Acetone[7][8]

    • Isopropanol[1][9]

    • Methyl tert-butyl ether (MTBE)[1][6][7]

    • Dichloromethane[7][9]

    • Tetrahydrofuran (THF)[7][9]

  • Gradient Elution: Employing a gradient elution, where the mobile phase composition changes over time, is often necessary for complex mixtures of triglycerides.[6][8][10] Nonlinear and step-wise gradients can be particularly effective for resolving critical pairs.[8]

Step 3: Control the Column Temperature

Temperature plays a significant role in the efficiency of triglyceride separations.[4][8]

  • General Trend: In reverse-phase HPLC, lower temperatures generally lead to better separations, although this can increase backpressure.[4] A study showed improved separation at 20°C compared to 30°C.[6]

  • Solubility Considerations: For highly saturated triglycerides, lower temperatures can lead to solubility issues. In such cases, a carefully optimized, slightly elevated temperature or a temperature gradient may be necessary.[4][8]

Step 4: Optimize the Injection Solvent

The injection solvent can have a major impact on peak shape and resolution.

  • Best Practice: The mobile phase itself is often the most appropriate injection solvent.[8]

  • Avoid: Hexane should not be used as an injection solvent in reverse-phase HPLC as it can cause peak broadening and even splitting.[7] If the sample is not soluble in the mobile phase, use the modifier component of the mobile phase as the injection solvent.[7]

Experimental Protocols
Example RP-HPLC Method for Triglyceride Analysis

This protocol is a general guideline and should be optimized for specific applications.

Parameter Condition Reference
Column Two 20 cm x 4.6 mm columns in series, packed with Nucleosil 120 C-18, 3 µm particle size[8]
Mobile Phase A: Acetonitrile, B: Acetone[8]
Gradient 0% B to 35% B over 50 min, hold at 35% B for 20 min, then to 80% B over 75 min, hold at 80% B for 10 min[8]
Flow Rate 1.0 mL/min[8]
Temperature 30°C[8]
Injection Volume 5 µL[8]
Injection Solvent Dichloromethane[8]
Detector UV at 215 nm or ELSD/MS[11]

Visualizations

Troubleshooting_Workflow Start Start: Co-elution of Triglyceride Isomers Optimize_Stationary_Phase Step 1: Optimize Stationary Phase - C18 in series? - Polymeric ODS? - Silver-Ion Column? Start->Optimize_Stationary_Phase Initial Check Adjust_Mobile_Phase Step 2: Adjust Mobile Phase - Change organic modifier? - Modify gradient slope? Optimize_Stationary_Phase->Adjust_Mobile_Phase If co-elution persists Resolution_Achieved Resolution Achieved Optimize_Stationary_Phase->Resolution_Achieved Success Control_Temperature Step 3: Control Temperature - Lower temperature? - Temperature gradient? Adjust_Mobile_Phase->Control_Temperature If co-elution persists Adjust_Mobile_Phase->Resolution_Achieved Success Optimize_Injection Step 4: Optimize Injection - Use mobile phase as solvent? - Reduce injection volume? Control_Temperature->Optimize_Injection If co-elution persists Control_Temperature->Resolution_Achieved Success Optimize_Injection->Resolution_Achieved Success Consider_UPLC Consider UPLC for higher efficiency Optimize_Injection->Consider_UPLC If co-elution persists Consider_UPLC->Resolution_Achieved Success

Caption: Troubleshooting workflow for co-eluting triglyceride isomers.

Separation_Techniques TAG_Isomers Triglyceride Isomers NARP_HPLC NARP-HPLC (Non-Aqueous Reversed-Phase) TAG_Isomers->NARP_HPLC Common Approach Ag_HPLC Silver Ion HPLC (Ag+-HPLC) TAG_Isomers->Ag_HPLC Alternative/Reference Method Separation_ECN Separation primarily by Equivalent Carbon Number (ECN) NARP_HPLC->Separation_ECN Mechanism Separation_Unsaturation Separation by degree and position of unsaturation Ag_HPLC->Separation_Unsaturation Mechanism

Caption: Comparison of primary HPLC techniques for TAG isomer separation.

References

Technical Support Center: Optimizing Mass Spectrometry of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol (DOLG) and other triacylglycerols (TAGs) by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to enhance the ionization efficiency and data quality of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the best ionization mode and adduct for analyzing this compound?

A1: For triacylglycerols like DOLG, positive ion mode electrospray ionization (ESI) is typically preferred. The choice of adduct depends on the analytical goal.[1]

  • [M+NH₄]⁺ (Ammonium adduct): This is often the best choice for routine quantification and identification. It provides good signal intensity and produces characteristic fragmentation patterns (neutral loss of a fatty acid plus ammonia) that are useful for identification.[1] Mobile phases containing 5-10 mM ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) are commonly used to promote the formation of this adduct.[1]

  • [M+Na]⁺ (Sodium adduct): Sodium adducts can also provide strong signal intensity. However, they can sometimes be more prone to forming clusters and may require careful optimization of MS conditions.[1][2]

  • [M+Li]⁺ (Lithium adduct): Lithium adducts are particularly useful for detailed structural characterization, including distinguishing between regioisomers (e.g., identifying the sn-position of the fatty acids).[1] This is because lithium adducts can yield more structurally informative fragment ions compared to ammonium adducts.[1]

Q2: I am observing multiple adducts for my analyte ([M+H]⁺, [M+Na]⁺, [M+K]⁺, [M+NH₄]⁺). How can I simplify the spectrum?

A2: The presence of multiple adducts can complicate data interpretation.[3][4] To favor the formation of a single, desired adduct, you can take the following steps:

  • Controlled Addition of an Adduct-Forming Reagent: To promote the formation of a specific adduct, add the corresponding salt at a concentration that outcompetes other endogenous cations.[1] For example, adding 10 mM ammonium formate to your mobile phase will significantly promote the formation of [M+NH₄]⁺ adducts.[1][5][6]

  • Use of High-Purity Solvents and Reagents: Minimize the presence of contaminating sodium and potassium salts by using high-purity, LC-MS grade solvents and reagents.[1]

Q3: How can I minimize in-source fragmentation of this compound?

A3: In-source fragmentation (ISF) occurs when ions fragment in the ion source before reaching the mass analyzer, which can lead to misinterpretation of the data.[3][4][7] To minimize ISF:

  • Optimize Source Voltages: ISF is often caused by excessively high voltages that accelerate ions into the intermediate pressure region of the mass spectrometer.[3][4] Carefully optimize parameters like the S-lens RF level, tube lens voltage, and skimmer voltage. A systematic, one-at-a-time approach is recommended.[1][4]

  • Gentle Source Conditions: Use the "softest" possible ionization conditions that still provide adequate signal intensity. This includes optimizing gas flow rates (sheath and auxiliary gas) and temperatures (capillary and auxiliary gas heater).[1]

Q4: What are the expected fragment ions for this compound in MS/MS?

A4: The primary fragmentation pathway for TAGs is the neutral loss of their constituent fatty acids. For this compound ([C₅₇H₁₀₂O₆], MW: 883.4 g/mol as a related isomer[8]), when analyzing the [M+NH₄]⁺ adduct (m/z 901.8), you would expect to see the following neutral losses:

  • Loss of Oleic Acid (C₁₈H₃₄O₂): This would result in a diacylglycerol-like fragment ion. This loss can occur from the sn-1 or sn-2 position.

  • Loss of Linoleic Acid (C₁₈H₃₂O₂): This would result in a diacylglycerol-like fragment ion from the loss of the fatty acid at the sn-3 position.

The relative abundance of these fragment ions can help determine the position of the fatty acids.[1][9][10]

Troubleshooting Guide

Issue 1: Low or No Signal for this compound

This is a common issue when analyzing non-polar lipids like TAGs.

Possible Cause Solution
Poor Ionization Efficiency Triacylglycerols do not ionize well on their own. Introduce a mobile phase additive to promote adduct formation. 5-10 mM ammonium formate is recommended for generating [M+NH₄]⁺ adducts.[1]
Ion Suppression High concentrations of other lipids (especially phospholipids) or high concentrations of TAGs themselves can suppress the signal.[1] Dilute the sample or use liquid chromatography (LC) to separate the TAGs from other lipid classes.[1]
Suboptimal ESI Source Parameters The efficiency of ionization is highly dependent on the ESI source settings. A systematic optimization of spray voltage, sheath gas flow rate, auxiliary gas heater temperature, and capillary temperature is recommended.[1]
Inappropriate Mobile Phase For reversed-phase chromatography, a mobile phase of acetonitrile/isopropanol is common. Ensure the mobile phase is compatible with the formation of the desired adduct. For example, use ammonium formate for ammonium adducts.[1][5]

Below is a troubleshooting workflow for low signal intensity.

low_signal_workflow start Low or No Signal for DOLG check_adduct Is an adduct-forming reagent present in the mobile phase? start->check_adduct add_adduct Add 5-10 mM ammonium formate to the mobile phase. check_adduct->add_adduct No check_concentration Is the sample concentration too high, causing ion suppression? check_adduct->check_concentration Yes add_adduct->check_concentration dilute_sample Dilute the sample or use LC for separation. check_concentration->dilute_sample Yes optimize_source Are the ESI source parameters optimized? check_concentration->optimize_source No dilute_sample->optimize_source perform_optimization Systematically optimize source parameters (see protocol below). optimize_source->perform_optimization No end_node Signal Improved optimize_source->end_node Yes perform_optimization->end_node

Troubleshooting workflow for low signal intensity.
Issue 2: Poor Reproducibility and Shifting Retention Times

Possible Cause Solution
Unstable Mobile Phase Ensure the mobile phase is fresh and properly mixed. Some additives can degrade over time. Using a buffered mobile phase can help maintain a stable pH.[11]
Column Equilibration Ensure the column is properly equilibrated with the mobile phase before each injection. Insufficient equilibration can lead to shifting retention times.
Temperature Fluctuations Use a thermostatted column compartment to maintain a consistent column temperature.
System Contamination A dirty ion source or mass spectrometer can lead to inconsistent results. Follow the manufacturer's instructions for cleaning the instrument.[12]

Experimental Protocols

Protocol 1: Systematic Optimization of ESI Source Parameters

This protocol provides a general workflow for optimizing ESI source parameters on a Thermo Q-Exactive series mass spectrometer. The principles can be adapted for other instruments.

  • Prepare a Standard Solution: Prepare a 1 µM solution of a representative TAG standard (e.g., this compound) in a typical mobile phase such as 50:50 isopropanol:acetonitrile with 10 mM ammonium formate.[1]

  • Initial Instrument Settings: Begin with the manufacturer's recommended settings or a previously established method for lipid analysis.

  • Systematic Optimization: Infuse the standard solution directly into the mass spectrometer at a flow rate of 5-10 µL/min. Optimize the following parameters one by one, monitoring the signal intensity of the [M+NH₄]⁺ adduct.

Parameter Typical Range Optimization Increment
Spray Voltage3.0 - 4.0 kV0.2 kV
Sheath Gas Flow Rate30 - 80 (arbitrary units)10 units
Auxiliary Gas Heater Temp.200 - 400 °C50 °C
Capillary Temperature250 - 350 °C25 °C
S-lens RF Level50 - 70 %5 %

Table based on general recommendations for TAG analysis.[1]

The following diagram illustrates the workflow for this systematic optimization.

optimization_workflow start Start Optimization prep_std Prepare 1 µM DOLG Standard in Mobile Phase with 10 mM Ammonium Formate start->prep_std infuse_std Infuse Standard into MS prep_std->infuse_std set_initial Set Initial MS Parameters infuse_std->set_initial opt_sheath Optimize Sheath Gas Flow Rate set_initial->opt_sheath opt_aux_temp Optimize Auxiliary Gas Heater Temperature opt_sheath->opt_aux_temp opt_cap_temp Optimize Capillary Temperature opt_aux_temp->opt_cap_temp opt_voltage Optimize Spray Voltage opt_cap_temp->opt_voltage opt_slens Optimize S-lens RF Level opt_voltage->opt_slens end_opt Final Optimized Parameters opt_slens->end_opt

Workflow for systematic ESI source parameter optimization.
Principle of Adduct Formation

The ionization of neutral molecules like this compound in ESI is facilitated by the formation of adducts with ions present in the mobile phase.

adduct_formation cluster_reactants In ESI Droplet cluster_product Gas Phase Ion DOLG DOLG (M) Adduct [M+NH₄]⁺ DOLG->Adduct + NH₄⁺ NH4 NH₄⁺

Principle of ammonium adduct formation for DOLG.

References

Technical Support Center: Mass Spectrometry Analysis of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with sodium adducts during the mass spectrometric analysis of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol and other triacylglycerols (TAGs).

Frequently Asked Questions (FAQs)

Q1: What are sodium adducts and why are they a problem in the mass spectrometry of this compound?

A1: In electrospray ionization mass spectrometry (ESI-MS), analytes are typically ionized by forming adducts with protons ([M+H]⁺) or other cations present in the sample or mobile phase. Sodium adducts ([M+Na]⁺) are formed when the analyte molecule, this compound (MW: 883.4 g/mol [1][2]), associates with a sodium ion.

While sometimes analytically useful, sodium adducts can be problematic for several reasons:

  • Signal Dilution: The ion signal for a single analyte is split between multiple species ([M+H]⁺, [M+Na]⁺, [M+K]⁺, etc.), which can reduce the intensity of the desired protonated molecule and complicate quantification.[3]

  • Spectral Complexity: The presence of multiple adducts for each TAG species makes the overall mass spectrum more complex and difficult to interpret, especially in complex lipid mixtures.

  • Inconsistent Fragmentation: Sodiated adducts often exhibit different fragmentation patterns compared to protonated or ammoniated adducts, which can interfere with structural elucidation and regioisomeric analysis.[4][5]

  • Poor Reproducibility: The concentration of sodium ions can be highly variable, leading to inconsistent adduct ratios between samples and compromising the reproducibility of quantitative analyses.[6]

Q2: What are the common sources of sodium contamination in my LC-MS system?

A2: Sodium is ubiquitous in laboratory environments. Common sources of contamination include:

  • Glassware: Borosilicate glass can leach sodium ions into solvents.[7] It is a major contributor to sodium contamination.

  • Solvents and Reagents: Even high-purity solvents can contain trace amounts of sodium. Mobile phase additives and buffers that are not of the highest purity can also be a source.

  • Sample Handling: Contact with bare hands, pipette tips, and sample vials can introduce sodium.

  • LC System: Over time, sodium can accumulate in the LC tubing, pump components, and injector, leaching into the mobile phase.

  • Sample Matrix: Biological samples inherently contain significant concentrations of sodium salts.

Q3: How can I recognize sodium adducts in my mass spectrum of this compound?

A3: You can identify sodium adducts by their mass-to-charge ratio (m/z). For this compound (molecular weight ≈ 882.77 g/mol [2]), you would look for the following ions in positive ion mode:

Ion SpeciesApproximate m/zNotes
Protonated Molecule [M+H]⁺883.8The target ion in many analyses.
Sodium Adduct [M+Na]⁺ 905.8 22 m/z units higher than the protonated molecule.[3]
Potassium Adduct [M+K]⁺921.738 m/z units higher than the protonated molecule.[3]
Ammonium (B1175870) Adduct [M+NH₄]⁺900.8Often intentionally formed to outcompete sodium adducts.

The presence of a peak at approximately m/z 905.8, alongside the protonated molecule at m/z 883.8, is a strong indicator of sodium adduction.

Q4: Is it ever appropriate to quantify using the sodium adduct?

A4: While generally not recommended due to issues with reproducibility, there are specific situations where quantifying the sodium adduct may be considered. For some molecules that do not readily form protonated species, the sodium adduct can be the most intense and stable ion.[7] If you choose this approach, it is often necessary to intentionally add a small, controlled amount of a sodium salt (e.g., sodium acetate) to the mobile phase to ensure consistent and dominant formation of the [M+Na]⁺ ion.[3]

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating sodium adduct formation.

Problem: High abundance of [M+Na]⁺ peak for this compound, leading to poor sensitivity and/or inconsistent quantification.

Below is a troubleshooting workflow to address this issue:

TroubleshootingWorkflow start High [M+Na]+ Adduct Observed check_sources Step 1: Identify Sodium Source start->check_sources Start Here sub1_glassware Use plasticware instead of glassware for solvent reservoirs and sample vials. check_sources->sub1_glassware sub1_solvents Use highest purity (LC-MS grade) solvents and additives. Prepare mobile phases fresh. check_sources->sub1_solvents sub1_system Flush the LC system thoroughly, especially after running samples with high salt content. check_sources->sub1_system protocol_mods Step 2: Modify Experimental Protocol sub2_ph Lower mobile phase pH by adding 0.1% formic acid. protocol_mods->sub2_ph sub2_ammonium Add 5-10 mM ammonium acetate (B1210297) or ammonium formate (B1220265) to the mobile phase. protocol_mods->sub2_ammonium sub2_solvent_type Consider using acetonitrile (B52724) instead of methanol (B129727) as the organic solvent, as methanol can sometimes promote higher sodium adduction. protocol_mods->sub2_solvent_type data_analysis Step 3: Adjust Data Analysis Strategy sub3_sum If adducts persist but are stable, sum the intensities of all adducts ([M+H]+, [M+Na]+, [M+NH4]+) for quantification. data_analysis->sub3_sum sub3_force If [M+Na]+ is the most stable ion, consider adding a controlled amount of a sodium salt to force adduct formation and quantify [M+Na]+. data_analysis->sub3_force solution Problem Resolved: Consistent and Dominant [M+H]+ or [M+NH4]+ Signal sub1_glassware->protocol_mods If problem persists sub1_glassware->solution sub1_solvents->protocol_mods If problem persists sub1_solvents->solution sub1_system->protocol_mods If problem persists sub1_system->solution sub2_ph->data_analysis If adducts are still present sub2_ph->solution sub2_ammonium->data_analysis If adducts are still present sub2_ammonium->solution sub2_solvent_type->data_analysis If adducts are still present sub2_solvent_type->solution sub3_sum->solution sub3_force->solution

Caption: Troubleshooting workflow for managing sodium adducts.

Experimental Protocols

Protocol 1: Sample Preparation for Minimizing Sodium Adducts
  • Lipid Extraction: Perform lipid extraction using a modified Bligh-Dyer or MTBE-based method.[8] Ensure all glassware has been thoroughly rinsed with high-purity water and solvents. Whenever possible, use polypropylene (B1209903) tubes.

  • Solvent Evaporation: Dry the lipid extract under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a solvent mixture compatible with your LC method, such as 9:1 methanol:toluene or isopropanol.[9] Crucially, this reconstitution solvent should contain an additive to promote the desired ionization. For suppressing sodium adducts, a common choice is 10 mM ammonium acetate.[9][10]

  • Centrifugation: Centrifuge the reconstituted sample at high speed (e.g., 14,000 x g) for 5-10 minutes to pellet any insoluble material before transferring to an autosampler vial (preferably polypropylene).[9]

Protocol 2: Recommended LC-MS Method for this compound Analysis

This protocol is designed to promote the formation of ammonium adducts ([M+NH₄]⁺) and minimize sodium adducts.

  • LC Column: A C18 or C30 reversed-phase column is suitable for separating TAGs.[9]

    • Example: Accucore C30, 2.1 x 150 mm, 2.6 µm.[9]

  • Mobile Phase A: 60:40 acetonitrile/water with 10 mM ammonium acetate and 0.1% formic acid.[9][11]

  • Mobile Phase B: 90:10 isopropanol/acetonitrile with 10 mM ammonium acetate and 0.1% formic acid.[9][11]

  • Flow Rate: 0.2 mL/min.[9]

  • Gradient:

    Time (min) % B
    0.0 30
    3.0 30
    8.0 43
    9.0 50
    18.0 90
    27.0 99
    32.0 99
    32.1 30

    | 40.0 | 30 |

  • MS Parameters (Positive ESI):

    • Scan Range: m/z 300-1200

    • Capillary Voltage: 3.5 - 4.5 kV

    • Source Temperature: 120 - 150 °C

    • Desolvation Temperature: 300 - 350 °C

Data Presentation

Table 1: Effect of Mobile Phase Additives on Ion Formation

This table summarizes the expected relative abundance of different adducts for a typical triacylglycerol under various mobile phase conditions.

Mobile Phase ConditionExpected [M+H]⁺ AbundanceExpected [M+NH₄]⁺ AbundanceExpected [M+Na]⁺ AbundanceRationale
Neutral (e.g., Methanol/Water)LowLowHigh In the absence of a proton source or competing cations, ubiquitous sodium ions will readily form adducts.[12]
Acidified (e.g., 0.1% Formic Acid)High LowModerate to LowThe high concentration of protons ([H]⁺) outcompetes sodium ions for adduction to the analyte.[3]
Ammoniated (e.g., 10 mM NH₄OAc)LowHigh LowAmmonium ions ([NH₄]⁺) are provided in excess, leading to the preferential formation of ammonium adducts over sodium adducts.[6][9]
Acidified & Ammoniated (e.g., 0.1% FA + 10 mM NH₄OAc)ModerateHigh Very LowThis combination provides a proton-rich environment while also supplying an excess of ammonium ions, effectively suppressing sodium adduction.[9][11]

Signaling Pathways and Logical Relationships

The formation of different adducts in the ESI source can be visualized as a competitive equilibrium process. The desired pathway is the formation of the protonated or ammoniated molecule, while the problematic pathway is the formation of the sodium adduct.

AdductFormation TAG TAG (Analyte) in ESI Droplet MH [M+H]+ TAG->MH Protonation (Desired) MNH4 [M+NH4]+ TAG->MNH4 Ammoniation (Desired) MNa [M+Na]+ TAG->MNa Sodiation (Undesired) H_ion H+ H_ion->MH NH4_ion NH4+ NH4_ion->MNH4 Na_ion Na+ (Contaminant) Na_ion->MNa

Caption: Competitive adduct formation in the ESI source.

References

improving peak shape for 1,2-Dioleoyl-3-linoleoyl-rac-glycerol in GC analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, researchers and scientists. This guide provides troubleshooting and frequently asked questions for improving the gas chromatography (GC) analysis of high molecular weight triglycerides, with a specific focus on 1,2-Dioleoyl-3-linoleoyl-rac-glycerol .

Frequently Asked Questions (FAQs)

Q1: Why is achieving a good peak shape for this compound so challenging?

High molecular weight triglycerides like this compound have very high boiling points and low volatility. This makes their analysis by gas chromatography inherently difficult. Poor peak shape, such as tailing or broadening, often results from incomplete or slow vaporization in the inlet, interactions with active sites in the GC system, or suboptimal chromatographic conditions that are not suited for such large molecules.[1][2][3]

Q2: What is the single most important factor for improving my triglyceride analysis?

Ensuring your entire GC system is optimized for high-temperature analysis is critical. This includes using a high-temperature stable column, a properly configured and sufficiently hot inlet, and a temperature program that ramps to a high final temperature (e.g., 360-370°C).[4][5][6] Contamination of the inlet and column with non-volatile material is a primary cause of deteriorating peak shape over time.[1][3]

Q3: Do I need to derivatize this compound before GC analysis?

Derivatization is generally not required for the analysis of intact triglycerides. The primary challenge is the high boiling point, not the presence of active hydrogen atoms.[7] However, if your sample contains significant amounts of mono- or diglycerides, which do have active hydrogens, silylation can improve their peak shape and prevent system activity issues.[7][8] More commonly, triglycerides are transesterified to fatty acid methyl esters (FAMEs) for analysis, but this provides information on the fatty acid profile, not the intact triglyceride structure.[9]

Q4: What is "column bleed" and how does it affect my analysis?

Column bleed is the degradation of the stationary phase at high temperatures, which leads to a rising baseline, especially during a temperature program.[4] This can interfere with the detection and integration of late-eluting peaks like triglycerides.[6] Using a high-quality, thermally stable column specifically designed for high-temperature applications and ensuring it is properly conditioned can minimize this effect.[4][6]

Troubleshooting Guide: Peak Shape Issues

This guide addresses the most common peak shape problems encountered during the GC analysis of this compound.

Issue 1: Peak Tailing

Peak tailing is the most frequent problem and can compromise both resolution and quantification.[2] It is often a sign of analyte interaction with the system or insufficient energy for vaporization.[4]

  • Potential Cause 1: Inlet Temperature is Too Low.

    • Explanation: The inlet is not hot enough to completely and instantaneously vaporize the high-boiling triglyceride molecules.[1][2] This causes a slow, drawn-out introduction of the sample onto the column.

    • Solution: Increase the injector temperature. For complex analyses, using a temperature programmable split/splitless (TPSS) inlet is highly recommended.[1][10]

  • Potential Cause 2: System Activity (Liner or Column).

    • Explanation: Polar analytes can interact with active silanol (B1196071) groups on the surface of a glass liner or the column itself, especially at the inlet section where contamination builds up.[3][4]

    • Solution:

      • Replace the inlet liner with a new, deactivated one.[11] Using a liner with glass wool can aid vaporization but also requires frequent replacement.[11]

      • If the problem persists, trim 10-15 cm from the front of the analytical column to remove the contaminated section.[11]

      • Ensure you are using a highly inert, end-capped GC column designed for high-temperature work.[4][6]

  • Potential Cause 3: Poor Column Installation.

    • Explanation: An improperly cut column end (not a clean 90° cut) or incorrect installation depth in the inlet can create turbulence and dead volume, leading to tailing.[2][12]

    • Solution: Re-cut the column end using a ceramic wafer and ensure it is installed at the manufacturer-recommended depth for your specific inlet.

  • Potential Cause 4: Suboptimal Temperature Program.

    • Explanation: If the oven temperature does not ramp high enough or fast enough, the triglyceride will move too slowly through the column, resulting in broader, tailing peaks.[13]

    • Solution: Ensure your final oven temperature is high enough to elute the triglyceride (e.g., 370°C).[5] Optimize the ramp rate; a faster ramp can sometimes improve peak shape for high boilers, though it may sacrifice some resolution.[14]

Issue 2: Peak Fronting
  • Potential Cause: Sample Overload.

    • Explanation: Injecting too much sample mass onto the column saturates the stationary phase at the column head, causing molecules to move forward prematurely.[4][12]

    • Solution:

      • Reduce the injection volume.

      • Dilute the sample.[15]

      • If using splitless injection, increase the split ratio to introduce less sample onto the column.[1]

Issue 3: Split or Broad Peaks
  • Potential Cause 1: Incompatible Solvent/Stationary Phase in Splitless Injection.

    • Explanation: In splitless injection, a polarity mismatch between the injection solvent and the column's stationary phase can prevent proper analyte focusing at the head of the column, leading to split or broad peaks.[12]

    • Solution: Ensure the solvent is compatible with the stationary phase. For example, using a nonpolar solvent like hexane (B92381) is preferable for a nonpolar or mid-polar column.

  • Potential Cause 2: Incorrect Initial Oven Temperature.

    • Explanation: For splitless injection to work effectively, the initial oven temperature must be low enough (typically 20°C below the solvent's boiling point) to allow the solvent to condense and form a focusing band at the column inlet (solvent focusing).[12][16] If the temperature is too high, this focusing effect is lost.

    • Solution: Lower the initial oven temperature.

  • Potential Cause 3: Contamination.

    • Explanation: Severe contamination in the inlet liner can create two different pathways for the sample to enter the column, resulting in a split peak.[1]

    • Solution: Clean the injector and replace the inlet liner.[1]

Data Presentation
Table 1: Recommended GC Columns for Triglyceride Analysis
ParameterRecommendation 1Recommendation 2Rationale
Stationary Phase Mid-Polar (e.g., 65% Phenyl Polysiloxane)[6]Low-Polar (e.g., 5% Phenyl Polysiloxane)[17]65-type phases are specifically designed for triglycerides, resolving by carbon number and unsaturation.[6] 5-type phases are robust, general-purpose columns that separate primarily by boiling point.[17]
Example Restek Rtx-65TG[5]Thermo TG-5MS[17]These are examples of commercially available, thermally stable columns suitable for high-temperature work.
Dimensions 15-30 m length, 0.25 mm ID, 0.10 µm film30 m length, 0.25 mm ID, 0.25 µm filmShorter columns reduce analysis time for high boilers.[18] Thinner films allow for higher maximum temperatures and lower bleed.
Max Temperature Up to 370°C[5]Up to 350°CMust be high enough to elute all triglycerides of interest.
Table 2: Example GC Method Parameters
ParameterSettingRationale
Inlet Type Temperature Programmable Split/Splitless (TPSS/MMI)[10]Offers a robust alternative to Cool-on-Column, minimizing discrimination while being less susceptible to contamination.[10][19]
Inlet Temp Program 90°C (0.1 min hold), ramp at 200°C/min to 380°C (hold)A lower initial temperature allows for liquid injection, while a rapid ramp ensures efficient sample transfer to the column.[10][19]
Injection Volume 1 µLA smaller volume helps prevent column overload and peak fronting.[12]
Carrier Gas Helium or HydrogenStandard carrier gases for GC analysis.
Flow Rate Constant flow, 1.0 - 1.5 mL/minConstant flow mode is recommended to maintain performance during the temperature program.[18]
Oven Program 150°C, ramp at 15°C/min to 370°C, hold for 10 minThe initial temperature and ramp rate must be optimized for the specific mixture, but a high final temperature and hold time are essential to elute all triglycerides.[13][20]
Detector Flame Ionization Detector (FID)FID is a robust, general-purpose detector suitable for hydrocarbons.[20]
Detector Temp 380°CThe detector must be hotter than the final oven temperature to prevent condensation of the analytes.[18]
Experimental Protocols
Protocol 1: General GC Method Setup and Conditioning
  • System Preparation: Ensure the GC is clean and leak-free. Install a new, deactivated inlet liner and septum.[21]

  • Column Installation: Trim 5 cm from each end of a new, high-temperature stable column. Install the column in the inlet and detector according to the instrument manufacturer's specifications for depth.[12]

  • Leak Check: With the column installed, set a nominal head pressure and check all connections (inlet and detector fittings) for leaks using an electronic leak detector.[21]

  • Column Conditioning:

    • Set a low carrier gas flow (e.g., 1 mL/min).

    • With the detector end of the column disconnected, set the oven to 40°C.

    • Program the oven to ramp at 10°C/min to 20°C above your final method temperature (do not exceed the column's maximum temperature).

    • Hold for 1-2 hours to remove any volatile contaminants and residual oxygen.

    • Cool the oven, connect the column to the detector, and allow the system to stabilize.

  • Method Implementation: Program the inlet, oven, and detector temperatures and flows as described in Table 2.

  • System Blank: Inject a solvent blank to ensure the system is clean and free of ghost peaks.[22]

Protocol 2: Silylation of Samples Containing Mono- and Diglycerides

This protocol is for derivatizing active hydroxyl groups on mono- and diglycerides that may be present in the sample.

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the oil sample into a 2 mL autosampler vial.

  • Solvent Addition: Add 1 mL of a suitable solvent, such as pyridine (B92270) or dimethylformamide (DMF), to dissolve the sample.

  • Reagent Addition: Add 100 µL of a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure the reaction goes to completion.

  • Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC. The resulting trimethylsilyl (B98337) (TMS) derivatives are more volatile and thermally stable.[7]

Mandatory Visualization

Troubleshooting_Workflow start Poor Peak Shape Observed (Tailing, Fronting, Splitting) check_overload Is it Peak Fronting? start->check_overload reduce_sample Reduce Injection Volume or Dilute Sample check_overload->reduce_sample Yes check_tailing Is it Peak Tailing? check_overload->check_tailing No end Peak Shape Improved reduce_sample->end check_inlet Check Inlet System check_tailing->check_inlet Yes check_tailing->end No (Other Issue) inlet_temp Increase Inlet Temperature check_inlet->inlet_temp replace_liner Replace Liner & Septum inlet_temp->replace_liner check_column Check Column & Method replace_liner->check_column column_install Recut & Reinstall Column check_column->column_install trim_column Trim Front of Column column_install->trim_column check_method Optimize Method Parameters trim_column->check_method temp_program Increase Final Temp / Optimize Ramp check_method->temp_program flow_rate Verify Carrier Gas Flow Rate temp_program->flow_rate flow_rate->end

Caption: Troubleshooting workflow for common GC peak shape issues.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing sample Oil Sample dissolve Dissolve in Solvent sample->dissolve derivatize Optional: Silylation (if MAG/DAG present) dissolve->derivatize ready_sample Sample Ready for Injection derivatize->ready_sample inject Inject Sample into High-Temp GC ready_sample->inject separate Separation on Column (Temp Programmed) inject->separate detect FID Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak chromatogram->integrate report Report Results integrate->report

Caption: General experimental workflow for GC analysis of triglycerides.

References

minimizing sample degradation of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol (OOL) during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (OOL) and what are its common applications?

A1: this compound is a triacylglycerol with oleic acid at the sn-1 and sn-2 positions and linoleic acid at the sn-3 position of the glycerol (B35011) backbone.[1][2][3] It is a common component of various vegetable oils, including pumpkin seed, olive, and sesame oils.[1][2][3] In research, it is often used in studies related to lipid metabolism, as a component of lipid nanoparticles for drug delivery, and in cell culture experiments to investigate the effects of specific triacylglycerols on cellular processes.

Q2: What are the primary causes of OOL degradation?

A2: The primary causes of OOL degradation are oxidation and hydrolysis. Oxidation occurs at the double bonds of the unsaturated fatty acid chains (oleic and linoleic acid), initiated by factors like exposure to oxygen, light, and heat. Hydrolysis is the breakdown of the ester bonds, releasing free fatty acids and glycerol, and can be catalyzed by acids, bases, or enzymes (lipases).

Q3: How should I properly store OOL to ensure its stability?

A3: For long-term stability (≥ 2 years), OOL should be stored at -20°C.[1][3] It is often supplied as a solution in an organic solvent like methyl acetate.[1][2] If you need to store it for a shorter period, it can be kept at 4°C for a few weeks. It is crucial to protect it from light and oxygen. Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended, especially for long-term storage.

Q4: Can I handle OOL at room temperature?

A4: OOL is a viscous liquid at room temperature and can be handled for short periods. Suppliers often ship it at ambient temperatures.[1] However, for extended manipulations, it is best to keep it on ice to minimize the risk of oxidation.

Q5: What solvents are suitable for dissolving OOL?

A5: OOL is soluble in a variety of organic solvents. The following table summarizes its solubility in common laboratory solvents.[2]

SolventSolubility
Dimethylformamide (DMF)10 mg/ml
Ethanol (B145695)10 mg/ml
PBS:Ethanol (1:1)500 µg/ml
ChloroformSlightly Soluble

Data sourced from supplier information.[2]

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and use of OOL.

Visual Inspection and Physical Changes
IssuePossible Cause(s)Recommended Action(s)
Solution appears cloudy or has a precipitate. - The compound has come out of solution due to low temperature. - The solvent has evaporated, increasing the concentration. - Degradation products (e.g., oxidized polymers) are insoluble.- Gently warm the solution to room temperature and vortex to redissolve. - If solvent evaporation is suspected, add a small amount of fresh, anhydrous solvent. - If cloudiness persists after warming, it may indicate significant degradation. Consider discarding the sample and using a fresh vial.
Solution has turned yellow or brown. - Oxidation of the unsaturated fatty acid chains.- This is a strong indicator of degradation. The sample should not be used for experiments where purity is critical. - To prevent this, always store OOL under an inert atmosphere and protected from light.
An "off" or rancid odor is detected. - Formation of volatile secondary oxidation products.- This indicates significant oxidative degradation. The sample is likely compromised and should be discarded.
Experimental and Analytical Issues
IssuePossible Cause(s)Recommended Action(s)
Inconsistent results in cell-based assays. - Degradation of OOL in the culture medium. - Formation of cytotoxic oxidation byproducts. - Incomplete solubilization in the aqueous medium.- Prepare fresh working solutions of OOL for each experiment. - Consider adding a low concentration of an antioxidant (e.g., BHT or Vitamin E) to the stock solution. - When diluting into aqueous media, add the OOL stock solution dropwise while vortexing to aid dispersion.[4]
Unexpected peaks in HPLC or GC analysis. - Presence of oxidation products (e.g., hydroperoxides, aldehydes). - Presence of hydrolysis products (free fatty acids, diacylglycerols). - Contamination from solvents or labware.- Analyze a fresh, unopened vial of OOL as a reference. - Use analytical techniques like mass spectrometry (MS) to identify the impurities. - Ensure high-purity solvents and clean glassware are used for all manipulations.
Low signal or no peak in analytical chromatography. - The concentration of the sample is too low. - The compound has degraded completely. - The detector is not suitable for lipids (e.g., UV detector at a wavelength where lipids do not absorb).- Concentrate the sample or inject a larger volume. - Verify the integrity of a new sample. - Use a universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer for lipid analysis.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Materials:

    • This compound (OOL)

    • Anhydrous ethanol (or another suitable solvent)

    • Sterile, amber glass vial with a Teflon-lined cap

    • Inert gas (argon or nitrogen)

    • Micropipettes

  • Procedure:

    • Allow the vial of OOL to equilibrate to room temperature.

    • Under a stream of inert gas, carefully open the vial.

    • Using a micropipette, add the desired volume of anhydrous ethanol to achieve a stock concentration of 10 mg/mL.

    • Cap the vial tightly and vortex until the OOL is completely dissolved.

    • Flush the headspace of the vial with inert gas before recapping for storage.

    • Store the stock solution at -20°C.

Protocol 2: Preparation of OOL for Cell Culture Experiments
  • Materials:

    • OOL stock solution (10 mg/mL in ethanol)

    • Sterile cell culture medium (serum-free or complete, as required by the experiment)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Thaw the OOL stock solution at room temperature.

    • In a sterile microcentrifuge tube, add the required volume of cell culture medium.

    • While gently vortexing the medium, add the appropriate volume of the OOL stock solution dropwise to achieve the desired final concentration. The final concentration of ethanol in the culture medium should typically be below 0.5% to avoid solvent toxicity.[4]

    • Prepare a vehicle control with the same final concentration of ethanol in the medium.

    • Use the freshly prepared OOL-containing medium immediately for your experiment. Do not store diluted aqueous solutions of OOL.

Protocol 3: Assessment of OOL Degradation by Peroxide Value (PV) Titration

This protocol provides a method to quantify the primary oxidation products (hydroperoxides) in an OOL sample. Fresh, high-quality oils typically have a peroxide value below 10 meq O₂/kg.[5]

  • Materials:

    • OOL sample

    • Acetic acid-chloroform solution (3:2, v/v)

    • Saturated potassium iodide (KI) solution

    • Standardized sodium thiosulfate (B1220275) solution (0.01 N)

    • 1% Starch solution (indicator)

    • Deionized water

    • Erlenmeyer flask

  • Procedure:

    • Accurately weigh approximately 5 g of the OOL sample into an Erlenmeyer flask.

    • Add 30 mL of the acetic acid-chloroform solution and swirl to dissolve the sample.

    • Add 0.5 mL of saturated KI solution, swirl, and let it stand in the dark for 1 minute.

    • Add 30 mL of deionized water and mix gently.

    • Titrate with the 0.01 N sodium thiosulfate solution while swirling until the yellow color of the iodine has almost disappeared.

    • Add 0.5 mL of 1% starch solution, which will result in a blue color.

    • Continue the titration dropwise until the blue color disappears completely.

    • Record the volume of sodium thiosulfate used.

    • Calculate the peroxide value (PV) using the following formula: PV (meq O₂/kg) = (S × N × 1000) / W Where: S = volume of sodium thiosulfate solution used (mL) N = normality of the sodium thiosulfate solution W = weight of the OOL sample (g)

Visualizations

degradation_pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis OOL This compound (OOL) OOL_Ox OOL Radical OOL->OOL_Ox Initiation (O₂, light, heat) DAG Diacylglycerol OOL->DAG Lipase / H₂O FFA Free Fatty Acids OOL->FFA Lipase / H₂O Peroxyl_Radical Peroxyl Radical OOL_Ox->Peroxyl_Radical + O₂ Hydroperoxides Hydroperoxides (Primary Oxidation Products) Peroxyl_Radical->Hydroperoxides + OOL Secondary_Products Aldehydes, Ketones, etc. (Secondary Oxidation Products) Hydroperoxides->Secondary_Products Decomposition Glycerol Glycerol DAG->Glycerol Lipase / H₂O

Caption: Primary degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_experiment Experiment cluster_analysis Analysis start Start: OOL Vial prep_stock Prepare Stock Solution (e.g., 10 mg/mL in Ethanol) start->prep_stock store_stock Store Stock at -20°C (Inert atmosphere, protected from light) prep_stock->store_stock prep_working Prepare Fresh Working Solution (Dilute in culture medium) store_stock->prep_working cell_treatment Treat Cells with OOL (Include vehicle control) prep_working->cell_treatment incubation Incubate for Desired Time cell_treatment->incubation assay Perform Cellular/Biochemical Assay incubation->assay analytical_chem Assess Purity/Degradation (HPLC, GC-MS, PV) incubation->analytical_chem end End: Data Interpretation assay->end analytical_chem->end

Caption: A typical experimental workflow involving OOL.

lipolysis_pathway cluster_cell Adipocyte cluster_membrane Cell Membrane LD Lipid Droplet (OOL) DAG Diacylglycerol LD->DAG ATGL FFA Free Fatty Acids LD->FFA Beta_Adrenergic_Receptor β-Adrenergic Receptor AC Adenylate Cyclase Beta_Adrenergic_Receptor->AC activates cAMP cAMP AC->cAMP converts ATP to Hormone Hormone (e.g., Epinephrine) Hormone->Beta_Adrenergic_Receptor ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates HSL_inactive Hormone-Sensitive Lipase (HSL) - Inactive PKA->HSL_inactive phosphorylates HSL_active HSL - Active HSL_inactive->HSL_active MAG Monoacylglycerol DAG->MAG HSL_active DAG->FFA MAG->FFA Glycerol Glycerol MAG->Glycerol MGL Bloodstream To Bloodstream FFA->Bloodstream Glycerol->Bloodstream

Caption: Hormonal stimulation of lipolysis in an adipocyte.

References

Navigating the Separation of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol Isomers: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful separation of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol (OOL) isomers is a critical yet challenging task in lipid analysis. This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in selecting the optimal chromatographic column and conditions for your specific research needs.

Troubleshooting Guide: Overcoming Common Separation Challenges

Poor resolution and co-elution are frequent hurdles in the analysis of structurally similar triglyceride isomers like OOL. This guide provides a systematic approach to diagnosing and resolving these common issues.

Problem: Poor Resolution or Co-elution of OOL Isomers

This is the most common challenge, arising from the subtle structural differences between positional and stereo-isomers.

Potential Cause Troubleshooting Steps & Recommendations
Inappropriate Column Selection For Positional Isomers (e.g., OOL vs. OLO): Utilize a high-resolution reversed-phase C18 column. For complex mixtures, connecting two or three C18 columns in series can enhance separation. Polymeric ODS columns have also demonstrated good recognition of structural differences. For Enantiomers (sn-OOL vs. sn-LOO): Chiral chromatography is essential. Columns such as CHIRALPAK® and CHIRALCEL® series are specifically designed for this purpose. For Isomers Differing in Double Bond Position: Silver-ion HPLC (Ag-HPLC) is a powerful technique that separates based on the number and position of double bonds.
Suboptimal Mobile Phase Composition Reversed-Phase HPLC (RP-HPLC): Acetonitrile is a common primary solvent. Modifiers like isopropanol (B130326) (IPA), acetone, or methyl tert-butyl ether (MTBE) can be added to improve solubility and fine-tune selectivity. Experiment with different ratios of the modifier. A gradient elution, where the mobile phase composition changes over time, is often necessary for complex samples.[1]
Incorrect Column Temperature Temperature significantly impacts separation efficiency. In RP-HPLC, lower temperatures generally improve resolution for many triglyceride isomers, though this can increase backpressure.[1] However, for some isomers, solubility may become an issue at lower temperatures. The optimal temperature often needs to be determined empirically for each specific separation.
Inadequate Method Supercritical Fluid Chromatography (SFC): Consider SFC as an alternative for efficient and rapid separation of both positional and chiral isomers. It often provides orthogonal selectivity to HPLC.

Logical Troubleshooting Workflow for Poor Resolution

Troubleshooting_Workflow Start Poor Resolution Observed Check_Column Is the Column Appropriate? Start->Check_Column Check_Mobile_Phase Is the Mobile Phase Optimized? Check_Column->Check_Mobile_Phase Yes Select_New_Column Select Appropriate Column (C18, Chiral, or Ag-Ion) Check_Column->Select_New_Column No Check_Temperature Is the Temperature Optimized? Check_Mobile_Phase->Check_Temperature Yes Adjust_Mobile_Phase Adjust Mobile Phase (Solvent Ratio, Gradient) Check_Mobile_Phase->Adjust_Mobile_Phase No Optimize_Temperature Optimize Column Temperature Check_Temperature->Optimize_Temperature No Resolution_Improved Resolution Improved Check_Temperature->Resolution_Improved Yes Select_New_Column->Check_Mobile_Phase Adjust_Mobile_Phase->Check_Temperature Optimize_Temperature->Resolution_Improved

Caption: A step-by-step workflow for troubleshooting poor peak resolution in OOL isomer analysis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between separating positional isomers and enantiomers of this compound?

A: Positional isomers, such as 1,2-Dioleoyl-3-linoleoyl-glycerol (OOL) and 1,3-Dioleoyl-2-linoleoyl-glycerol (OLO), differ in the location of the fatty acids on the glycerol (B35011) backbone. These can often be separated based on subtle differences in polarity and shape using techniques like Reversed-Phase HPLC with a C18 column. Enantiomers are non-superimposable mirror images of each other, for instance, sn-1,2-Dioleoyl-3-linoleoyl-glycerol and sn-2,3-Dioleoyl-1-linoleoyl-glycerol. Due to their identical physical and chemical properties in an achiral environment, their separation requires a chiral stationary phase (chiral column) that can stereoselectively interact with them.

Q2: Can I use a standard C18 column to separate the enantiomers of OOL?

A: No, a standard C18 column is an achiral stationary phase and will not resolve enantiomers. Enantiomers have identical retention times on achiral columns. You must use a chiral column for this purpose.

Q3: When should I consider using Silver-Ion HPLC?

A: Silver-Ion HPLC is particularly useful when your triglyceride isomers differ in the number or position of double bonds within their fatty acid chains. The silver ions on the stationary phase interact with the π-electrons of the double bonds, leading to separation based on the degree and type of unsaturation.

Q4: What are the advantages of Supercritical Fluid Chromatography (SFC) for this separation?

A: SFC can offer several advantages, including faster analysis times, reduced solvent consumption, and unique selectivity compared to HPLC. It can be a powerful tool for separating both positional and chiral isomers of triglycerides and is often compatible with mass spectrometry.

Q5: How critical is temperature control in my experiments?

A: Temperature control is highly critical. For RP-HPLC, a decrease in temperature often leads to better resolution of triglyceride isomers.[1] However, you must be mindful of the solubility of your analytes in the mobile phase at lower temperatures. For Silver-Ion HPLC, temperature can have a significant and sometimes non-intuitive effect on retention times. Therefore, precise and stable temperature control is essential for reproducible results.

Experimental Protocols

Below are detailed methodologies for the key techniques used in the separation of this compound isomers.

Protocol 1: Reversed-Phase HPLC (RP-HPLC) for Positional Isomer Separation

This method is suitable for separating positional isomers of OOL.

Instrumentation and Columns

Parameter Recommendation
HPLC System A system with a binary or quaternary pump, autosampler, and column thermostat.
Column High-resolution C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Detector Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).

Reagents and Mobile Phase

Component Specification
Acetonitrile (ACN) HPLC grade
Isopropanol (IPA) HPLC grade
Sample Solvent Chloroform or Hexane

Procedure

  • Sample Preparation: Dissolve the OOL sample in the sample solvent to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm PTFE filter.

  • Mobile Phase Preparation: Prepare the mobile phase components. A typical starting point is a gradient of IPA in ACN.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 20°C (optimization may be required)

    • Injection Volume: 10-20 µL

    • Gradient Program:

      • 0-5 min: 30% IPA in ACN

      • 5-40 min: Linear gradient to 60% IPA in ACN

      • 40-45 min: Hold at 60% IPA in ACN

      • 45-50 min: Return to initial conditions and equilibrate.

  • Data Analysis: Identify peaks based on retention times compared to standards and/or mass spectral data.

Protocol 2: Chiral HPLC for Enantiomer Separation

This method is essential for resolving the enantiomers of OOL.

Instrumentation and Columns

Parameter Recommendation
HPLC System As in Protocol 1.
Column Chiral column (e.g., CHIRALPAK® IA, IB, or IC).
Detector ELSD or MS.

Reagents and Mobile Phase

Component Specification
Hexane HPLC grade
Isopropanol (IPA) HPLC grade
Sample Solvent Hexane/IPA mixture (e.g., 90:10 v/v)

Procedure

  • Sample Preparation: Prepare the sample as described in Protocol 1, using the Hexane/IPA mixture as the solvent.

  • Mobile Phase Preparation: Prepare an isocratic mobile phase, for example, Hexane:IPA (98:2, v/v). The optimal ratio may require optimization.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 10 µL

  • Data Analysis: The two enantiomers should be resolved into two distinct peaks.

Protocol 3: Silver-Ion HPLC (Ag-HPLC) for Unsaturation-Based Separation

This protocol is for separating isomers based on differences in their fatty acid double bonds.

Instrumentation and Columns

Parameter Recommendation
HPLC System As in Protocol 1.
Column Commercially available or lab-prepared silver-ion column.
Detector ELSD or MS.

Reagents and Mobile Phase

Component Specification
Hexane HPLC grade
Acetonitrile (ACN) HPLC grade
Isopropanol (IPA) HPLC grade
Sample Solvent Hexane

Procedure

  • Sample Preparation: Prepare the sample as described in Protocol 1.

  • Mobile Phase Preparation: Prepare a gradient mobile phase system. For example, a gradient of IPA in Hexane, with a small, constant amount of ACN.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 20°C

    • Injection Volume: 10 µL

    • Gradient Program: A shallow gradient of the modifier is often required to achieve separation.

  • Data Analysis: Peaks will elute based on their interaction with the silver ions, which is dependent on the number and position of double bonds.

Experimental Workflow Diagram

Experimental_Workflow Start OOL Isomer Mixture Sample_Prep Sample Preparation (Dissolve & Filter) Start->Sample_Prep Isomer_Type What type of isomers need to be separated? Sample_Prep->Isomer_Type Positional Positional Isomers Isomer_Type->Positional Positional Enantiomers Enantiomers Isomer_Type->Enantiomers Enantiomeric Unsaturation Unsaturation Isomers Isomer_Type->Unsaturation Unsaturation-based RP_HPLC Reversed-Phase HPLC (C18 Column) Positional->RP_HPLC Chiral_HPLC Chiral HPLC (Chiral Column) Enantiomers->Chiral_HPLC Ag_HPLC Silver-Ion HPLC Unsaturation->Ag_HPLC Data_Analysis Data Analysis (Peak Identification & Quantification) RP_HPLC->Data_Analysis Chiral_HPLC->Data_Analysis Ag_HPLC->Data_Analysis

Caption: A decision-making workflow for selecting the appropriate HPLC method for OOL isomer separation.

References

Validation & Comparative

A Comparative Guide to the Validation of an LC-MS Method for 1,2-Dioleoyl-3-linoleoyl-rac-glycerol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) for the quantitative analysis of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol. The information herein is designed to assist in the selection of an appropriate analytical method, offering supporting experimental data and detailed protocols for method validation.

Method Performance Comparison

The accurate quantification of specific triglyceride isomers such as this compound is critical in various fields, including metabolic research and the development of lipid-based therapeutics. While both LC-MS/MS and HPLC-ELSD are viable techniques, they offer distinct advantages in terms of sensitivity, selectivity, and applicability to complex matrices.

The following table summarizes the typical performance characteristics for the quantification of triglycerides using LC-MS/MS and HPLC-ELSD. The data is a representative compilation from various studies on similar triglyceride molecules and serves as a strong indicator of the expected performance for this compound analysis.

Validation ParameterLC-MS/MSHPLC-ELSD
Linearity (R²) > 0.998> 0.995
Limit of Detection (LOD) 0.1 - 10 ng/mL0.02 - 0.2 µg/mL
Limit of Quantification (LOQ) 0.5 - 50 ng/mL0.04 - 0.7 µg/mL
Accuracy (% Recovery) 95 - 105%90 - 110%
Precision (RSD%) - Repeatability < 10%< 5%
Precision (RSD%) - Intermediate Precision < 15%< 10%
Specificity/Selectivity HighModerate
Robustness ModerateGood

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to a successful method validation. Below are representative methodologies for the analysis of this compound using LC-MS/MS and HPLC-ELSD.

LC-MS/MS Method

This method is highly suitable for the sensitive and selective quantification of this compound in complex biological matrices.

1. Sample Preparation:

A liquid-liquid extraction is commonly employed to isolate the lipid fraction from biological samples such as plasma or cell lysates.

  • To 100 µL of the sample, add an internal standard solution.

  • Precipitate proteins by adding 300 µL of methanol (B129727) and vortexing.

  • Add 1 mL of methyl tert-butyl ether (MTBE) and vortex thoroughly.

  • Induce phase separation by adding 250 µL of water and vortexing.

  • Centrifuge to separate the layers and collect the upper organic phase.

  • Evaporate the solvent under a stream of nitrogen and reconstitute the residue in the initial mobile phase.

2. Chromatographic Conditions:

  • LC System: A UPLC system is recommended for optimal resolution.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound.

HPLC-ELSD Method

This method is a robust alternative for the quantification of this compound, particularly in less complex sample matrices where high sensitivity is not the primary requirement.

1. Sample Preparation:

  • Accurately weigh and dissolve the sample or standard in a suitable organic solvent (e.g., isopropanol/hexane mixture).

  • Filter the solution through a 0.22 µm PTFE syringe filter before injection.

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution is typically used. For example, Mobile Phase A: Acetonitrile; Mobile Phase B: Dichloromethane or an isopropanol/hexane mixture.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

3. ELSD Conditions:

  • Nebulizer Temperature: 30°C.

  • Evaporator Temperature: 50°C.

  • Gas Flow Rate (Nitrogen): 1.5 L/min.

Visualizing Key Processes

To further aid in the understanding of the experimental workflow and the biological context of this compound, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis BiologicalSample Biological Sample (e.g., Plasma) InternalStandard Add Internal Standard BiologicalSample->InternalStandard ProteinPrecipitation Protein Precipitation (Methanol) InternalStandard->ProteinPrecipitation LipidExtraction Lipid Extraction (MTBE) ProteinPrecipitation->LipidExtraction PhaseSeparation Phase Separation (Water) LipidExtraction->PhaseSeparation Collection Collect Organic Layer PhaseSeparation->Collection Evaporation Evaporation (Nitrogen) Collection->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution UPLC UPLC Separation (C18 Column) Reconstitution->UPLC ESI Electrospray Ionization (ESI) UPLC->ESI MassAnalyzer Triple Quadrupole Mass Analyzer ESI->MassAnalyzer Detection MRM Detection MassAnalyzer->Detection DataAnalysis Data Analysis & Quantification Detection->DataAnalysis

References

A Comparative Guide to Inter-Laboratory Analysis of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantification of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol, a common triacylglycerol (TAG) found in various natural oils.[1][2] While specific cross-validation data for this particular TAG is not extensively published, this document outlines a framework for inter-laboratory comparison based on established proficiency testing programs for lipids and triacylglycerols.[3][4][5][6][7] The aim is to equip researchers with the necessary information to design and evaluate cross-validation studies, ensuring data accuracy and comparability across different laboratories.

Data Presentation: Hypothetical Inter-Laboratory Study Results

The following tables summarize expected performance data from a hypothetical inter-laboratory study on the quantification of this compound. These values are based on typical results from proficiency testing programs for triacylglycerols and fatty acids.[3][7]

Table 1: Comparison of Analytical Methods in the Quantification of this compound

Analytical MethodMean Concentration (mg/g)Inter-Laboratory Coefficient of Variation (CV%)Bias from Reference Value (%)Key Considerations
HPLC-MS/MS4.855.2-3.0High specificity and sensitivity, but requires significant capital investment and expertise.[8][9]
HPLC-ELSD4.708.5-6.0Universal detector, less expensive than MS, but lower sensitivity and non-linear response can be a challenge.
GC-FID (as FAMEs)4.954.8-1.0"Gold standard" for fatty acid profiling, but requires derivatization and provides indirect TAG quantification.[3]

Table 2: Factors Contributing to Inter-Laboratory Variability

FactorDescriptionPotential Impact on ResultsMitigation Strategies
Sample Preparation Lipid extraction efficiency, derivatization (for GC)Incomplete extraction leads to underestimation. Inconsistent derivatization yields variable results.Standardized and validated extraction and derivatization protocols. Use of internal standards.
Chromatographic Separation Column type, mobile phase composition, gradient, temperatureCo-elution of isomers can lead to inaccurate quantification.Optimization of chromatographic conditions. Use of high-resolution columns.[10]
Detection Method Detector response, calibrationNon-linear detector response can introduce errors. Improper calibration leads to systematic bias.Use of appropriate calibration models and certified reference materials.
Data Analysis Integration parameters, softwareInconsistent peak integration can be a significant source of variability.Standardized data processing workflows. Manual review of integration.
Analyst Skill and Training Experience with the analytical techniqueCan impact all stages of the analysis from sample preparation to data interpretation.Comprehensive training and participation in proficiency testing programs.[5]

Experimental Protocols

Detailed methodologies are crucial for ensuring the reproducibility and comparability of results between laboratories.

Protocol 1: Quantification of this compound by HPLC-MS/MS
  • Lipid Extraction: Lipids are extracted from the sample matrix using a modified Folch or Bligh-Dyer method with a chloroform:methanol (B129727) solvent system. An internal standard, such as a stable isotope-labeled version of the analyte, is added prior to extraction.

  • Sample Preparation: The lipid extract is dried under a stream of nitrogen and reconstituted in an appropriate solvent for HPLC analysis (e.g., isopropanol:acetonitrile).

  • HPLC Separation: The sample is injected onto a C18 reversed-phase column. A gradient elution is performed using a mobile phase consisting of acetonitrile/water and isopropanol/acetonitrile, both containing a suitable additive like formic acid or ammonium (B1175870) formate (B1220265) to enhance ionization.

  • MS/MS Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The instrument is set up for Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for this compound and the internal standard.

  • Quantification: The concentration of the analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with certified reference standards.[3]

Protocol 2: Quantification via Fatty Acid Methyl Ester (FAME) Analysis by GC-FID
  • Lipid Extraction: Lipids are extracted as described in Protocol 1.

  • Saponification and Derivatization: The extracted triacylglycerols are saponified using methanolic KOH to release the fatty acids. The fatty acids are then methylated using a reagent such as boron trifluoride in methanol to form fatty acid methyl esters (FAMEs).

  • GC-FID Analysis: The FAMEs are separated on a capillary gas chromatography column (e.g., a polar, bonded-phase column). The separated FAMEs are detected by a flame ionization detector (FID).

  • Quantification: The percentage of each fatty acid (oleic and linoleic acid) is determined by comparing their peak areas to the total area of all identified fatty acid peaks. The concentration of this compound is then estimated based on the known fatty acid composition of the TAG.

Mandatory Visualization

Inter-Laboratory Comparison Workflow

G Workflow for an Inter-Laboratory Comparison Study A Central Facility Prepares and Distributes Homogenized Samples B Participating Laboratories Receive Samples A->B C Labs Analyze Samples Using a Standardized Protocol B->C D Labs Analyze Samples Using Their In-House Method B->D E Results Submitted to Central Facility C->E D->E F Statistical Analysis of Data (e.g., Z-scores, CV%) E->F G Performance Evaluation and Report Generation F->G H Feedback to Participating Laboratories G->H

Caption: A typical workflow for conducting an inter-laboratory comparison study.

Triacylglycerol Metabolism and Diacylglycerol Signaling

The direct signaling role of this compound is not well-established. However, its metabolism can produce diacylglycerol (DAG), a well-known second messenger.[11][12][13]

G Triacylglycerol Metabolism and DAG Signaling cluster_0 Triacylglycerol Metabolism cluster_1 Diacylglycerol (DAG) Signaling TAG This compound (TAG) ATGL Adipose Triglyceride Lipase (ATGL) TAG->ATGL Hydrolysis DAG 1,2-Dioleoyl-glycerol (DAG) ATGL->DAG FA Fatty Acids ATGL->FA HSL Hormone-Sensitive Lipase (HSL) MAG Monoacylglycerol (MAG) HSL->MAG HSL->FA DAG->HSL Hydrolysis DAG_signal DAG PKC Protein Kinase C (PKC) Downstream Downstream Cellular Responses PKC->Downstream Phosphorylation DAG_signal->PKC Activation

Caption: Hydrolysis of triacylglycerol can produce diacylglycerol (DAG), which activates Protein Kinase C (PKC).

References

A Comparative Guide to 1,2-Dioleoyl-3-linoleoyl-rac-glycerol and Other Triglycerides in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic effects of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol (OOG), a structured triglyceride, against other common triglycerides used in metabolic research. By synthesizing available experimental data, this document aims to elucidate the nuanced impact of triglyceride structure on key metabolic pathways.

Introduction to Structured Triglycerides

Triglycerides are the primary form of dietary fat and energy storage in the body. A triglyceride molecule consists of a glycerol (B35011) backbone esterified with three fatty acids. The specific type and position of these fatty acids on the glycerol backbone significantly influence the triglyceride's metabolic fate.[1] Structured triglycerides are synthesized to contain a specific combination and positional distribution of fatty acids, offering the potential for targeted physiological effects compared to simple triglycerides, which contain three identical fatty acids, or naturally occurring mixtures.[2][3]

This compound (OOG) is a structured triglyceride containing two oleic acid molecules at the sn-1 and sn-2 positions and one linoleic acid molecule at the sn-3 position.[1][4][5] This specific arrangement is hypothesized to influence its digestion, absorption, and subsequent metabolic effects differently from other triglycerides.

Comparative Metabolic Effects

While direct comparative studies on OOG against simple triglycerides like tripalmitin (B1682551), triolein, or tristearin (B179404) are limited, we can infer its potential metabolic advantages by examining studies on structurally similar triglycerides and the known effects of its constituent fatty acids. A study comparing 1,3-dioleate-2-palmitate glycerol (OPO) and 1-oleate-2-palmitate-3-linoleate glycerol (OPL) provides valuable insights into how the fatty acid at the sn-3 position can influence postprandial lipemia and fatty acid metabolism.[6]

Lipid Metabolism

The structure of a triglyceride dictates its interaction with digestive enzymes, primarily pancreatic lipase, which preferentially hydrolyzes fatty acids from the sn-1 and sn-3 positions.[7] This leads to the generation of specific 2-monoacylglycerols and free fatty acids, which are then absorbed by the intestine.

In the case of OOG, digestion would yield oleic acid, linoleic acid, and 2-oleoyl-glycerol. This contrasts with a simple triglyceride like triolein, which would yield only oleic acid and 2-oleoyl-glycerol. The presence of linoleic acid, an essential omega-6 polyunsaturated fatty acid, in the digestion products of OOG could lead to distinct downstream metabolic effects.

A study on rats demonstrated that the presence of glycerol trioleate (a monounsaturated fat) improved the digestion and absorption of the poorly absorbed glycerol tristearate (a saturated fat).[8] This suggests that the combination of different fatty acids within a triglyceride molecule, as in OOG, can influence its overall absorption efficiency.

Table 1: Comparative Effects on Postprandial Lipid Profile (Hypothetical based on related studies)

ParameterThis compound (OOG)Triolein (OOO)Tripalmitin (PPP)
Postprandial Plasma Triglycerides Potentially moderate increaseModerate increasePotentially higher and prolonged increase[9][10]
Postprandial Free Fatty Acids Oleic acid and Linoleic acidOleic acidPalmitic acid
Chylomicron Assembly & Clearance Potentially efficient clearanceEfficient clearanceSlower clearance[9]
LDL-Cholesterol Potential for neutral or slight reductionPotential for neutral effectPotential to increase[9]
HDL-Cholesterol Potential for neutral or slight increasePotential for neutral effectPotential to decrease or have a neutral effect

Note: This table is a projection based on the metabolic properties of oleic and linoleic acids and findings from studies on other structured triglycerides. Direct experimental data on OOG is needed for confirmation.

Glucose Metabolism

The interplay between lipid and glucose metabolism is well-established. Elevated levels of certain fatty acids can induce insulin (B600854) resistance. A study on high-fat diet-induced obese rats showed that medium-chain triglycerides (MCTs) improved glucose metabolism and insulin sensitivity by modulating the PI3K/AKT and PPARγ signaling pathways.[3][11] While OOG is a long-chain triglyceride, the specific fatty acid composition and structure may also influence these pathways. The higher proportion of unsaturated fatty acids (oleic and linoleic acid) in OOG compared to saturated triglycerides like tripalmitin is generally associated with better insulin sensitivity.

Experimental Workflow for Assessing Glucose Metabolism

G cluster_0 Animal Model Preparation cluster_1 Triglyceride Administration cluster_2 Metabolic Assessment A Acclimatization of Mice/Rats B Induction of Metabolic Phenotype (e.g., High-Fat Diet) A->B C Fasting B->C D Oral Gavage with Triglyceride Emulsion (OOG, Triolein, etc.) C->D E Blood Glucose Monitoring (Fasting & Post-Gavage) D->E F Glucose Tolerance Test (GTT) D->F G Insulin Tolerance Test (ITT) D->G H Plasma Insulin Measurement (ELISA) D->H

Caption: Workflow for evaluating the effects of different triglycerides on glucose metabolism in a rodent model.

Inflammatory Response

Dietary fats can modulate inflammatory responses. Saturated fatty acids like palmitic acid are generally considered more pro-inflammatory than unsaturated fatty acids. A study on a synthesized triglyceride, 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG), demonstrated its immunomodulatory function by reducing the production of pro-inflammatory cytokines IL-4 and IL-6 in healthy adults.[12] Another study showed that R-(+)-1-palmitoyl-2-linoleoyl-3-acetylglycerol stimulates macrophage proliferation through the production of reactive oxygen species (ROS) and activation of protein kinase C (PKC).[13]

The presence of both oleic acid (monounsaturated) and linoleic acid (polyunsaturated) in OOG suggests a potentially balanced or anti-inflammatory effect compared to saturated triglycerides.

Signaling Pathway: Triglyceride-Induced Inflammation

G cluster_0 Saturated Triglyceride (e.g., Tripalmitin) cluster_1 Structured Triglyceride (e.g., OOG) ST Digestion Products (Palmitic Acid) TLR4 Toll-like Receptor 4 (TLR4) ST->TLR4 activates UT Digestion Products (Oleic Acid, Linoleic Acid) AntiInflammatory Modulation of Inflammatory Response UT->AntiInflammatory potentially leads to NFkB NF-κB Activation TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines

References

A Comparative Guide to the Enzymatic Differentiation of 1,2- and 1,3-sn-Positional Triglyceride Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural characterization of triacylglycerols (TAGs), including the positional distribution of fatty acids on the glycerol (B35011) backbone, is critical in fields ranging from human nutrition to pharmaceutical sciences. The differentiation of 1,2-sn- and 1,3-sn-positional triglyceride isomers is a significant analytical challenge. Enzymatic methods, leveraging the stereo- and regioselectivity of lipases, offer a powerful approach for this purpose. This guide provides a comparative overview of key enzymatic methods, supported by experimental data and detailed protocols.

Introduction to Enzymatic Differentiation

Positional triglyceride isomers, such as 1,3-dipalmitoyl-2-oleoyl-glycerol (OPO) and 1,2-dipalmitoyl-3-oleoyl-glycerol (PPO), can have vastly different metabolic fates and physical properties. The primary enzymatic tool for their differentiation is the use of lipases with strict sn-1,3 regioselectivity . These enzymes selectively hydrolyze the ester bonds at the outer (sn-1 and sn-3) positions of the glycerol backbone, leaving the sn-2 position intact.[1][2][3]

When an sn-1,3 specific lipase (B570770) is applied to a mixture of isomers:

  • 1,3-sn-di-substituted triglycerides are hydrolyzed at both the sn-1 and sn-3 positions, yielding a 2-sn-monoacylglycerol (2-MAG) and two free fatty acids.

  • 1,2-sn-di-substituted triglycerides are hydrolyzed only at the sn-1 position, yielding a 2,3(1,2)-sn-diacylglycerol (DAG) and one free fatty acid.

By analyzing the reaction products, one can deduce the original isomeric composition.

Comparative Analysis of Key sn-1,3 Specific Lipases

The choice of enzyme is paramount for successful differentiation. While many lipases exhibit sn-1,3 specificity, their source, optimal conditions, and secondary activities can vary. The most well-characterized lipases for this application are from pancreatic and microbial sources.

EnzymeSourceSpecificityOptimal pHOptimal Temperature (°C)Key Characteristics & Applications
Pancreatic Lipase Porcine, Human[4][5][6]Strict sn-1,3[4][7]~8.0~37Gold standard for stereospecific analysis. Hydrolyzes TAGs sequentially to DAGs and then 2-MAGs.[6][7] Its action is the basis of fat digestion in vivo.[4]
Rhizopus oryzae Lipase (ROL) Rhizopus oryzae (fungus)[2]Strong sn-1,3[2][3]~8.5[2]~30-40[2][8]High stability in organic solvents and high enantioselectivity.[3] Widely used in the food and energy industries for fat modification and biodiesel production.[3]
Aspergillus niger Lipase (ANL) Aspergillus niger (fungus)[9][10]Primarily sn-1,3[11]4.0 - 8.0 (strain dependent)[9][12]30 - 55 (strain dependent)[9][12]Often exhibits broad substrate specificity.[13] Production and optimal conditions can vary significantly between different fungal strains.[9][12]
Candida antarctica Lipase B (CALB) Pseudozyma antarcticaGenerally non-regiospecificBroadBroadWhile often considered non-specific, it can exhibit sn-1,3 selectivity under specific conditions like interesterification or alcoholysis with excess ethanol.[1] This highlights the importance of reaction conditions in determining enzyme specificity.

Experimental Protocols

The following section details a generalized protocol for the enzymatic hydrolysis of triglyceride isomers. The specific conditions (e.g., temperature, pH, enzyme concentration) should be optimized based on the chosen lipase (see table above).

1. Objective: To determine the positional distribution of fatty acids in a triglyceride sample by analyzing the products of hydrolysis with an sn-1,3 specific lipase.

2. Principle: The differential hydrolysis of 1,2- and 1,3-sn-triglyceride isomers by an sn-1,3 specific lipase results in unique product profiles (monoacylglycerols vs. diacylglycerols), which can be separated and quantified to identify the original isomers.

3. Materials and Reagents:

  • Enzyme: sn-1,3 specific lipase (e.g., Porcine Pancreatic Lipase, Rhizopus oryzae Lipase).

  • Substrate: Purified triglyceride isomers or oil sample.

  • Buffer: 0.1 M Sodium Phosphate or Tris-HCl buffer at the optimal pH for the chosen enzyme.

  • Emulsifier: Bile salts (for pancreatic lipase) or gum arabic.

  • Reaction Stop Solution: Ethanol or a mixture of chloroform/methanol.

  • Extraction Solvent: Hexane:Diethyl Ether:Formic Acid (or similar non-polar mixture).

  • Analytical Standards: 1,2-DAG, 1,3-DAG, 2-MAG, and relevant free fatty acid standards.

4. Experimental Procedure:

  • Substrate Preparation: Accurately weigh the TAG substrate and emulsify it in the reaction buffer containing the emulsifying agent by vortexing or sonication.

  • Enzyme Reaction Initiation: Pre-incubate the substrate emulsion at the optimal temperature. Initiate the reaction by adding a known amount of the lipase solution.

  • Incubation: Incubate the reaction mixture in a shaking water bath for a defined period (e.g., 10-60 minutes). The reaction time should be optimized to ensure partial hydrolysis without acyl migration.

  • Reaction Termination: Stop the reaction by adding the stop solution, which denatures the enzyme.

  • Lipid Extraction: Extract the lipid products from the aqueous phase using an appropriate organic solvent mixture.

  • Product Analysis:

    • Separate the lipid classes (TAG, DAG, MAG, FFA) using Thin-Layer Chromatography (TLC) on silica (B1680970) gel plates.[6][14]

    • Scrape the corresponding bands from the TLC plate, extract the lipids, and convert them to fatty acid methyl esters (FAMEs).

    • Quantify the FAMEs using Gas Chromatography (GC) to determine the fatty acid composition of each lipid class.[6][7][14] Alternatively, High-Performance Liquid Chromatography (HPLC) can be used for direct analysis of the lipid classes.[15]

5. Interpretation:

  • Hydrolysis of a pure 1,3-sn-isomer will primarily yield 2-sn-monoacylglycerols .

  • Hydrolysis of a pure 1,2-sn-isomer will primarily yield 1,2(2,3)-sn-diacylglycerols .

  • The relative amounts of the resulting MAGs and DAGs will reflect the proportion of the original isomers in the starting material.

Visualizations: Workflows and Reaction Pathways

Visualizing the experimental logic and the underlying biochemical reactions is crucial for understanding the differentiation process.

experimental_workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis sub1 Triglyceride Isomer (1,2-sn- or 1,3-sn-) sub2 Emulsify in Buffer sub1->sub2 reac1 Add sn-1,3 Specific Lipase sub2->reac1 reac2 Incubate at Optimal Temp & pH reac1->reac2 reac3 Terminate Reaction reac2->reac3 ana1 Extract Lipid Products reac3->ana1 ana2 Separate Products (TLC / HPLC) ana1->ana2 ana3 Quantify Products (GC / MS) ana2->ana3 conclusion Differentiate Isomers Based on Product Profile (MAG vs. DAG) ana3->conclusion

Caption: Experimental workflow for enzymatic differentiation of TAG isomers.

reaction_pathway tg13 1,3-sn-Triglyceride lipase sn-1,3 Specific Lipase tg13->lipase tg12 1,2-sn-Triglyceride tg12->lipase prod13_mag 2-sn-Monoacylglycerol lipase->prod13_mag + H₂O prod13_ffa 2 Free Fatty Acids (from sn-1 & sn-3) lipase->prod13_ffa + H₂O prod12_dag 1,2(2,3)-sn-Diacylglycerol lipase->prod12_dag + H₂O prod12_ffa 1 Free Fatty Acid (from sn-1) lipase->prod12_ffa + H₂O

Caption: Differentiating reaction pathways for TAG isomers with sn-1,3 lipase.

References

A Comparative Guide to Synthetic vs. Natural 1,2-Dioleoyl-3-linoleoyl-rac-glycerol Standards for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between synthetic and naturally derived standards for 1,2-Dioleoyl-3-linoleoyl-rac-glycerol is critical for ensuring the accuracy and reproducibility of experimental results. This guide provides a comprehensive comparison of these two types of standards, supported by experimental data and detailed methodologies.

Executive Summary

Synthetic this compound offers high purity, batch-to-batch consistency, and a well-defined chemical structure, making it the superior choice for quantitative analysis and applications requiring a high degree of certainty. Natural standards, derived from biological sources, may introduce variability due to the complexity of their purification from intricate lipid mixtures. While potentially useful for certain qualitative or matrix-matching studies, their inherent heterogeneity can compromise the precision of quantitative assays.

Data Presentation: A Head-to-Head Comparison

The selection of a standard for this compound hinges on the specific requirements of the research. The following tables summarize the key quantitative and qualitative differences between synthetic and natural standards.

Parameter Synthetic this compound Natural this compound
Purity Typically high, often ≥95% to ≥99% (by TLC)[1][2].Variable and dependent on the purification process. Complete isolation from a complex mixture is challenging.
Chemical Structure Well-defined, synthetically controlled structure.The target molecule is present, but isomeric and structural analogs are likely contaminants.
Isomeric Purity High isomeric purity, with a specific and known arrangement of fatty acids on the glycerol (B35011) backbone (racemic at the sn-2 position).May contain a mixture of regioisomers (e.g., 1,3-Dioleoyl-2-linoleoyl-glycerol) and other triglycerides with similar fatty acid compositions, which are difficult to separate.
Potential Contaminants Trace amounts of reagents from synthesis, solvent residues.Other triglycerides, diglycerides, monoglycerides, free fatty acids, sterols, and other lipids from the source material. Extraction solvents can also be a source of contamination[3][4].
Batch-to-Batch Consistency High consistency between production lots.Low consistency due to natural variations in the source material and the complexity of the extraction and purification process.
Traceability Well-documented synthetic route and quality control.Traceability can be challenging, depending on the characterization of the source material and purification process.
Cost Generally higher due to the multi-step synthesis and purification.Can be lower if a highly purified standard is not required.
Availability Readily available from various chemical suppliers.Availability of highly purified single triglyceride species is limited.

Performance in Analytical Applications

Application Synthetic Standard Natural Standard
Quantitative Analysis (e.g., LC-MS) Excellent: High purity and known concentration allow for accurate calibration curves and precise quantification.Poor to Fair: The presence of impurities and isomeric variants can lead to inaccurate quantification and co-elution issues.
Qualitative Identification Excellent: Provides a precise retention time and mass spectral fingerprint for unambiguous identification.Fair: Can be used for tentative identification, but co-eluting isomers can complicate interpretation.
Method Development & Validation Excellent: A reliable reference for optimizing separation and detection parameters.Poor: Variability makes it unsuitable for validating the specificity and accuracy of an analytical method.
Metabolic Studies Good: A defined molecule for tracing metabolic pathways.Fair to Good: May be perceived as more "biologically relevant" by some, but the presence of other lipids can confound results.
Matrix Effect Studies Not applicable as a standalone. Good: A purified natural extract can be used to create a representative matrix for studying matrix effects.

Experimental Protocols

A robust and reliable method for the analysis of this compound is crucial. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for the separation and identification of triglycerides.

Protocol: Analysis of this compound by HPLC-MS

1. Sample Preparation

  • Standard Preparation: Accurately weigh the synthetic this compound standard and dissolve it in a suitable organic solvent (e.g., isopropanol (B130326) or a chloroform:methanol mixture) to create a stock solution of known concentration. Prepare a series of dilutions for the calibration curve.

  • Sample Extraction (from a biological matrix): A lipid extraction method, such as the Folch or Bligh-Dyer method, should be employed to extract lipids from the sample. The lipid extract should then be reconstituted in a solvent compatible with the HPLC mobile phase.

2. HPLC Conditions

  • Column: A C18 reversed-phase column is commonly used for triglyceride analysis.

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10, v/v)

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the triglycerides.

  • Flow Rate: 0.2-0.5 mL/min

  • Column Temperature: 30-40 °C

  • Injection Volume: 5-10 µL

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used for triglyceride analysis.

  • Detection Mode: Full scan mode to identify the [M+NH4]+ or [M+Na]+ adducts of this compound. For quantification, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for higher sensitivity and specificity.

  • Nebulizer Gas: Nitrogen

  • Collision Gas (for MS/MS): Argon

Mandatory Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing prep_synthetic Synthetic Standard (Weigh and dissolve in solvent) dilution Serial Dilution (for Calibration Curve) prep_synthetic->dilution hplc HPLC Separation (C18 Reversed-Phase) prep_synthetic->hplc prep_natural Natural Sample (Lipid Extraction) prep_natural->hplc ms Mass Spectrometry (ESI+) hplc->ms identification Peak Identification (Retention Time & Mass) ms->identification quantification Quantification (Calibration Curve) identification->quantification

Caption: Experimental workflow for the analysis of this compound.

Signaling Pathway: Diacylglycerol (DAG) Activation of Protein Kinase C (PKC)

This compound can be hydrolyzed by lipases to produce diacylglycerol (DAG), a crucial second messenger in various signaling pathways. One of the most well-characterized is the activation of Protein Kinase C (PKC).

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol receptor G-Protein Coupled Receptor (GPCR) g_protein Gq Protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 cleaves dag Diacylglycerol (DAG) pip2->dag ip3 IP3 pip2->ip3 pkc_active Active PKC dag->pkc_active activates er Endoplasmic Reticulum ip3->er binds to receptor on pkc_inactive Inactive PKC pkc_inactive->pkc_active cellular_response Phosphorylation of Substrate Proteins & Cellular Response pkc_active->cellular_response leads to ca2 Ca2+ ca2->pkc_active activates er->ca2 releases ligand Ligand ligand->receptor

Caption: Diacylglycerol (DAG) signaling pathway leading to the activation of Protein Kinase C (PKC).

Conclusion

For researchers requiring high accuracy, precision, and reproducibility in their studies involving this compound, synthetic standards are the unequivocal choice. Their well-defined purity and chemical identity provide a solid foundation for quantitative analysis, method validation, and metabolic investigations. While natural standards may have a role in specific qualitative applications, the inherent uncertainties associated with their composition make them less suitable for rigorous scientific inquiry where precise quantification is paramount.

References

A Researcher's Guide to Mass Spectral Library Comparison for 1,2-Dioleoyl-3-linoleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate identification of lipid species such as 1,2-Dioleoyl-3-linoleoyl-rac-glycerol is paramount. This triglyceride, a complex lipid molecule, plays a significant role in various biological processes, and its precise identification is crucial for metabolomics and lipidomics studies. The cornerstone of confident lipid identification via mass spectrometry is the quality and comprehensiveness of the mass spectral library used for matching experimental data. This guide provides an objective comparison of major mass spectral libraries for the identification of this compound, supported by available data and detailed experimental protocols.

Key Performance Indicators for Mass Spectral Libraries

The utility of a mass spectral library for identifying a specific compound like this compound, also known by its shorthand TG(18:1/18:1/18:2), can be assessed based on several key metrics. These include the presence of an experimental spectrum of the compound, the size and diversity of the lipid collection, and the quality of the spectral data.

Below is a comparative summary of prominent mass spectral libraries relevant to lipidomics.

LibraryAvailability of TG(18:1/18:1/18:2) SpectrumTotal Lipid Entries (Approx.)Spectral Data TypeKey Features
NIST/EPA/NIH Mass Spectral Library (NIST 23) Not explicitly confirmed in public searches. Coverage for general lipids is extensive.The MS/MS library contains spectra for over 51,000 compounds, including lipids.[1]Experimental (EI and MS/MS)The world's most widely used mass spectral reference library with decades of curation. Includes GC retention indices.[1]
Wiley Registry of Mass Spectral Data Not explicitly confirmed. Wiley offers a specialized "Lipids Mass Spectral Database".[2][3]The specialized lipids library contains 430 GC-MS spectra. The main registry is the largest commercially available.[2][4]Experimental (EI and MS/MS)Extensive collection with a dedicated, though smaller, lipids library. Often bundled with the NIST library.
LIPID MAPS® Structure Database (LMSD) Structure and classification are available, but experimental spectra are not readily found in public searches.Over 50,000 unique lipid structures.[5][6]Primarily structural and classification data; some experimental spectra in linked databases.A comprehensive, curated database focused on lipid structures, classification, and pathways.[7][8][9]
LipidBlast In-silico generated MS/MS spectrum is available.119,200 compounds covered, with 212,516 in-silico MS/MS spectra.[10][11]In-silico (computationally generated)A freely available, large-scale in-silico generated library that provides broad coverage of lipid classes.[10][11][12][13][14]

Experimental Protocols for Triglyceride Analysis

Accurate identification of this compound by mass spectrometry relies on a robust experimental workflow. Below is a detailed protocol for the analysis of triglycerides using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation: Protein Precipitation
  • To 5 µL of human plasma, add a solution of toluene/methanol (1:1 v/v) for protein precipitation.

  • Vortex the mixture vigorously to ensure thorough mixing and precipitation of proteins.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Carefully collect the supernatant containing the lipid extract for analysis.

LC-MS/MS Analysis
  • Instrumentation : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument).

  • Chromatography : Utilize a C18 reversed-phase column for the separation of triglycerides. A gradient elution with a mobile phase consisting of solvents like acetonitrile, isopropanol, and water with additives such as ammonium (B1175870) acetate (B1210297) is commonly employed.

  • Mass Spectrometry :

    • Ionization : Positive-ion electrospray ionization (ESI+) is typically used for the analysis of triglycerides, often forming ammonium adducts ([M+NH4]+).

    • MS/MS Analysis : Perform tandem mass spectrometry by selecting the precursor ion corresponding to the ammonium adduct of this compound.

    • Fragmentation : In the collision cell, the precursor ion will fragment, typically through the neutral loss of its constituent fatty acids. For TG(18:1/18:1/18:2), characteristic neutral losses corresponding to oleic acid (18:1) and linoleic acid (18:2) will be observed.

    • Data Acquisition : Acquire data in Multiple Reaction Monitoring (MRM) mode for targeted quantification or in a data-dependent acquisition (DDA) mode for untargeted analysis.[15][16][17]

The following diagram illustrates the general workflow for the LC-MS/MS analysis of triglycerides.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample precipitation Protein Precipitation (Toluene/Methanol) plasma->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Lipid Extract (Supernatant) centrifugation->supernatant hplc UPLC/HPLC Separation (C18 column) supernatant->hplc Injection esi Electrospray Ionization (Positive Mode) hplc->esi ms1 MS1 Scan (Precursor Ion Selection) esi->ms1 ms2 MS/MS Fragmentation (Collision-Induced Dissociation) ms1->ms2 detector Mass Analyzer (Data Acquisition) ms2->detector library_search Spectral Library Matching detector->library_search identification Compound Identification (TG(18:1/18:1/18:2)) library_search->identification quantification Quantification identification->quantification

LC-MS/MS workflow for triglyceride analysis.

Logical Framework for Library Comparison

The process of selecting the most appropriate mass spectral library for your research needs involves a logical evaluation of several factors. The following diagram outlines the decision-making process.

library_comparison_logic cluster_libraries Available Mass Spectral Libraries cluster_evaluation Evaluation Criteria start Start: Need to Identify This compound exp_data Acquire High-Quality Experimental MS/MS Spectrum start->exp_data search Perform Spectral Search Against Libraries exp_data->search nist NIST MS/MS Library match_found Spectrum Match Found? nist->match_found wiley Wiley Lipids Database wiley->match_found lipidmaps LIPID MAPS lipidmaps->match_found lipidblast LipidBlast (In-silico) lipidblast->match_found search->nist search->wiley search->lipidmaps search->lipidblast score High Match Score? match_found->score Yes no_id No Identification match_found->no_id No validation Orthogonal Validation? score->validation Yes putative_id Putative Identification score->putative_id No confident_id Confident Identification validation->confident_id Yes validation->putative_id No

Decision tree for mass spectral library selection.

Concluding Remarks

The choice of a mass spectral library is a critical decision that directly impacts the confidence of lipid identification. For a specific triglyceride like this compound, a multi-library approach is often the most prudent strategy. While comprehensive libraries like NIST and Wiley provide broad coverage, specialized resources such as LIPID MAPS are invaluable for structural and classification information. In the absence of experimental spectra, in-silico libraries like LipidBlast offer a powerful alternative for putative identification.

Researchers are encouraged to not only rely on library matching scores but also to critically evaluate the fragmentation patterns in their experimental data against the expected fragmentation of triglycerides. The combination of high-quality experimental data, a thorough understanding of lipid fragmentation, and the use of multiple, high-quality mass spectral libraries will ultimately lead to the most reliable and confident identification of this compound and other complex lipid species.

References

Assessing the Purity of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol: A Comparative Guide to NMR and Other Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with lipid-based formulations, ensuring the purity of individual triglyceride species like 1,2-Dioleoyl-3-linoleoyl-rac-glycerol is of paramount importance for reproducibility and accuracy in experimental outcomes. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for purity assessment, supported by experimental data and detailed protocols.

Comparison of Analytical Techniques for Purity Assessment

The choice of analytical technique for purity assessment of this compound depends on the specific requirements of the analysis, such as the need for absolute quantification, sensitivity to trace impurities, and throughput. While techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are widely used, Quantitative NMR (qNMR) offers distinct advantages in terms of direct quantification without the need for specific reference standards for each impurity.

Parameter Quantitative NMR (qNMR) Gas Chromatography (GC-FID) High-Performance Liquid Chromatography (HPLC-ELSD)
Principle Signal intensity is directly proportional to the number of nuclei.Separation based on volatility and detection by flame ionization.Separation based on polarity and detection by evaporative light scattering.
Purity Assay (%) High accuracy, direct measurement of mole fraction.High precision, requires reference standards for accurate quantification.Good for quantification of known impurities with available standards.
Limit of Detection (LOD) ~0.1%< 0.01 µg/mL.[1]Dependent on analyte volatility and chromophore.
Limit of Quantitation (LOQ) ~0.3%< 0.1 µg/mL.[1]Dependent on analyte volatility and chromophore.
Precision (RSD%) < 1%High precision.< 2%
Accuracy (% Recovery) 99.5 - 100.5%Good, but can be affected by derivatization steps.Dependent on the similarity of response factors between the main component and impurities.
Analysis Time per Sample ~15-30 minutes~30-60 minutes~20-40 minutes
Sample Preparation Simple dissolution in a deuterated solvent.Often requires derivatization (e.g., transesterification to FAMEs).Dissolution in an appropriate solvent.
Key Advantages - Absolute quantification without matching standards- Non-destructive- Provides structural information- High sensitivity and resolution- Good for non-volatile compounds- Can detect a wide range of compounds
Key Limitations - Lower sensitivity than chromatographic methods- Destructive- Not suitable for thermally labile compounds- Non-linear detector response- Requires volatile mobile phases

Experimental Protocols

Quantitative ¹H NMR Spectroscopy for Purity Assessment

This protocol outlines the steps for determining the purity of this compound using ¹H qNMR with an internal standard.

1. Materials and Reagents:

  • This compound sample

  • High-purity internal standard (e.g., maleic acid, 1,4-dinitrobenzene)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃) with 0.03% (v/v) Tetramethylsilane (TMS)

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a clean vial.

  • Accurately weigh an appropriate amount of the internal standard and add it to the same vial. The molar ratio of the internal standard to the analyte should be optimized for clear signal integration.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

  • Vortex the sample until fully dissolved.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher.

  • Key acquisition parameters to ensure accurate quantification include:

    • Pulse Angle: 90°

    • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds for triglycerides).

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 8-16 scans).

    • Acquisition Time: ≥ 3 seconds.

4. Data Processing and Purity Calculation:

  • Process the acquired FID with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

  • Carefully phase the spectrum and perform baseline correction.

  • Integrate a well-resolved signal of the this compound (e.g., the olefinic protons) and a signal from the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Alternative Method: High-Temperature Gas Chromatography (HTGC-FID)

For comparison, HTGC-FID is a powerful technique for analyzing intact triglycerides.

1. Materials and Reagents:

  • This compound sample

  • High-purity triglyceride internal standard (e.g., tripalmitin)

  • GC-grade solvent (e.g., hexane)

2. Sample Preparation:

  • Accurately weigh the sample and internal standard.

  • Dissolve in the solvent to a known concentration (e.g., 1 mg/mL).

3. GC-FID Analysis:

  • Use a high-temperature capillary column suitable for triglyceride analysis.

  • Injector and detector temperatures should be set high enough to ensure volatilization without degradation (e.g., 370 °C).

  • Employ a temperature program that allows for the separation of different triglyceride species.

  • Quantify the peak area of the analyte relative to the internal standard.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for purity assessment by qNMR and a comparative overview of the analytical techniques.

qNMR_Workflow cluster_analysis NMR Analysis cluster_calc Purity Calculation weigh_sample Accurately weigh This compound weigh_is Accurately weigh Internal Standard acquire Acquire ¹H NMR Spectrum (Optimized Parameters) weigh_sample->acquire dissolve Dissolve in Deuterated Solvent transfer Transfer to NMR Tube process Process FID (Phasing, Baseline Correction) acquire->process integrate Integrate Signals (Analyte & Internal Standard) process->integrate calculate Calculate Purity using Formula integrate->calculate

Workflow for purity assessment by ¹H qNMR.

Purity_Assessment_Logic cluster_goal Goal cluster_methods Analytical Methods cluster_considerations Key Considerations goal Assess Purity of This compound qNMR qNMR goal->qNMR GC_FID GC-FID goal->GC_FID HPLC_ELSD HPLC-ELSD goal->HPLC_ELSD absolute_quant Absolute Quantification qNMR->absolute_quant Direct sample_prep Sample Preparation qNMR->sample_prep Very Simple structural_info Structural Information qNMR->structural_info Yes sensitivity Sensitivity GC_FID->sensitivity High GC_FID->sample_prep Derivatization often needed HPLC_ELSD->sample_prep Simple

Logical relationship of purity assessment methods.

Conclusion

Both NMR spectroscopy and chromatographic techniques are valuable for assessing the purity of this compound. Quantitative ¹H NMR stands out for its ability to provide direct, absolute quantification without the need for specific impurity standards, making it a powerful tool for primary characterization. Chromatographic methods like GC-FID and HPLC-ELSD offer higher sensitivity for detecting trace impurities. For a comprehensive purity assessment, an orthogonal approach combining the absolute quantification of qNMR with the high sensitivity of a chromatographic technique is recommended. This ensures both an accurate determination of the main component and a detailed profile of any potential impurities.

References

Navigating the Analytical Maze: A Comparative Guide to Inter-Instrument Variability in 1,2-Dioleoyl-3-linoleoyl-rac-glycerol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reproducible quantification of lipid species is paramount. This guide delves into the critical aspect of inter-instrument variability in the analysis of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol, a significant triacylglycerol. Understanding how results can differ across various analytical platforms is essential for the validation of research findings and the successful development of therapeutics. This document provides a comparative overview of analytical performance, detailed experimental protocols, and visual workflows to aid in navigating these complexities.

Quantitative Comparison of Analytical Platforms

The choice of analytical instrumentation can significantly impact the quantitative results of lipidomic studies. While data on the inter-instrument variability for the specific triacylglycerol this compound is not extensively available, studies on broader triacylglycerol (TG) classes offer valuable insights. A study comparing two different liquid chromatography methods (HILIC and UHPSFC) coupled with two different quadrupole-time-of-flight (QTOF) mass spectrometers highlights the potential for variation.[1]

The following table summarizes the relative standard deviation (RSD) observed for various triacylglycerol species across these four platforms, providing a representative look at the expected inter-instrument variability. The overall differences in the quantification of the lipidome are more influenced by the different chromatographic modes than by the different mass spectrometers used for the analysis of triacylglycerols.[1]

Lipid ClassAnalytical Platform CombinationMean Relative Standard Deviation (RSD %)Key Observations
Triacylglycerols (TG) HILIC-QTOF 1 vs. HILIC-QTOF 2< 20% for most speciesHigh agreement between two different mass spectrometers using the same chromatography.[1]
UHPSFC-QTOF 1 vs. UHPSFC-QTOF 2< 20% for most speciesSimilar to HILIC, good reproducibility between mass spectrometers with the same chromatographic front-end.[1]
HILIC-QTOF 1 vs. UHPSFC-QTOF 1Up to 40% for some speciesThe choice of chromatography method introduces more significant variability in quantitative results.[1]
HILIC-QTOF 2 vs. UHPSFC-QTOF 2Up to 40% for some speciesConfirms that chromatographic separation is a major contributor to inter-platform differences.[1]

HILIC: Hydrophilic Interaction Liquid Chromatography; UHPSFC: Ultra-High-Performance Supercritical Fluid Chromatography; QTOF: Quadrupole Time-of-Flight Mass Spectrometer.

Detailed Experimental Protocols

Accurate and reproducible analysis of this compound necessitates meticulous adherence to validated experimental protocols. Below are detailed methodologies for sample preparation and analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a widely adopted and robust technique for lipid analysis.[2][3][4]

Sample Preparation: Lipid Extraction from Serum/Plasma

This protocol is a modified Folch extraction method, widely used for its efficiency in extracting a broad range of lipids.[5][6]

  • Materials:

    • Human serum or plasma samples.

    • Methanol (MeOH), Chloroform (CHCl3), Methyl-tert-butyl ether (MTBE).[2]

    • Internal standards (e.g., isotopically labeled triacylglycerol).

    • Centrifuge, vortex mixer, nitrogen evaporator.

  • Procedure:

    • Thaw plasma or serum samples on ice.[7]

    • To 100 µL of the sample in a glass tube, add 2 mL of a solvent mixture of methanol/chloroform/MTBE (MMC).[2]

    • Spike the sample with an appropriate internal standard to correct for extraction efficiency and instrument response variability.[5][6]

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.[2]

    • Incubate the mixture for 1 hour at room temperature with agitation.[8]

    • Centrifuge the sample at 1,000 x g for 10 minutes to pellet precipitated proteins.[8]

    • Carefully transfer the supernatant containing the lipid extract to a new glass tube.[7]

    • Dry the lipid extract under a gentle stream of nitrogen at 30°C.[7]

    • Reconstitute the dried extract in an appropriate solvent for LC-MS analysis (e.g., isopropanol (B130326) or a methanol/chloroform mixture).[7]

UPLC-MS/MS Analysis of Triacylglycerols

This section outlines a typical Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the analysis of triacylglycerols.

  • Instrumentation:

    • UPLC system (e.g., Waters ACQUITY UPLC I-Class).

    • Tandem quadrupole mass spectrometer (e.g., Waters Xevo TQ-S micro).

    • Analytical column (e.g., CORTECS T3 2.7 μm, 2.1 x 30 mm).

  • Chromatographic Conditions:

    • Mobile Phase A: 0.01% Formic acid in water with 0.2 mM Ammonium Formate.

    • Mobile Phase B: 50% Isopropanol in acetonitrile (B52724) with 0.01% Formic acid and 0.2 mM Ammonium Formate.

    • Flow Rate: 0.25 mL/min.

    • Injection Volume: 2 µL.

    • Gradient:

      • Initial: 90% Mobile Phase B, hold for 2 minutes.

      • 2-6 minutes: Gradient from 90% to 98% Mobile Phase B.

      • 6-8 minutes: Hold at 98% Mobile Phase B for column wash.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 2.0 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 650 °C.

    • Cone Gas Flow: 50 L/hr.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of specific triacylglycerol species.

Visualizing the Workflow and Signaling Context

To further clarify the analytical process and the biological relevance of diacylglycerols (metabolites of triacylglycerols), the following diagrams have been generated using Graphviz.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleCollection Serum/Plasma Collection InternalStandard Spike with Internal Standard SampleCollection->InternalStandard LipidExtraction Lipid Extraction (e.g., MMC) InternalStandard->LipidExtraction Drying Dry Extract under Nitrogen LipidExtraction->Drying Reconstitution Reconstitute in Solvent Drying->Reconstitution Injection Inject into UPLC System Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection PeakIntegration Peak Integration Detection->PeakIntegration Quantification Quantification vs. Internal Standard PeakIntegration->Quantification DataAnalysis Statistical Analysis Quantification->DataAnalysis

Experimental Workflow for Triacylglycerol Analysis

Triacylglycerols are metabolized to diacylglycerol (DAG), a critical second messenger in various signaling pathways.[9][10] The Diacylglycerol Kinase (DGK) pathway is central to regulating DAG levels and subsequent downstream signaling.[10][11]

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor Receptor (GPCR/RTK) PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG DGK Diacylglycerol Kinase (DGK) DAG->DGK PKC Protein Kinase C (PKC) DAG->PKC Activates DGK->DAG PA Phosphatidic Acid (PA) DGK->PA Produces Downstream Downstream Signaling PA->Downstream Modulates PKC->Downstream

Diacylglycerol Kinase (DGK) Signaling Pathway

Conclusion and Recommendations

The analysis of this compound, like other triacylglycerols, is subject to inter-instrument variability. While direct comparative data for this specific molecule is scarce, broader studies on triacylglycerols indicate that the choice of chromatographic method is a more significant source of variation than the mass spectrometer itself. For researchers and drug development professionals, this underscores the importance of consistent methodology when conducting longitudinal or multi-site studies.

To minimize inter-instrument variability, the following recommendations are crucial:

  • Standardized Protocols: Employing a single, validated standard operating procedure (SOP) for sample preparation and analysis across all instruments and laboratories is paramount.[12]

  • Use of Internal Standards: The inclusion of appropriate internal standards, preferably stable isotope-labeled analogs of the target analyte, is essential to correct for variations in extraction efficiency and instrument response.

  • Method Validation: Thoroughly validate the analytical method on each instrument to understand its performance characteristics, including linearity, precision, and accuracy.

  • Quality Control: Regularly analyze quality control samples to monitor instrument performance and ensure data quality over time.

References

A Comparative Analysis of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol Across Various Seed Oils

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the prevalence and analysis of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol (OLL), a significant triacylglycerol found in a variety of plant-based oils.

This guide provides a comparative analysis of the content of this compound (OLL), a specific triacylglycerol (TAG), in several commercially important seed oils. OLL is composed of two oleic acid molecules and one linoleic acid molecule esterified to a glycerol (B35011) backbone. The distribution and concentration of such specific TAGs are crucial in determining the physical, chemical, and nutritional properties of edible oils. This document presents quantitative data, detailed experimental protocols for analysis, and a relevant biological signaling pathway to provide a comprehensive resource for professionals in research and drug development.

Quantitative Comparison of OLL in Seed Oils

The concentration of this compound varies significantly among different seed oils, reflecting the diverse biosynthetic pathways and genetic makeup of the source plants. The following table summarizes the percentage of OLL found in a selection of common seed oils, based on published experimental data.

Seed OilThis compound (% of total Triacylglycerols)Reference(s)
Safflower Oil22.3%[1]
Rapeseed Oil (Refined)21%
Peanut Oil17% - 20.6%[2]
Olive Oil9%
Camellia Oil (Virgin)8.22%
Corn OilData not available
Grapeseed OilData not available

Note: The nomenclature for triacylglycerols can vary in literature. OLL (Oleoyl-Linoleoyl-Linoleoyl) is used here to represent this compound. The exact isomer may not always be specified in the source literature.

Experimental Protocols

The accurate quantification of this compound in seed oils relies on precise and validated analytical methodologies. The following sections detail the key experimental procedures for oil extraction from seeds and the subsequent analysis of triacylglycerols.

Oil Extraction from Seeds

Two common methods for extracting oil from seeds for analytical purposes are Soxhlet extraction and the Bligh & Dyer method.

a) Soxhlet Extraction

This method is a continuous solid-liquid extraction and is widely used for its efficiency in extracting lipids.

  • Apparatus: Soxhlet extractor, heating mantle, round-bottom flask, condenser, and extraction thimble.

  • Solvent: n-Hexane or petroleum ether.

  • Procedure:

    • Grind the seeds into a fine powder to increase the surface area for extraction.

    • Accurately weigh a specific amount of the ground seed powder and place it in a porous extraction thimble.

    • Place the thimble inside the main chamber of the Soxhlet extractor.

    • Fill the round-bottom flask with the extraction solvent (e.g., n-hexane) to about two-thirds of its volume.

    • Assemble the Soxhlet apparatus with the flask on the heating mantle, the extractor in the middle, and the condenser on top.

    • Heat the solvent to its boiling point. The solvent vapor travels up the distillation arm and condenses in the condenser, dripping into the thimble containing the seed sample.

    • The solvent fills the thimble and extracts the oil. Once the solvent reaches the top of the siphon tube, it is siphoned back into the round-bottom flask, carrying the extracted oil with it.

    • This cycle is repeated for several hours (typically 4-6 hours) to ensure complete extraction.

    • After extraction, the solvent is evaporated from the oil using a rotary evaporator to obtain the pure seed oil.

b) Bligh & Dyer Method (Modified)

This is a rapid, one-phase extraction method suitable for a wide range of biological samples, including seeds.

  • Reagents: Chloroform (B151607), Methanol (B129727), Water.

  • Procedure:

    • Homogenize a known weight of ground seeds with a mixture of chloroform and methanol (1:2, v/v).

    • Add chloroform and water to the homogenate to create a final solvent ratio of chloroform:methanol:water of 2:2:1.8.

    • After vigorous mixing, the mixture is centrifuged to separate it into two phases: an upper aqueous phase and a lower organic phase containing the lipids.

    • The lower chloroform phase, containing the extracted oil, is carefully collected.

    • The solvent is then evaporated under a stream of nitrogen to yield the total lipid extract.

Analysis of this compound

The quantification of specific triacylglycerols like OLL is typically performed using chromatographic techniques such as Gas Chromatography with Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography (HPLC).

a) High-Temperature Gas Chromatography with Flame Ionization Detection (HT-GC-FID)

This method allows for the separation and quantification of intact triacylglycerols.

  • Sample Preparation: Dilute the extracted oil in a suitable solvent (e.g., hexane (B92381) or isooctane) to an appropriate concentration. An internal standard may be added for more accurate quantification.

  • GC-FID System: A gas chromatograph equipped with a high-temperature capillary column and a flame ionization detector.

  • Typical GC-FID Parameters:

    • Column: A high-temperature, non-polar capillary column (e.g., a short, thin-film 100% dimethylpolysiloxane or similar).

    • Injector Temperature: 360 - 380 °C.

    • Detector Temperature: 370 - 380 °C.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Oven Temperature Program: A temperature gradient is used to separate the TAGs based on their boiling points. For example, starting at a lower temperature (e.g., 250 °C) and ramping up to a high temperature (e.g., 360 °C).

    • Injection: A small volume (e.g., 1 µL) of the diluted sample is injected.

  • Quantification: The percentage of OLL is determined by the relative peak area of the OLL peak compared to the total area of all identified triacylglycerol peaks. Calibration with a certified OLL standard is recommended for absolute quantification.

b) High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a powerful technique for separating triacylglycerols based on their partition number (PN), which is related to the number of carbon atoms and double bonds in the fatty acid chains.

  • Sample Preparation: Dissolve the extracted oil in a suitable solvent, such as acetone (B3395972) or a mixture of acetonitrile (B52724) and dichloromethane (B109758).

  • HPLC System: An HPLC system with a reversed-phase column (e.g., C18) and a suitable detector, such as an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector.

  • Typical HPLC Conditions:

    • Column: One or more C18 columns connected in series to enhance resolution.

    • Mobile Phase: A gradient of two or more solvents is typically used. A common mobile phase system is a gradient of acetonitrile and dichloromethane or acetone.

    • Flow Rate: Typically around 1 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 30 °C.

    • Detector: ELSD is often preferred for its sensitivity to non-volatile analytes like triacylglycerols.

  • Quantification: Similar to GC-FID, the relative percentage of OLL is calculated from the peak area in the chromatogram.

Biological Significance: A Look at the Constituent Fatty Acids

While this compound itself is primarily an energy storage molecule, its constituent fatty acids, oleic acid and linoleic acid, are known to be involved in various cellular signaling pathways. The diagram below illustrates a simplified signaling pathway for linoleic acid, a polyunsaturated omega-6 fatty acid, which has been shown to induce pro-inflammatory responses in vascular endothelial cells.

Linoleic_Acid_Signaling_Pathway cluster_membrane LA Linoleic Acid (LA) CellMembrane Cell Membrane PI3K PI3K CellMembrane->PI3K Activates p38 p38 MAPK CellMembrane->p38 Activates Akt Akt PI3K->Akt Activates NFkB NF-κB Akt->NFkB Activates ERK ERK1/2 ERK->NFkB Activates p38->ERK Activates VCAM1 VCAM-1 Gene Expression NFkB->VCAM1 Induces Inflammation Vascular Inflammation VCAM1->Inflammation Leads to

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.